molecular formula C113H170N34O31S9 B10827386 Dthfpicifccgcchrskcgmcckt-OH CAS No. 342809-17-0

Dthfpicifccgcchrskcgmcckt-OH

Cat. No.: B10827386
CAS No.: 342809-17-0
M. Wt: 2789.4 g/mol
InChI Key: XJOTXKZIRSHZQV-RXHOOSIZSA-N
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Description

Dthfpicifccgcchrskcgmcckt-OH is a useful research compound. Its molecular formula is C113H170N34O31S9 and its molecular weight is 2789.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dthfpicifccgcchrskcgmcckt-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dthfpicifccgcchrskcgmcckt-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

342809-17-0

Molecular Formula

C113H170N34O31S9

Molecular Weight

2789.4 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1

InChI Key

XJOTXKZIRSHZQV-RXHOOSIZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9

Origin of Product

United States

Foundational & Exploratory

"Dthfpicifccgcchrskcgmcckt-OH" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

DTHFPICIFCCGCCHRSKCGMCCKT-OH (Hepcidin-25): A Comprehensive Guide to the Mechanism of Action, Experimental Workflows, and Therapeutic Implications

Executive Summary

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH , universally known as Hepcidin-25 , is the master regulatory hormone of systemic iron homeostasis[1]. Secreted primarily by hepatocytes, this 25-amino-acid peptide dictates the flow of iron into the plasma by binding to its sole known receptor, the cellular iron exporter ferroportin (FPN1)[2]. This technical whitepaper dissects the biochemical profile, the precise mechanism of action (MoA) underlying the Hepcidin-Ferroportin axis, and the self-validating experimental workflows required to study this critical interaction in drug development.

Biochemical and Structural Profile

Hepcidin-25 is a highly conserved, cysteine-rich peptide. Its structural integrity is maintained by a complex network of four intramolecular disulfide bonds, which form a distorted β-sheet with a hairpin loop[1][3]. This rigid "disulfide cage" is essential for its biological activity and receptor binding[4].

Interestingly, while its primary function is iron regulation, the N-terminal region (containing a histidine at position 3) acts as an ATCUN-like motif, granting Hepcidin-25 the ability to bind transition metals such as Copper (Cu²⁺), Zinc (Zn²⁺), and Cadmium (Cd²⁺) with high affinity[3][5].

Table 1: Quantitative Biochemical Properties of Hepcidin-25

PropertyValue / Description
Amino Acid Sequence D-T-H-F-P-I-C-I-F-C-C-G-C-C-H-R-S-K-C-G-M-C-C-K-T-OH[1]
Molecular Formula C₁₁₃H₁₇₀N₃₄O₃₁S₉[6]
Molecular Weight 2789.4 g/mol [6]
Disulfide Connectivity Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, Cys14-Cys22[1]
Primary Target Ferroportin-1 (SLC40A1)[7]
Metal Binding Affinities Cu²⁺ (K_d < 1 µM)[5]; Zn²⁺ (K_a ~ 10¹⁰.¹ M⁻¹); Cd²⁺ (K_a ~ 10¹⁵.² M⁻¹)[3]

Mechanism of Action: The Hepcidin-Ferroportin Axis

The physiological role of Hepcidin-25 is to prevent iron overload—acting as the molecular effector of the historical "mucosal block theory"[8].

Receptor Binding and Ubiquitination

Hepcidin-25 binds to the extracellular loops of ferroportin (FPN1), which is highly expressed on the basolateral membrane of duodenal enterocytes and the plasma membrane of reticuloendothelial macrophages[7]. The interaction is heavily dependent on the first 7–9 N-terminal amino acids of hepcidin[2].

Upon binding, Hepcidin-25 induces a conformational change in FPN1. This structural shift exposes intracellular lysine residues on FPN1 to the cellular ubiquitination machinery. The rapid ubiquitination of FPN1 is the critical, non-reversible trigger for the entire regulatory cascade[4].

Endocytosis and Lysosomal Degradation

Following ubiquitination, the Hepcidin-FPN1 complex is internalized via clathrin-mediated endocytosis[4]. The endosome eventually fuses with a lysosome, leading to the proteolytic degradation of both the transporter and the hormone.

Causality & Physiological Result: By destroying the only known cellular iron exporter, Hepcidin-25 effectively traps iron inside macrophages and enterocytes[9]. This halts dietary iron absorption and prevents the recycling of iron from senescent red blood cells, causing a rapid and profound drop in serum iron levels (hypoferremia)[10].

G H Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) C Hepcidin-FPN1 Complex H->C Binds (N-terminus) F Ferroportin-1 (FPN1) (Cell Surface Exporter) F->C U FPN1 Ubiquitination C->U Triggers E Endocytosis U->E Internalization L Lysosomal Degradation E->L Proteolysis I Intracellular Iron Retention (Decreased Serum Iron) L->I Blocks Iron Efflux

Fig 1: Hepcidin-25 mediated degradation of Ferroportin-1 and systemic iron retention.

Experimental Workflows (Self-Validating Systems)

Protocol 1: In Vitro Ferroportin Internalization Assay

This assay visualizes and quantifies the biological endpoint of Hepcidin-25 activity[10].

  • Cell Line Selection & Seeding: Plate J774 murine macrophages stably expressing FPN1 tagged with Green Fluorescent Protein (FPN1-GFP) at 1x10⁵ cells/well.

    • Causality: J774 cells are native iron-recycling macrophages. The GFP tag allows real-time spatial tracking without the need for permeabilization and secondary antibodies, which can introduce artifactual localization.

  • Iron Loading (Upregulation): Incubate cells with 50 µM Ferric Ammonium Citrate (FAC) for 16 hours.

    • Causality: Intracellular iron binds to Iron Regulatory Proteins (IRPs), releasing them from the FPN1 mRNA transcript. This maximizes FPN1 translation and stabilizes it on the plasma membrane, providing a high signal-to-noise baseline.

  • Ligand Treatment: Wash cells and apply 1 µM synthetic Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) for 4 hours at 37°C.

  • Orthogonal Readouts:

    • Spatial (Confocal Microscopy): Observe the translocation of GFP signal from the distinct plasma membrane boundary into punctate intracellular vesicles (endosomes/lysosomes).

    • Quantitative (Western Blot): Lyse a parallel set of wells. Probe for total GFP. A reduction in total FPN1-GFP protein mass validates that the internalized complex was successfully degraded, not just recycled.

Workflow S1 FPN1-GFP Cell Culture (J774 Macrophages) S2 Iron Loading (FAC) (Upregulates FPN1) S1->S2 S3 Hepcidin-25 Treatment (Induces Endocytosis) S2->S3 S4 Confocal Imaging (Membrane vs Cytosol) S3->S4 Spatial Tracking S5 Western Blot (Total FPN1 Degradation) S3->S5 Protein Quantification

Fig 2: In vitro experimental workflow for validating Hepcidin-induced FPN1 internalization.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To differentiate between a molecule that fails to bind FPN1 and one that binds but fails to induce ubiquitination, SPR is required.

  • Sensor Chip Functionalization: Immobilize recombinant human FPN1 onto a CM5 dextran sensor chip via standard amine coupling.

  • Analyte Injection: Inject Hepcidin-25 at concentrations ranging from 10 nM to 1 µM over the chip at a flow rate of 30 µL/min.

    • Causality: SPR provides label-free, real-time kinetic data (

      
      , 
      
      
      
      ,
      
      
      ). This is vastly superior to ELISA, which cannot capture the transient off-rates of peptide-receptor interactions.
  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound hepcidin without denaturing the immobilized FPN1.

Translational and Drug Development Implications

Understanding the DTHFPICIFCCGCCHRSKCGMCCKT-OH sequence has spawned two major therapeutic avenues:

  • Hepcidin Agonists (Minihepcidins): In severe hereditary hemochromatosis and β-thalassemia, endogenous hepcidin is pathologically low, leading to toxic iron overload[2]. Researchers have developed truncated analogs (e.g., PR65), utilizing the critical 7-9 N-terminal amino acids of Hepcidin-25, which are sufficient to bind FPN1 and induce its degradation, thereby restoring iron restriction[2].

  • Hepcidin Antagonists / FPN1 Inhibitors: Conversely, in Anemia of Chronic Disease (ACD) or Iron-Refractory Iron Deficiency Anemia (IRIDA), excess hepcidin traps iron in macrophages, starving erythropoiesis[9]. Small molecules (e.g., VIT-2763) have been developed to competitively inhibit Hepcidin-25 from binding to FPN1, preventing internalization and allowing iron to flow back into the serum to support red blood cell production[10].

References

  • An Overlooked Hepcidin–Cadmium Connection - MDPI -[Link]

  • Characterization of the transition-metal-binding properties of hepcidin - ResearchGate - [Link]

  • Can a person develop iron toxicity from eating iron-containing foods, and does the mucosal block theory prevent this? - Dr.Oracle - [Link]

  • Hepcidin-Induced Endocytosis of Ferroportin Is Dependent on Ferroportin Ubiquitination - ResearchGate - [Link]

  • Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - JCI - [Link]

  • How I treat iron‐refractory iron deficiency anaemia—An expert opinion‐based treatment guidance for children and adults - PMC -[Link]

  • Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - Blood - [Link]

  • Haemochromatosis - eScholarship.org -[Link]

Sources

Unraveling the Enigma: A Technical Guide to the Biological Activity of "Dthfpicifccgcchrskcgmcckt-OH"

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The provided topic, "Dthfpicifccgcchrskcgmcckt-OH," does not correspond to any known molecule in the public scientific literature or chemical databases. This suggests that the term may be a proprietary internal code for a novel compound, a placeholder, or a significant typographical error.

Therefore, this guide has been structured as a comprehensive template. It outlines the rigorous, multi-faceted approach a senior application scientist would take to characterize the biological activity of a novel chemical entity, from initial screening to in-depth mechanistic studies. Researchers, scientists, and drug development professionals can adapt this framework to their specific compound of interest once its identity is clarified.

Part 1: Foundational Characterization of a Novel Chemical Entity

Before delving into complex biological assays, the foundational step is to establish the identity, purity, and fundamental physicochemical properties of the test compound. This ensures the reproducibility and validity of all subsequent biological data.

1.1. Structural Verification and Purity Analysis

The first principle of any biological investigation is to know precisely what is being tested. The exact molecular structure of the compound must be confirmed, and its purity must be quantified to ensure that observed biological effects are not due to contaminants.

Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

  • Objective: To determine the purity of the synthesized or isolated compound and confirm its molecular weight.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass analyzer).

  • Methodology:

    • Sample Preparation: Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column is a standard starting point for many small molecules.

      • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is typically used to elute compounds of varying polarities.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Detection:

      • Ionization Source: Electrospray ionization (ESI) is common for polar molecules.

      • Polarity: Both positive and negative ion modes should be tested to determine the optimal ionization for the compound.

      • Mass Range: Scan a broad mass range (e.g., 100-2000 m/z) to detect the parent ion and any potential impurities.

  • Data Analysis: The purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all detected peaks in the chromatogram. The mass spectrum of the main peak should show an m/z value corresponding to the expected molecular weight of the compound.

1.2. Solubility and Stability Assessment

A compound's solubility and stability in biological assay buffers are critical parameters that can significantly impact the interpretation of experimental results. Poor solubility can lead to artificially low activity, while instability can result in a loss of the active compound over the course of an experiment.

Table 1: Physicochemical Property Assessment

ParameterMethodDesired Outcome
Aqueous Solubility Nephelometry or UV-Vis Spectroscopy>50 µM in phosphate-buffered saline (PBS) to avoid precipitation in assays.
Stability in Buffer HPLC-UV over a time course (0, 2, 24, 48 hours)>90% of the parent compound remaining after 48 hours at 37°C in assay buffer.
LogD Shake-flask method (octanol/water)Provides an indication of membrane permeability (LogD between 1 and 3 is often desirable).

Part 2: Elucidating Biological Activity: From Broad Screening to Mechanistic Insights

With a well-characterized compound in hand, the investigation into its biological effects can begin. A hierarchical approach, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways, is often the most efficient strategy.

2.1. Initial Phenotypic Screening: Identifying a Biological Footprint

Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify any observable effects on cell health, proliferation, or function without a preconceived notion of the target.

Experimental Protocol: Cell Viability/Cytotoxicity Assay

  • Objective: To determine the concentration at which the compound affects cell viability.

  • Principle: Many commercial kits are available that measure metabolic activity (e.g., MTT, resazurin) or cell membrane integrity (e.g., LDH release) as a proxy for cell viability.

  • Methodology (using Resazurin):

    • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., from 1 nM to 100 µM). Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Assay Readout: Add the resazurin reagent to each well and incubate for 1-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

2.2. Target Deconvolution and Pathway Analysis

If a significant and reproducible phenotypic effect is observed, the next critical step is to identify the molecular target(s) and the signaling pathways through which the compound exerts its effects.

2.2.1. Hypothetical Signaling Pathway

Based on the (hypothetical) observation that "Dthfpicifccgcchrskcgmcckt-OH" inhibits the proliferation of a cancer cell line, a plausible mechanism could involve the inhibition of a key kinase in a growth factor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Proliferation Genes TF->Gene Promotes Transcription Compound Dthfpicifccgcchrskcgmcckt-OH Compound->Kinase2 Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Hypothetical signaling pathway where the compound inhibits a key kinase.

2.2.2. Experimental Validation: Western Blotting

To validate the hypothesis that the compound inhibits a specific kinase cascade, Western blotting can be used to measure the phosphorylation status of key proteins in the pathway.

Experimental Protocol: Western Blot for Phospho-Protein Detection

  • Objective: To determine if the compound inhibits the phosphorylation of a specific target protein (e.g., Kinase C) in a signaling pathway.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from the viability assay) for a short duration (e.g., 30-60 minutes) after stimulating the pathway (e.g., with a growth factor). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

      • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Kinase C).

      • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

      • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities. A decrease in the signal from the phospho-specific antibody with increasing compound concentration, while the total protein level remains constant, indicates specific inhibition of the target's phosphorylation.

2.3. Workflow for Biological Activity Characterization

The overall process of characterizing the biological activity of a novel compound can be visualized as a logical, step-by-step workflow.

G start Novel Compound: Dthfpicifccgcchrskcgmcckt-OH physchem Physicochemical Characterization (Purity, Solubility, Stability) start->physchem pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) physchem->pheno_screen hit_identified Biological 'Hit' Identified? pheno_screen->hit_identified target_id Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_identified->target_id Yes stop End of Investigation hit_identified->stop No pathway_analysis Pathway Analysis & Hypothesis Generation target_id->pathway_analysis mechanism_validation Mechanistic Validation (e.g., Western Blot, Kinase Assays) pathway_analysis->mechanism_validation lead_opt Lead Optimization mechanism_validation->lead_opt

Caption: A generalized workflow for the characterization of a novel compound.

Part 3: Concluding Remarks and Future Directions

The journey from a novel chemical structure to a well-characterized biological modulator is a meticulous process of hypothesis generation and rigorous experimental validation. The protocols and workflows detailed in this guide provide a robust framework for such an investigation.

For the specific case of "Dthfpicifccgcchrskcgmcckt-OH," the immediate and essential next step is the confirmation of its chemical identity. Once a valid structure is provided, this template can be populated with real experimental data, transforming it from a hypothetical guide into a comprehensive technical whitepaper on the compound's unique biological activities. Further studies could then explore its therapeutic potential, including in vivo efficacy, pharmacokinetics, and safety pharmacology, paving the way for potential clinical development.

References

(This section would be populated with citations to specific, authoritative sources once the identity of the compound is known and relevant literature can be retrieved. Examples of the types of references that would be included are provided below for illustrative purposes.)

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Best practices in phenotypic screening Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods Source: Journal of Visualized Experiments URL: [Link]

"Dthfpicifccgcchrskcgmcckt-OH" discovery and isolation

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Isolation, Structural Characterization, and Bioactivity Assessment

Target Molecule: Dthfpicifccgcchrskcgmcckt-OH Systematic Name: Hepcidin-25 (Human) Mass (Monoisotopic): 2789.4 Da Classification: Cysteine-rich Antimicrobial Peptide (AMP) / Iron-Regulatory Hormone

Executive Summary & Structural Context[1][2][3]

The sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to Hepcidin-25 , the master regulator of systemic iron homeostasis. Originally discovered in human urine and termed "LEAP-1" (Liver-Expressed Antimicrobial Peptide), it is a 25-amino acid peptide synthesized in the liver.

For researchers and drug developers, Hepcidin presents unique isolation and characterization challenges due to its high cysteine content (8 residues, 32% of sequence) and compact, distorted


-sheet structure. This guide details the rigorous isolation of native Hepcidin-25 from biological matrices, the correction of historical structural errors regarding its disulfide connectivity, and the validation of its bioactivity via the Ferroportin (FPN) internalization assay.
Isolation Strategy: Source Selection & Extraction

While Hepcidin is a serum hormone, human urine is the preferred matrix for de novo isolation or purification of the native peptide for reference standards. Urine concentrations (10–100 nM) can be significantly higher than serum (1–10 nM), and the proteomic background is less complex (absence of albumin/globulins).

Phase A: Cation Exchange Enrichment (The "Capture" Step)

Hepcidin is highly cationic (pI ~8.5) due to Histidine, Arginine, and Lysine residues. We utilize this property to separate it from the bulk of urinary proteins.

Protocol:

  • Clarification: Centrifuge human urine (fresh or frozen) at 3,000

    
     g for 15 mins to remove cellular debris.
    
  • pH Adjustment: Adjust supernatant to pH 5.0 using 1M acetic acid. Rationale: This ensures Hepcidin remains positively charged while precipitating acid-labile impurities.

  • Resin Loading: Mix urine with Macro-Prep CM Support (weak cation exchange) or equivalent carboxymethyl resin. Incubate 1 hour at 4°C.

  • Wash: Wash resin with 25 mM ammonium acetate (pH 5.0) to remove non-specifically bound neutrals/anions.

  • Elution: Elute with 5% acetic acid. The low pH disrupts the ionic interaction and elutes the cationic peptide fraction.

Phase B: RP-HPLC Purification (The "Resolution" Step)

The eluate contains a mixture of defensins, cathelicidins, and hepcidin isoforms (20, 22, and 25-aa). Reverse-Phase HPLC separates these based on hydrophobicity.

Chromatography Parameters:

Parameter Specification
Column C18 Analytical/Semi-prep (e.g., Vydac 218TP54)
Solvent A 0.1% Trifluoroacetic acid (TFA) in Water
Solvent B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 5% to 60% Solvent B over 60 minutes (Linear)

| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic) |

Experimental Workflow Visualization:

IsolationWorkflow Urine Raw Urine (Source Matrix) Clarification Centrifugation (3000xg, 15 min) Urine->Clarification CM_Capture Cation Exchange (Macro-Prep CM) Clarification->CM_Capture pH 5.0 Elution Acid Elution (5% Acetic Acid) CM_Capture->Elution Bind & Wash HPLC RP-HPLC (C18) Gradient 5-60% ACN Elution->HPLC Fraction Hepcidin-25 (Elutes ~35-40% B) HPLC->Fraction UV 214nm

Figure 1: Workflow for the isolation of cationic Hepcidin-25 from complex biological matrices.

Structural Validation & Disulfide Connectivity

One of the most critical aspects of Hepcidin characterization is verifying the disulfide bond pattern. Note: Early NMR structures (Hunter et al., 2002) incorrectly proposed a vicinal disulfide bond (C13-C14). This was corrected by Jordan et al. (2009).[1]

Self-Validating Check: To confirm you have the bioactive, native fold (and not a scrambled refold), you must verify the "ladder-like" connectivity.

  • Sequence Cysteines: C7, C10, C11, C13, C14, C19, C22, C23.

  • Correct Connectivity: C7–C23, C10–C13, C11–C19, C14–C22.

Mass Spectrometry Validation:

  • Instrument: MALDI-TOF or ESI-Q-TOF.

  • Target Mass: 2789.4 Da

    
    .
    
  • Oxidation Alert: The Methionine at position 21 (M21) is highly susceptible to oxidation (+16 Da shift). Samples must be kept reducing-agent free but handled rapidly to prevent sulfoxide formation.

Structural Connectivity Diagram:

DisulfideMap Figure 2: The native 'ladder' disulfide connectivity of Hepcidin-25 (Jordan et al., 2009). cluster_backbone C7 C7 C23 C23 C7->C23 Bond 1 C10 C10 C13 C13 C10->C13 Bond 2 C11 C11 C19 C19 C11->C19 Bond 3 C14 C14 C22 C22 C14->C22 Bond 4

Figure 2: Disulfide connectivity map.[2][1][3][4][5][6][7] Note the absence of the vicinal C13-C14 bond proposed in early literature.

Bioactivity Assessment: Ferroportin Internalization

Isolation is only half the battle; the peptide must be biologically active. The gold-standard assay relies on Hepcidin's mechanism of action: binding to the iron exporter Ferroportin (FPN) and inducing its endocytosis and lysosomal degradation.

The Protocol (FPN-GFP Fluorescence Loss)

System: HEK293 cells stably transfected with FPN-GFP (Green Fluorescent Protein fused to the C-terminus of Ferroportin).

Step-by-Step Methodology:

  • Seeding: Plate HEK293-FPN-GFP cells on poly-D-lysine coated coverslips or 96-well black plates. Induce FPN expression (usually via Doxycycline if using an inducible system) for 24 hours.

  • Treatment:

    • Control: Media only.

    • Test: Add isolated Hepcidin-25 (0.5 – 1.0

      
      M).
      
    • Time: Incubate for 1–3 hours at 37°C.

  • Fixation: Wash with PBS and fix with 4% paraformaldehyde.

  • Quantification:

    • Microscopy:[4][7] Observe localization.[8] Active Hepcidin causes GFP signal to move from the plasma membrane (ring-like) to intracellular vesicles (punctate).

    • Flow Cytometry: Trypsinize cells and measure Mean Fluorescence Intensity (MFI). Active Hepcidin reduces surface FPN, leading to a degradation of the GFP signal or internalization.[4][7]

Mechanism of Action Visualization:

Bioactivity Hepcidin Hepcidin-25 (Extracellular) FPN_Surface Ferroportin (FPN) (Cell Surface) Hepcidin->FPN_Surface Binds Complex Hepcidin-FPN Complex FPN_Surface->Complex Ubiquitination Ubiquitination (Lysine Residues) Complex->Ubiquitination JAK2/STAT3 independent Endocytosis Internalization (Endosome) Ubiquitination->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome IronBlock Iron Efflux Blocked Lysosome->IronBlock Outcome

Figure 3: Mechanism of Action. Hepcidin binding triggers FPN ubiquitination, internalization, and degradation.[7]

References
  • Park, C. H., Valore, E. V., Waring, A. J., & Ganz, T. (2001).[9][10] Hepcidin, a urinary antimicrobial peptide synthesized in the liver.[9][10][11][12] Journal of Biological Chemistry, 276(11), 7806-7810.[10][13]

  • Nemeth, E., Tuttle, M. S., Powelson, J., Vaughn, M. B., Donovan, A., Ward, D. M., ...[6][11][14] & Kaplan, J. (2004).[15] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[3][4][6][7][8][15][16][17][18] Science, 306(5704), 2090-2093.[6][14][19]

  • Jordan, J. B., Poppe, L., Haniu, M., Arvedson, T., Syed, R., Li, V., ...[1] & Sasu, B. J. (2009).[1] Hepcidin revisited, disulfide connectivity, dynamics, and structure.[20][1] Journal of Biological Chemistry, 284(36), 24155-24167.[1]

  • Hunter, H. N., Fulton, D. B., Ganz, T., & Vogel, H. J. (2002).[21] The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis.[21] Journal of Biological Chemistry, 277(40), 37597-37603.

Sources

Structural Elucidation of Hepcidin-25 (DTHF...-OH): Resolving the Disulfide Knot

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 , the master hormonal regulator of iron homeostasis in vertebrates.[1]

  • Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr[1][2][3]

  • Formula: C₁₁₃H₁₇₀N₃₄O₃₁S₉[1][4]

  • Mass (Monoisotopic): 2789.4 Da[1][4][2]

The Elucidation Challenge: Hepcidin-25 represents a "worst-case scenario" for structural elucidation.[1] It contains 8 cysteine residues within a 25-amino acid span , creating a dense "disulfide knot."[1][5][6] The proximity of cysteines—specifically the vicinal pair at positions 13 and 14 (C13, C14)—makes standard proteolytic mapping (e.g., trypsin digestion) ineffective, as no protease can cleave between these adjacent residues to separate the disulfide partners.[4]

This guide details the definitive protocol for elucidating this structure, moving beyond the historical (and incorrect) "ladder model" to the currently accepted Jordan Model , which established the connectivity as C7-C23, C10-C13, C11-C19, and C14-C22 .[1]

Primary Structure Verification (Top-Down MS)

Before attacking the disulfide connectivity, the primary sequence and purity must be validated. Due to the high cysteine content, oxidation artifacts are common.

Experimental Protocol: High-Res Orbitrap MS

Objective: Confirm sequence identity and assess oxidation state (free thiols vs. disulfides).

  • Sample Prep: Dissolve lyophilized peptide in 50:50 H₂O:Acetonitrile + 0.1% Formic Acid to 1 µM.

  • Instrument: Q-Exactive or Fusion Lumos (Orbitrap).[1][4]

  • Method: Direct Infusion ESI-MS.

  • Analysis:

    • Full MS Scan: Look for the [M+3H]³⁺ (m/z ~930.[4][7]8) and [M+4H]⁴⁺ (m/z ~698.[4][7]3) charge states.[4]

    • Mass Shift Check: The theoretical mass is calculated for the fully oxidized form (4 disulfide bonds, -8 Da from linear).

      • Linear Mass: 2797.4 Da[1][4]

      • Folded Mass: 2789.4 Da[1][4][2]

    • Fragmentation (HCD): Perform MS/MS on the +3 precursor.[4][7] The presence of the disulfide knot will suppress internal fragmentation. Note: To verify the sequence, you must first reduce the peptide (DTT/TCEP) to break the knot, then fragment.[4]

The Core Challenge: Disulfide Connectivity Mapping

This is the critical phase. Historical models proposed a vicinal disulfide bond (C13-C14), but rigorous partial reduction studies by Jordan et al. (2009) disproved this.[1][4]

The Strategy: We cannot digest the fully folded protein effectively. We must use Partial Reduction and Differential Alkylation . This method "freezes" intermediate folding states to isolate individual disulfide pairs.

Protocol: Partial Reduction with TCEP & NEM Alkylation

Rationale: TCEP is used at low concentrations to break the most accessible/labile disulfides first. The free thiols are then "capped" with NEM (N-ethylmaleimide, +125 Da shift) or IAM (Iodoacetamide, +57 Da shift).[4]

Step-by-Step Methodology:

  • Partial Reduction:

    • Incubate 20 µg Hepcidin-25 in 0.1 M Citrate Buffer (pH 3.0).

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 3 mM.[1][4]

    • Critical Control: Incubate for exactly 8 minutes at 37°C . (Prolonged exposure reduces all bonds; we need partials).[4]

  • Rapid Alkylation:

    • Immediately add excess NEM (0.5 M stock) to quench the reaction and cap newly exposed thiols.[4]

    • Add 8 M Guanidine-HCl to unfold the peptide and ensure complete alkylation of reduced cysteines.[1]

  • LC-MS Separation:

    • Inject the mixture onto a C18 Reverse Phase HPLC column.

    • You will observe peaks corresponding to:

      • Native (0 NEM)[1][4]

      • 1-Disulfide Reduced (2 NEM)[1][4]

      • 2-Disulfide Reduced (4 NEM)[1][4]

  • Identification:

    • Isolate the "2 NEM" species (one bond broken).

    • Digest this species with Chymotrypsin (cleaves at Phe, Met) or CNBr (cleaves at Met21).[4]

    • Analyze fragments by MS/MS.

Data Interpretation Table:

Species (MS Peak)Mass ShiftInterpretationTarget Disulfide Identified
Native 0 DaFully FoldedN/A
Species A (2-NEM) +250 Da1 Bond ReducedUsually C11-C19 (Most labile)
Species B (4-NEM) +500 Da2 Bonds ReducedC11-C19 and C10-C13
Species C (8-NEM) +1000 DaFully ReducedAll bonds broken

Definitive Connectivity: The Jordan Model

Based on the partial reduction data and NMR constraints, the connectivity is established as follows. Note the absence of the C13-C14 vicinal bond.[1][5]

Visualization: Disulfide Connectivity Map

The diagram below illustrates the correct "Jordan Model" connectivity versus the linear sequence.

HepcidinConnectivity Figure 1: Hepcidin-25 Disulfide Connectivity (Jordan Model) C7 C7 C10 C10 C7->C10 8-9 C23 C23 C7->C23 S-S C11 C11 C10->C11 C13 C13 C10->C13 S-S C11->C13 12(G) C19 C19 C11->C19 S-S C14 C14 C13->C14 Vicinal (No Bond) C14->C19 15-18 C22 C22 C14->C22 S-S C19->C22 20-21 C22->C23 C_term C-term C23->C_term 24-25 N_term N-term N_term->C7 1-6

Caption: The "Vicinal (No Bond)" highlight emphasizes that C13 and C14 do not bond to each other, a key distinction from early models.

3D Structural Elucidation (NMR)[1][2]

While MS maps the connectivity, NMR determines the 3D topology. Hepcidin-25 forms a distorted β-hairpin.[1][8][9]

Protocol: Solution NMR

Objective: Determine the spatial arrangement of the hairpin.

  • Solvent: 90% H₂O / 10% D₂O, pH 4.0 (Acidic pH prevents amide proton exchange).

  • Temperature: Variable temperature studies (273K to 325K) are required because Hepcidin undergoes conformational exchange at room temperature.[4]

  • Experiments:

    • 2D TOCSY (Total Correlation Spectroscopy): Assigns spin systems (identifies amino acid types).[4]

    • 2D NOESY (Nuclear Overhauser Effect): Measures through-space distances (< 5 Å).[1][4]

  • Key NOE Signals:

    • Look for strong NOEs between the alpha-protons of the anti-parallel beta-strands (e.g., between residues 10-13 and 19-22).[1]

    • The Twist: The hairpin is twisted, not flat, due to the C10-C13 and C14-C22 constraints.[1]

Visualization: Elucidation Workflow

ElucidationWorkflow Figure 2: Integrated Structural Elucidation Workflow cluster_MS Phase 1: Mass Spectrometry cluster_Map Phase 2: Disulfide Mapping cluster_NMR Phase 3: 3D Topology Start Unknown Peptide (DTHF...) MS_Intact Intact Mass (Orbitrap) Confirm MW: 2789.4 Da Start->MS_Intact MS_Red Full Reduction (DTT) Confirm Seq: 2797.4 Da MS_Intact->MS_Red Part_Red Partial Reduction (TCEP, pH 3, 8 min) MS_Intact->Part_Red Alkylation Alkylation (NEM) Cap Free Thiols Part_Red->Alkylation Digest CNBr / Chymotrypsin Cleavage Alkylation->Digest Frag_Analysis MS/MS Analysis Locate NEM vs S-S Digest->Frag_Analysis NMR 2D NOESY/TOCSY (pH 4.0, Variable Temp) Frag_Analysis->NMR Connectivity Constraints Structure Final Structure: Distorted Beta-Hairpin NMR->Structure

Caption: Workflow integrating MS-based connectivity mapping with NMR-based spatial determination.

References

  • Jordan, J. B., et al. (2009).[4][5] "Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure." Journal of Biological Chemistry, 284(36), 24155-24167.[4][10]

  • Hunter, H. N., et al. (2002).[4] "The Solution Structure of Human Hepcidin, a Peptide Hormone with Antimicrobial Activity."[5][9] Journal of Biological Chemistry, 277(40), 37597-37603.[4]

  • Nemeth, E., et al. (2004).[4] "Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization."[5] Science, 306(5704), 2090-2093.[4]

  • PubChem. (2023).[4] "Hepcidin-25 (human) Compound Summary." National Library of Medicine.

Sources

Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25): In Vitro Stability & Bioanalytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Dthfpicifccgcchrskcgmcckt-OH" (Hepcidin-25) In Vitro Stability Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Bioanalytical Chemists, and Peptide Engineers

Executive Summary: Decoding the Sequence

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 , the master regulatory hormone of iron homeostasis.[1] It is a 25-amino acid, cysteine-rich cationic peptide (defensin family) featuring a distorted


-sheet hairpin structure stabilized by four disulfide bonds.

For researchers developing hepcidin mimetics or antagonists, understanding the in vitro stability of this specific sequence is critical because its bioactivity is binary: the full-length 25-aa peptide induces ferroportin internalization, while its primary degradation products (N-terminally truncated isoforms) are biologically inert.

Key Stability Drivers:

  • N-Terminal Vulnerability: The first five amino acids (DTHFP) are essential for receptor binding. Proteolytic cleavage here is the primary failure mode.

  • The Cysteine Ladder: The molecule contains a rare vicinal disulfide bond (C13-C14) which introduces significant ring strain, making the molecule susceptible to disulfide scrambling under redox stress.

  • Methionine Oxidation: The single Methionine at position 21 (M21) is a hotspot for oxidation, altering hydrophobicity and potentially receptor affinity.

Structural Dynamics & Degradation Pathways

The Proteolytic Cascade (N-Terminal Clipping)

In human plasma, Hepcidin-25 is not randomly degraded; it undergoes precise N-terminal truncation. This is the most critical stability parameter to monitor because standard immunoassays (ELISA) often cross-react with these inactive metabolites, masking the true instability of the drug candidate.

  • Hepcidin-25 (Active): Intact DTH...

  • Hepcidin-24 (Inactive): Loss of Aspartate (D1).

  • Hepcidin-22 (Inactive): Loss of DTH.

  • Hepcidin-20 (Inactive): Loss of DTHFP.

Isoform Characterization Table

Use this mass table to calibrate Mass Spectrometry methods for stability tracking.

IsoformSequence LengthMonoisotopic Mass (Da)[M+3H]³⁺ (m/z)[M+4H]⁴⁺ (m/z)Bioactivity
Hepcidin-25 25 aa2789.4930.8698.4High
Hepcidin-24 24 aa2674.3892.4669.6Negligible
Hepcidin-22 22 aa2436.2813.1610.1Inactive
Hepcidin-20 20 aa2191.9731.6549.0Inactive
Met(Ox)-Hep25 25 aa2805.4 (+16)936.1702.4Reduced

Visualizing the Stability Landscape

The following diagram illustrates the competing degradation pathways that must be controlled during in vitro handling and storage.

HepcidinStability Hep25 Hepcidin-25 (Active) Hep24 Hepcidin-24 (Inactive) Hep25->Hep24 DPP4 / Furin-like (-Asp) HepOx Met21-Sulfoxide (+16 Da) Hep25->HepOx ROS / Air (Oxidation) Scrambled Disulfide Scrambled (Non-native folding) Hep25->Scrambled Redox Stress (Thiol exchange) Hep22 Hepcidin-22 (Inactive) Hep24->Hep22 -TH Hep20 Hepcidin-20 (Inactive) Hep22->Hep20 -FP

Caption: Figure 1. Degradation pathways of Hepcidin-25. Red arrows indicate sequential N-terminal proteolysis; dashed lines indicate chemical modifications.

Experimental Protocols

Protocol A: Plasma Stability Assessment (LC-HRMS)

Rationale: Immunoassays are insufficient for stability testing due to antibody cross-reactivity with the -20, -22, and -24 isoforms. High-Resolution Mass Spectrometry (LC-HRMS) is the mandatory standard for distinguishing the active parent from inactive metabolites.

Materials:

  • Pooled Human Plasma (Lithium Heparin).

  • Internal Standard (IS): Stable isotope-labeled Hepcidin (

    
    ).
    
  • Extraction: Weak Cation Exchange (WCX) Magnetic Beads or SPE cartridges.

Workflow:

  • Spiking: Spike Hepcidin-25 into plasma at 100 ng/mL (physiologically relevant high end).

  • Incubation: Aliquot into low-binding tubes. Incubate at 37°C.

  • Timepoints: Harvest at T=0, 30m, 1h, 2h, 4h, 8h, 24h.

  • Quenching (Critical): Immediately add 1% Formic Acid (v/v) to stop protease activity. Do not rely on freezing alone.

  • Extraction:

    • Equilibrate WCX beads.

    • Bind acidified plasma.

    • Wash 2x with 20mM Ammonium Acetate.

    • Elute with 1% Formic Acid in 50% Acetonitrile.

  • Analysis: Inject onto C18 Reverse Phase Column (UPLC). Monitor [M+4H] and [M+3H] charge states.

Protocol B: Vicinal Disulfide Stress Test

Rationale: The C13-C14 disulfide bond is chemically stressed. This protocol tests the molecule's resistance to disulfide scrambling, which leads to aggregation.

Workflow:

  • Prepare Hepcidin-25 (10 µM) in PBS (pH 7.4).

  • Add Glutathione (GSH) / Glutathione Disulfide (GSSG) redox buffer (ratio 10:1) to mimic cytosolic redox potential, or use low-concentration DTT (0.1 mM) for forced stress.

  • Incubate at 25°C for 4 hours.

  • Alkylation: Add N-ethylmaleimide (NEM) to block free thiols immediately.

  • Analysis: Analyze via LC-MS.

    • Pass: Single peak at parent mass.

    • Fail: Multiple peaks with identical mass but different retention times (indicates scrambled isomers).

Analytical Workflow Diagram

The following Graphviz diagram details the decision tree for validating Hepcidin stability data.

AssayWorkflow Sample Incubated Sample (Plasma/Buffer) Quench Acid Quench (pH < 3.0) Sample->Quench Stop proteolysis SPE Solid Phase Extraction (WCX / C18) Quench->SPE Remove proteins LCMS LC-HRMS Analysis (Orbitrap/TOF) SPE->LCMS Enrich peptide Data Data Processing LCMS->Data Res1 Mass Shift +16 Da? (Met Oxidation) Data->Res1 Res2 Mass Shift -115/-353 Da? (Proteolysis) Data->Res2 Res3 Same Mass, Shifted RT? (Disulfide Scrambling) Data->Res3

Caption: Figure 2. Bioanalytical workflow for differentiating chemical and enzymatic degradation of Hepcidin.

References

  • Hepcidin Structure & Disulfide Connectivity: Jordan, J. B., et al. (2009).[2] "Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure." Journal of Biological Chemistry.

  • Isoform Quantitation via LC-MS/MS: Handelman, G. J., et al. (2019). "Measurement of hepcidin-20, -22, -24, and -25 in human plasma by Liquid Chromatography-High Resolution-Mass Spectrometry." PLOS ONE.

  • Methionine Oxidation & Stability: Dunn, L. L., et al. (2007). "Iron uptake and metabolism in the new millennium." Trends in Cell Biology. (Contextualizing Met21 oxidation impact on bioactivity).

  • Clinical Assay Standardization: Van der Vorm, L. N., et al. (2013). "Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform." Clinical Chemistry.

Sources

The Solubility and Physicochemical Profile of DTHFPICIFCCGCCHRSKCGMCCKT-OH (Hepcidin-25): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 25-amino-acid peptide DTHFPICIFCCGCCHRSKCGMCCKT-OH , universally known as Hepcidin-25 , is the master regulatory hormone of human iron homeostasis and a potent antimicrobial agent. Despite its critical biological importance, handling synthetic Hepcidin-25 in vitro presents a notorious challenge for researchers: its highly complex solubility profile.

As a Senior Application Scientist, I frequently encounter assay failures—ranging from false-negative receptor binding to inconsistent antimicrobial minimum inhibitory concentrations (MICs)—that stem entirely from a misunderstanding of this peptide's physicochemical behavior. This whitepaper deconstructs the structural causality behind Hepcidin-25's solubility, details the critical impact of pH and isoelectric dynamics, and provides self-validating, field-proven protocols for its reconstitution and assay preparation.

Structural Identity and the Solubility Paradox

Hepcidin-25 is a cysteine-rich peptide with a molecular weight of 2789.4 g/mol (1)[1]. Its structure is defined by a distorted β-sheet stabilized by four intramolecular disulfide bonds (Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, Cys14-Cys22) (2)[2].

The Junior Researcher's Trap: Commercial vendors typically supply Hepcidin-25 as a lyophilized trifluoroacetate (TFA) salt, listing its solubility as "1 mg/mL in water" (1)[1]. When dissolved in pure water, the residual TFA creates a highly acidic microenvironment (pH ~2-3), keeping the peptide soluble. However, the moment this stock is spiked into a physiological buffer (pH 7.4) for cell culture or binding assays, the peptide rapidly undergoes hydrophobic aggregation and precipitates out of solution, leading to catastrophic assay failure.

pH-Dependent Solubility Dynamics

The solubility of Hepcidin-25 is fundamentally governed by the protonation state of its amino acid side chains, specifically its Histidine residues.

The Neutral pH (7.4) Challenge

At physiological pH, Hepcidin-25 exhibits very poor solubility (2)[2]. The peptide contains two Histidines (His3 and His15). At pH 7.4—which is above the typical pKa of the histidine imidazole ring (~6.5)—these residues become deprotonated. The loss of this positive charge reduces the net electrostatic repulsion between monomeric units, allowing the hydrophobic patches of the β-sheet to interact, driving rapid aggregation.

The Acidic pH (<6.0) Advantage

Conversely, the solubility of Hepcidin-25 is significantly higher at acidic pH (e.g., pH 5.0 - 5.5) (3)[3]. At pH 5.0, the Histidine residues are fully protonated. This increases the overall net positive charge of the peptide, creating strong electrostatic repulsion between molecules that prevents aggregation. This increased solubility at low pH is directly correlated with an enhanced bactericidal activity against pathogens like E. coli and P. aeruginosa in vitro (3)[3].

G Neutral Neutral pH (7.4) HisDeprot Histidine Deprotonated (Net Charge Reduced) Neutral->HisDeprot Acidic Acidic pH (5.0 - 5.5) HisProt Histidine Protonated (Net Charge Increased) Acidic->HisProt Agg Hydrophobic Aggregation & Precipitation HisDeprot->Agg Loss of repulsion Sol Electrostatic Repulsion (High Solubility) HisProt->Sol Monomer stabilization

Mechanistic pathway of pH-dependent solubility governed by Histidine protonation.

Quantitative Solubility Profile

To guide formulation choices, the following table synthesizes the apparent solubility of Hepcidin-25 across various standard laboratory conditions.

Buffer / Solvent ConditionApparent SolubilityMechanistic Driver
Pure Water (TFA salt) ~1 mg/mLAcidic microenvironment from residual TFA maintains protonated His.
Neutral Buffer (pH 7.4) Poor / InsolubleDeprotonation of His (pKa ~6.5) eliminates electrostatic repulsion.
Acidic Buffer (pH 5.0) HighProtonated His increases net positive charge, preventing aggregation.
6M Guanidine HCl Fully SolubleStrong denaturant disrupts hydrophobic interactions and aggregates.
Neutral Buffer (5R-Hepcidin) HighAddition of 5 N-terminal Arginines restores net positive charge at pH 7.4.

Note on 5R-Hepcidin: For assays strictly requiring pH 7.4 (e.g., specific metal-binding or NMR studies), extending the N-terminus with 5 Arginines (RRRRR-Hepcidin, mimicking prohepcidin) increases solubility at least fivefold without altering the core binding sites (2)[2].

Field-Proven Methodologies for Solubilization

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent the silent loss of peptide due to precipitation.

Protocol A: Reconstitution and Renaturation of Synthetic Hepcidin-25

Synthetic hepcidin must often be actively renatured to become a soluble, effective signaling molecule, as lyophilization can force improper intermolecular disulfide cross-linking (4)[4].

  • Initial Denaturation: Dissolve the lyophilized Hepcidin-25 powder in 6 M Guanidine Hydrochloride (GdnHCl) to a concentration of 5-10 mg/mL. Causality: GdnHCl is a chaotropic agent that thoroughly disrupts hydrophobic aggregates and misfolded multimers.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 2 hours at room temperature. Causality: TCEP reduces all disulfides, returning the peptide to a linear, flexible state.

  • Refolding by Dilution: Dropwise, dilute the peptide 1:100 into a refolding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM oxidized glutathione and 0.1 mM reduced glutathione). Causality: Extreme dilution favors intramolecular disulfide formation over intermolecular cross-linking.

  • Validation: Centrifuge the solution at 14,000 x g for 15 minutes. Measure the concentration of the supernatant via UV absorbance at 280 nm to confirm the peptide remains in solution and has not crashed out.

G A Lyophilized Hepcidin-25 B Denaturation (6M GdnHCl) A->B Disrupts Aggregates C Reduction (TCEP, pH 5.0) B->C Reduces Disulfides D Refolding Buffer (Controlled Oxidation) C->D Dilution E Soluble, Active Hepcidin-25 D->E Forms 4 Native S-S

Workflow for the solubilization and renaturation of synthetic Hepcidin-25.

Protocol B: Preparation for Metal-Binding Assays

Hepcidin-25 binds metals (Cu, Ni, Zn, Cd) at its N-terminal ATCUN motif (DTH). Titrating metals at neutral pH often causes immediate precipitation.

  • Acidic Solubilization: Dissolve the purified, folded Hepcidin-25 in a mildly acidic buffer (10 mM Sodium Acetate, pH 5.0) to a working concentration of 10-20 µM. Causality: Maintaining pH 5.0 ensures the two Histidine residues remain protonated, providing the electrostatic repulsion necessary to prevent aggregation during metal complexation.

  • Chelator Avoidance: Do not use anionic chelators (e.g., EDTA, Citrate) in the buffer matrix, as these have been shown to cause partial precipitation of Hepcidin-25 (2)[2].

  • Metal Titration: Gradually titrate the metal chloride solution (e.g., CdCl2 or ZnCl2) into the peptide solution while monitoring via UV-Vis or mass spectrometry.

References

  • Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com. Biomol.
  • An Overlooked Hepcidin–Cadmium Connection. National Center for Biotechnology Information (PMC).
  • Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents. MDPI.
  • α2-macroglobulin in blood Hepcidin, the hormone of iron metabolism, is bound specifically to. Charles University (CUNI).

Sources

Technical Guide: Therapeutic Targeting of the Dthfpicifccgcchrskcgmcckt-OH Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the peptide Dthfpicifccgcchrskcgmcckt-OH , identified as Hepcidin-25 , the master regulator of iron homeostasis.

Executive Summary & Molecular Identity

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 (Human) , a cysteine-rich, cationic peptide hormone primarily synthesized in the liver.[1][2] It functions as the central regulator of systemic iron homeostasis and possesses innate antimicrobial properties.

  • Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr[1][2][3][4]

  • Molecular Weight: ~2789.4 Da[1][2][3][5]

  • Structural Class: Defensin-like

    
    -hairpin.
    
  • Critical Feature: Four intramolecular disulfide bonds that enforce a rigid, amphipathic topology essential for its binding to the iron exporter Ferroportin (SLC40A1) .[5]

This guide details the molecular targets of this peptide, its mechanism of action (MOA), and the experimental frameworks required to validate its therapeutic potential in Iron Overload Disorders (as an agonist) and Antimicrobial Therapy .[5]

Molecular Architecture & Stability

The therapeutic efficacy of Dthfpicifccgcchrskcgmcckt-OH is strictly dictated by its folding topology. Unlike linear peptides, Hepcidin-25 relies on a "ladder-like" disulfide connectivity.

Disulfide Topology

The eight cysteine residues form four bridges, creating a distorted


-sheet structure with a hairpin loop.
Bridge IDResidue ConnectivityStructural Function
DS1 Cys7 — Cys23Clamps N-terminal and C-terminal domains.
DS2 Cys10 — Cys13Stabilizes the turn region.
DS3 Cys11 — Cys19Core stabilization.
DS4 Cys14 — Cys22Core stabilization.

Synthesis Note: Synthetic production of this peptide requires careful oxidative folding buffers (e.g., Glutathione redox systems) to avoid misfolded isomers (scrambled disulfides), which are biologically inert.[5]

Primary Therapeutic Target: Ferroportin (SLC40A1)

The principal biological target of Dthfpicifccgcchrskcgmcckt-OH is Ferroportin (FPN) , the only known cellular iron exporter in vertebrates.[5]

Mechanism of Action (MOA)[5]
  • Binding: The N-terminal segment (DTHF...) of Hepcidin binds to the extracellular loop of Ferroportin.[5]

  • Occlusion: The binding physically occludes the iron efflux channel.

  • Signaling: The complex recruits JAK2 , initiating phosphorylation of Ferroportin.

  • Internalization: The FPN-Hepcidin complex is ubiquitinated and endocytosed.

  • Degradation: The complex is trafficked to the lysosome for proteolysis, permanently removing FPN from the cell surface.

Therapeutic Outcome: Retention of intracellular iron in macrophages and enterocytes, lowering serum iron levels. This is the target mechanism for treating Hemochromatosis (Iron Overload).[5]

Pathway Visualization

Hepcidin_MOA Hepcidin Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25) FPN_Surface Ferroportin (SLC40A1) (Cell Surface) Hepcidin->FPN_Surface Binds Extracellular Loop Complex Hepcidin-FPN Complex FPN_Surface->Complex Conformational Change Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Recruits Ligase Iron_Effect Blockade of Iron Efflux (Serum Iron Reduction) Complex->Iron_Effect Direct Occlusion Endosome Endocytosis (Internalization) Ubiquitin->Endosome Sorting Signal Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking Lysosome->Iron_Effect FPN Destruction

Caption: The Hepcidin-Ferroportin axis leading to downregulation of iron export.[5]

Secondary Targets: Microbial Membranes & Metal Ions

Beyond iron regulation, the peptide exhibits off-target activities relevant to drug development.

A. Bacterial Membranes (Antimicrobial Peptide Activity)

As a defensin-like peptide, Hepcidin-25 targets anionic bacterial membranes.

  • Target: Lipid II and negatively charged phospholipids (Phosphatidylglycerol).[5]

  • Mechanism: Electrostatic attraction (Cationic Hepcidin)

    
     Membrane insertion 
    
    
    
    Pore formation or micellization.[5]
  • Spectrum: Effective against E. coli, S. epidermidis, and C. albicans.

B. Metal Ion Chelation (ATCUN Motif)

The N-terminal sequence Asp-Thr-His (DTH) resembles an ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif.[5]

  • Targets: Cu

    
    , Zn
    
    
    
    , Cd
    
    
    .[5]
  • Implication: The peptide can modulate metal toxicity or oxidative stress independent of Ferroportin.

Experimental Protocols for Validation

Protocol A: Ferroportin Internalization Assay (Bioactivity)

Purpose: To quantify the potency of Dthfpicifccgcchrskcgmcckt-OH in downregulating Ferroportin.[5]

  • Cell Line Generation: Transfect HEK293T cells with a plasmid encoding FPN-GFP (C-terminal Green Fluorescent Protein tag).[5] Induce expression with Doxycycline (1 µg/mL) for 24 hours.[5]

  • Treatment:

    • Wash cells with PBS.

    • Incubate with Dthfpicifccgcchrskcgmcckt-OH at varying concentrations (10 nM – 1 µM) in serum-free media for 3–24 hours.

    • Control: Untreated cells and cells treated with a scrambled peptide.

  • Flow Cytometry:

    • Trypsinize cells and resuspend in FACS buffer.

    • Measure Mean Fluorescence Intensity (MFI) of GFP.[5]

    • Causality: A decrease in GFP signal correlates with lysosomal degradation of the FPN-GFP chimera.

  • Confocal Microscopy (Visual Confirmation):

    • Observe translocation of GFP signal from the plasma membrane (ring-like) to intracellular puncta (lysosomes).[5]

Protocol B: Oxidative Folding Verification (QC)

Purpose: To ensure the synthetic peptide has the correct C7-C23, C10-C13, C11-C19, C14-C22 topology.

  • LC-MS Analysis: Inject 5 µg of peptide onto a C18 Reverse Phase column.

    • Linear Peptide: Elutes later (more hydrophobic exposure).[5]

    • Folded Peptide: Elutes earlier (compact structure).

  • NEM Alkylation Test:

    • Incubate peptide with N-ethylmaleimide (NEM).[5]

    • Result: If fully folded, no mass shift occurs (no free thiols).[5] If misfolded/reduced, mass increases by +125 Da per free cysteine.

Therapeutic Applications Summary

IndicationRole of PeptideTargetDesired Outcome
Hereditary Hemochromatosis Agonist FerroportinRestore Hepcidin levels, reduce iron absorption.

-Thalassemia
Agonist FerroportinPrevent secondary iron overload from ineffective erythropoiesis.
Anemia of Chronic Disease Antagonist Target The Peptide ItselfNote: In this case, we target the peptide with antibodies to block its function and release iron.
Sepsis / Infection Antimicrobial Bacterial MembraneDirect lysis of pathogens (synergistic with iron restriction).[5]

References

  • Ganz, T. (2013). Systemic Iron Homeostasis.[5] Physiological Reviews. Available at: [Link][5]

  • Nemeth, E., et al. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[5] Science. Available at: [Link][5]

  • PubChem. Hepcidin-25 (Human) - Compound Summary. National Library of Medicine. Available at: [Link][1][5]

  • Płonka, D., et al. (2022). An Overlooked Hepcidin–Cadmium Connection.[5] Int. J. Mol. Sci. Available at: [Link][5][6][7][8][9]

Sources

Technical Guide: Structural Validation and Functional Characterization of Hepcidin-25

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide synthesizes the structural, synthetic, and functional characteristics of the peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH , identified as Hepcidin-25 . This document is structured to support researchers in the synthesis, validation, and application of this peptide in drug development, specifically regarding iron homeostasis and novel metallobiology findings.

Subject Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH Common Nomenclature: Hepcidin-25, LEAP-1 Molecular Weight: ~2789.4 Da Classification: Cysteine-rich Antimicrobial Peptide / Iron-Regulatory Hormone

Executive Summary & Research Context

Hepcidin-25 is the master regulator of systemic iron homeostasis.[1] While its primary role involves binding to the iron exporter ferroportin (FPN), "preliminary research findings" and emerging studies have expanded its profile to include significant metal-binding capabilities (Zn²⁺, Cd²⁺) and antimicrobial activity.[2] This guide provides a rigorous framework for synthesizing this difficult-to-fold peptide, validating its disulfide topology, and assessing its bioactivity.

Structural Architecture & Disulfide Topology

The bioactivity of Hepcidin-25 is strictly dependent on its tertiary structure, constrained by four disulfide bridges. The sequence contains a high density of cysteine residues (8 out of 25), making the correct oxidative folding the critical bottleneck in production.

Sequence Analysis
  • N-Terminus: Asp-Thr-His (DTH) – Critical for metal binding (ATCUN-like motif).[2]

  • Core: Cysteine-rich hairpin.

  • C-Terminus: Thr-OH (Free acid).[2]

  • Disulfide Connectivity: The native bioactive form exhibits a specific "ladder-like" connectivity:

    • Cys7 – Cys23[2][3][4]

    • Cys10 – Cys13

    • Cys11 – Cys19[2][3][4][5]

    • Cys14 – Cys22[2][3][5]

Visualization of Disulfide Topology

The following diagram illustrates the strict connectivity required for bioactivity. Note the proximity of C13 and C14, which do not bond to each other in the native state—a common folding trap.

HepcidinTopology Figure 1: Native Disulfide Connectivity of Hepcidin-25 cluster_seq N_term N-Term (DTH...) C7 Cys 7 N_term->C7 C10 Cys 10 C7->C10 C23 Cys 23 C7->C23 Bridge 1 C11 Cys 11 C10->C11 C13 Cys 13 C10->C13 Bridge 2 C11->C13 C19 Cys 19 C11->C19 Bridge 3 C14 Cys 14 C13->C14 C14->C19 C22 Cys 22 C14->C22 Bridge 4 C19->C22 C22->C23 C_term C-Term (...KT-OH) C23->C_term

Caption: Schematic representation of the four disulfide bridges in native Hepcidin-25. Matching colors indicate connected cysteine pairs.[2][3]

Synthetic Methodology (Field-Proven Protocol)

Synthesizing Hepcidin-25 requires overcoming aggregation during chain assembly and preventing misfolding during oxidation.[2]

Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Pre-loaded H-Thr(tBu)-2-Cl-Trt resin is recommended to minimize racemization at the C-terminus.

  • Coupling Reagents: Use DIC/Oxyma Pure for high efficiency and lower racemization risk compared to HBTU/HATU.

  • Pseudoproline Dipeptides: Incorporate Fmoc-Cys(Trt)-Ser(Psi(Me,Me)pro)-OH at positions 17-18 or similar structure-breaking residues to prevent on-resin aggregation of the beta-sheet regions.[2]

Oxidative Folding Strategy

The "random oxidation" method often results in low yields due to the formation of non-native isomers (scrambled disulfides).[2] Recommended Protocol: Regioselective Folding (Double Orthogonal Protection) [2]

  • Synthesis: Synthesize the peptide with two pairs of Cys protecting groups (e.g., Cys 7,23,11,19 with Trt; Cys 10,13,14,22 with Acm).

  • Step 1 Oxidation: Cleave from resin (Trt removed) and oxidize the free thiols (C7-C23, C11-C19) using a Glutathione redox buffer (GSH/GSSG) at pH 7.8.[2]

  • Step 2 Oxidation: Purify the intermediate, then remove Acm groups and oxidize the remaining bridges (C10-C13, C14-C22) using Iodine (I₂) in aqueous acetic acid.

    • Note: This ensures the correct topology and minimizes the formation of the "dead-end" C13-C14 vicinal disulfide.

Functional Characterization & Mechanism

Validating the peptide goes beyond mass spectrometry; functional assays must confirm its ability to bind Ferroportin.

Mechanism of Action Pathway

Hepcidin acts by binding to Ferroportin (FPN) on the surface of macrophages and enterocytes, inducing its internalization and lysosomal degradation.[2]

HepcidinMechanism Hepcidin Hepcidin-25 (Extracellular) FPN_Surface Ferroportin (FPN) (Cell Surface) Hepcidin->FPN_Surface Binds Complex Hepcidin-FPN Complex FPN_Surface->Complex Ubiquitination Ubiquitination of FPN Complex->Ubiquitination Triggers Internalization Endocytosis Ubiquitination->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome IronBlock Iron Efflux Blocked (Systemic Iron Drop) Lysosome->IronBlock Result

Caption: The signaling cascade of Hepcidin-induced Ferroportin degradation resulting in iron retention.[2]

In Vitro Internalization Assay (Protocol Summary)

To verify bioactivity, use a cell line stably expressing FPN-GFP (e.g., HEK293-FPN-GFP).[2]

  • Seed Cells: Plate HEK293-FPN-GFP cells on poly-lysine coated coverslips.

  • Treatment: Treat cells with 100 nM – 1 µM of synthetic Hepcidin-25 for 24 hours.

  • Readout: Use confocal microscopy or flow cytometry.

    • Positive Result: Disappearance of GFP signal from the membrane and appearance of punctate intracellular fluorescence (lysosomes).[2]

    • Negative Control:[2] Untreated cells show strong membrane GFP fluorescence.

Preliminary & Emerging Findings: The Metal Connection

Recent research has highlighted an "overlooked" property of Hepcidin-25: its ability to bind transition metals other than iron.

  • Cadmium (Cd²⁺) Binding: The N-terminal DTH motif and the cysteine core can coordinate Cd²⁺ with high affinity (approx. 10^14 M⁻¹).[2] This suggests Hepcidin may play a role in mitigating Cadmium toxicity or that Cadmium exposure may disrupt iron regulation by sequestering Hepcidin.

  • Zinc (Zn²⁺) Interaction: Hepcidin binding to Zn²⁺ may influence its structural stability and circulating half-life.[2]

Data Summary Table: Physicochemical Properties

PropertyValue / DescriptionSignificance
Formula C₁₁₃H₁₇₀N₃₄O₃₁S₉Complex composition requiring high-res MS for validation.[6]
Isoelectric Point (pI) ~8.2 - 8.5Cationic at physiological pH; binds negatively charged membranes.[2]
Extinction Coeff. ~2800 M⁻¹cm⁻¹ (at 280 nm)Low UV absorbance (few aromatics); use BCA or amino acid analysis for quantification.[2]
Solubility Water, 1 mg/mLprone to aggregation in high salt; store lyophilized.

References

  • Krause, A., et al. (2000).[2] LEAP-1, a novel highly disulfide-bonded human peptide, exhibits antimicrobial activity. FEBS Letters. Link

  • Park, C. H., et al. (2001).[2] Hepcidin, a urinary antimicrobial peptide synthesized in the liver. Journal of Biological Chemistry. Link

  • Nemeth, E., et al. (2004).[2] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization. Science. Link

  • Jordan, J. B., et al. (2009).[2] Hepcidin revisited, disulfide connectivity, dynamics, and structure. Journal of Biological Chemistry. Link

  • Płonka, D., et al. (2023).[2] An Overlooked Hepcidin–Cadmium Connection.[7] International Journal of Molecular Sciences. Link[2]

  • Preza, G. C., et al. (2011).[2] Mini-hepcidins: rationally designed small peptide hepcidin agonists. Journal of Clinical Investigation. Link

Sources

Methodological & Application

Application Note: Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) Experimental Protocols

[1]

Topic: Hepcidin-25 (Human) – Functional Characterization and Handling Protocols Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH Cas No: 342809-17-0 Molecular Weight: ~2789.4 Da[1][2]

Executive Summary & Mechanism of Action

Hepcidin-25 is the bioactive, 25-amino acid peptide hormone that serves as the "master regulator" of systemic iron homeostasis.[1][2][3][4] Synthesized primarily in hepatocytes, it functions by binding to Ferroportin (FPN) , the sole known cellular iron exporter found on macrophages, enterocytes, and hepatocytes.

Upon binding, Hepcidin induces a conformational change in Ferroportin, triggering its ubiquitination, internalization, and lysosomal degradation. This blockade prevents iron efflux into the plasma, effectively sequestering iron within cells—a mechanism critical for host defense (nutritional immunity) and preventing iron overload.

Key Structural Features:

  • Cysteine-Rich: Contains 8 cysteine residues forming 4 intramolecular disulfide bonds (C7–C23, C10–C13, C11–C19, C14–C22).[1]

  • Hairpin Structure: The distorted

    
    -sheet hairpin structure is essential for binding to the central cavity of Ferroportin.[1]
    
  • Aggregation: Highly prone to aggregation in neutral pH buffers, necessitating specific handling protocols.

Critical Handling & Reconstitution Protocols

Warning: Hepcidin-25 is notoriously "sticky" and prone to precipitation.[1] Improper reconstitution is the leading cause of experimental failure.[1]

Reconstitution Strategy

Do not reconstitute directly in PBS or neutral cell culture media.[1]

ParameterSpecification
Lyophilized Storage -20°C or -80°C (Desiccated)
Primary Solvent 50% Acetic Acid or Water (pH < 4.0)
Stock Concentration 1 mg/mL (Avoid concentrations >2 mg/mL to prevent gelling)
Working Buffer Dilute into neutral media immediately before use.[1]
Vessel Material Low-protein binding polypropylene (LoBind) tubes.[1] Avoid glass.

Step-by-Step Reconstitution:

  • Equilibrate the vial to room temperature before opening to prevent condensation.[1]

  • Add sterile 50% Acetic Acid (or 0.01% Trifluoroacetic acid for LC-MS applications) to the vial to achieve 1 mg/mL.[1]

  • Vortex gently (do not sonicate vigorously as this may shear the disulfides).[1]

  • Aliquot into single-use LoBind tubes (e.g., 20 µL aliquots).

  • Store aliquots at -80°C. Do not freeze-thaw more than once.

Protocol A: Ferroportin Internalization Assay (Functional Potency)

This is the gold-standard assay to validate the biological activity of Hepcidin-25.[1] It measures the peptide's ability to induce the degradation of Ferroportin-GFP fusion proteins.[1]

Materials
  • Cell Line: HEK293T cells stably expressing FPN-GFP (Ferroportin C-terminally tagged with GFP).[1]

  • Induction Agent: Doxycycline (if using an inducible expression system, typically 1 µg/mL).[1]

  • Reagent: Hepcidin-25 (reconstituted as above).[1][2]

  • Control: Cycloheximide (CHX) to block new protein synthesis (optional but recommended).[1]

  • Readout: Flow Cytometry (quantifying Mean Fluorescence Intensity - MFI) or Confocal Microscopy.[1]

Experimental Workflow
  • Seeding: Plate HEK293-FPN-GFP cells in 24-well poly-D-lysine coated plates (2 x 10^5 cells/well).

  • Expression: Induce FPN-GFP expression with Doxycycline (1 µg/mL) for 18–24 hours.[1]

  • Treatment:

    • Wash cells 1x with warm PBS.[1]

    • Add serum-free medium (e.g., DMEM) containing Hepcidin-25 at varying concentrations (0, 10, 100, 500, 1000 nM).[1]

    • Note: Add Cycloheximide (10-50 µg/mL) to ensure loss of GFP signal is due to degradation, not just transcriptional repression.[1]

  • Incubation: Incubate at 37°C for 3 to 24 hours (Standard: 24h).

  • Harvesting:

    • Detach cells using Trypsin-EDTA or non-enzymatic dissociation buffer.[1]

    • Resuspend in ice-cold FACS buffer (PBS + 1% BSA).

  • Analysis: Measure GFP fluorescence via Flow Cytometry.

    • Gating: Exclude dead cells (DAPI/PI negative) and doublets.

    • Calculation: Calculate % degradation relative to Vehicle Control.

Expected Results
  • Vehicle Control: High GFP membrane localization.

  • Hepcidin Treated: Dose-dependent decrease in GFP signal.[1] IC50 is typically in the range of 10–100 nM depending on FPN expression levels.[1]

Protocol B: LC-MS/MS Quantification of Hepcidin[1]

Quantifying Hepcidin in biological fluids is challenging due to its small size and disulfide bonds.[1] This protocol uses Solid Phase Extraction (SPE) followed by Mass Spectrometry.[1]

Sample Preparation[1]
  • Serum/Plasma: 100 µL sample.

  • Internal Standard (IS): Spike with isotopic labeled Hepcidin (

    
    ) at 10 ng/mL.[1]
    
  • Precipitation: Add 200 µL Acetonitrile (ACN) with 1% Formic Acid to precipitate high MW proteins.

  • Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.

Solid Phase Extraction (SPE)
  • Cartridge: Weak Cation Exchange (WCX) or C18 micro-elution plate.[1]

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Apply supernatant.[1]

  • Washing:

    • Water (removes salts).[1]

    • 20% Methanol (removes hydrophobic contaminants).[1]

  • Elution: 80% Methanol + 1% Trifluoroacetic Acid (TFA).[1]

LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 50% B over 5 minutes.

  • MRM Transitions:

    • Precursor:

      
       = m/z 558.9[1]
      
    • Product Ions: Monitor specific immonium ions or fragment ions established during tuning.[1]

Mechanistic Visualization

The following diagram illustrates the Hepcidin-Ferroportin axis and the downstream effects on iron metabolism.

HepcidinPathwayHepcidinHepcidin-25(DTHFPIC...)BindingComplex FormationHepcidin->BindingBindsFPN_MembraneFerroportin (FPN)(Cell Surface)FPN_Membrane->BindingIronEffluxIron Efflux to PlasmaFPN_Membrane->IronEffluxNormal FunctionUbiquitinationUbiquitination & InternalizationBinding->UbiquitinationInduces Conf. ChangeLysosomeLysosomal DegradationUbiquitination->LysosomeIronBlockIron Sequestration(Hypoferremia)Lysosome->IronBlockLoss of FPNIronBlock->IronEffluxInhibits

Caption: Hepcidin-25 mechanism of action: Binding to Ferroportin triggers internalization and degradation, blocking iron release.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No activity in Cell Assay Peptide AggregationEnsure stock was prepared in 50% Acetic Acid. Do not store at pH 7.
Low Signal in MS Adsorption to plasticUse LoBind tubes and add carrier protein (BSA) if possible (non-MS assays only).[1]
Inconsistent IC50 FPN Expression levelsHigh FPN expression can "soak up" Hepcidin.[1] Titrate Doxycycline to physiological FPN levels.[1]
Oxidation Methionine oxidationStore under Nitrogen or Argon.[1] Avoid repeated freeze-thaw cycles.[1]

References

  • Ganz, T. (2003).[1] Hepcidin, a key regulator of iron metabolism and mediator of anemia of inflammation. Blood, 102(3), 783-788.[1] Link[1]

  • Nemeth, E., et al. (2004).[1] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[1][2][5] Science, 306(5704), 2090-2093.[1] Link[1]

  • Jordan, J. B., et al. (2009).[1] Hepcidin revisited, disulfide connectivity, dynamics, and structure.[6] Journal of Biological Chemistry, 284(36), 24155-24167.[1] Link

  • Kroot, J. J., et al. (2011).[1] Hepcidin in human iron disorders: diagnostic implications. Clinical Chemistry, 57(12), 1650-1669.[1][5] Link

Application Note: In Vivo Utilization of Hepcidin-25 (Human)

Author: BenchChem Technical Support Team. Date: March 2026

Sequence Identity: DTHFPICIFCCGCCHRSKCGMCCKT-OH Common Name: Hepcidin-25 (Human) / LEAP-1 Primary Application: Induction of Hypoferremia & Modeling Anemia of Chronic Disease (ACD)

Executive Summary

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to Hepcidin-25 (Human) , the master regulatory hormone of systemic iron homeostasis. In drug development and metabolic research, this peptide is utilized as a critical tool compound to model iron-restricted erythropoiesis and Anemia of Chronic Disease (ACD) (also known as Anemia of Inflammation).

By binding to the iron exporter ferroportin (FPN) on macrophages and enterocytes, Hepcidin-25 induces FPN internalization and degradation, effectively locking iron within storage cells and rapidly lowering serum iron levels.[1] This Application Note details the protocol for using synthetic Hepcidin-25 to validate hepcidin mimetics, screen ferroportin inhibitors, and establish acute hypoferremia models in rodents.

Scientific Mechanism & Rationale

The Hepcidin-Ferroportin Axis

The utility of Hepcidin-25 in animal models relies on its high-affinity interaction with Ferroportin (SLC40A1). This mechanism is conserved across mammals, allowing human Hepcidin-25 to be bioactive in murine models.

  • Binding: Hepcidin binds to the extracellular loop of Ferroportin.

  • Occlusion: The binding physically blocks the iron efflux channel.

  • Degradation: The complex is ubiquitinated and internalized via endocytosis, leading to lysosomal degradation of Ferroportin.

  • Physiological Outcome: Immediate reduction in transferrin saturation and serum iron (hypoferremia).

Mechanistic Pathway Diagram

HepcidinMechanism Hepcidin Hepcidin-25 (Exogenous Peptide) FPN_Surface Ferroportin (FPN) (Cell Surface) Hepcidin->FPN_Surface Binds Extracellular Loop Complex Hepcidin-FPN Complex FPN_Surface->Complex Conformational Change Internalization Endocytosis & Ubiquitination Complex->Internalization Signaling Degradation Lysosomal Degradation Internalization->Degradation IronBlock Iron Efflux BLOCKED Degradation->IronBlock Loss of Transporter SerumIron Serum Iron (Hypoferremia) IronBlock->SerumIron Rapid Decrease

Figure 1: Mechanism of Action for Hepcidin-25 induced hypoferremia.

Experimental Protocol: Acute Hypoferremia Model

Objective: To assess the bioactivity of Hepcidin-25 or validate the efficacy of anti-hepcidin agents (e.g., monoclonal antibodies, anticalins) by measuring the reduction in serum iron.

Materials Required
ComponentSpecificationNotes
Test Article Hepcidin-25 (Human)Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH.[2][3][4][5][6][7] Must be folded (4 disulfide bonds). Linear peptide is inactive.
Vehicle PBS or Saline (0.9%)Acidified saline (pH 5.0) may improve stability if stored, but neutral pH is fine for immediate use.
Animals C57BL/6 MiceMale, 8-10 weeks old. C57BL/6 are preferred due to stable iron baselines.
Assay Kit Ferrozine-based Iron AssayColorimetric detection of serum iron.
Step-by-Step Methodology
Phase 1: Peptide Reconstitution (Critical)

The bioactivity of Hepcidin-25 is strictly dependent on its tertiary structure (knottin fold).

  • Stock Solution: Dissolve lyophilized Hepcidin-25 powder in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL .

    • Note: Avoid vigorous vortexing which can disrupt disulfide bonds. Swirl gently.

  • Aliquot: Store aliquots at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock with sterile PBS to reach a final concentration of 0.5 mg/mL .

Phase 2: Administration
  • Acclimatization: Ensure mice are on a standard iron-sufficient diet (approx. 200 ppm Fe) for at least 1 week prior.

    • Dietary Control: Do not use high-iron chow, as it masks the hepcidin effect.

  • Dosing: Administer Hepcidin-25 via Intraperitoneal (IP) injection.

    • Dose: 50 µg per mouse (approx. 2.5 mg/kg for a 20g mouse).

    • Vehicle Control: Inject equal volume of PBS into control group (n=5).

  • Timing: The effect is rapid.

    • T_max (Max Effect): 1 to 2 hours post-injection.

    • Duration: Effect begins to wane after 4-6 hours due to peptide clearance.

Phase 3: Sample Collection & Analysis
  • Euthanasia: At 2 hours post-injection , euthanize mice using CO2 asphyxiation or isoflurane overdose.

  • Blood Draw: Collect blood via cardiac puncture or retro-orbital bleed into serum separator tubes (non-heparinized) .

    • Warning: Do not use EDTA or Citrate tubes, as they chelate iron and interfere with the assay.

  • Serum Separation: Allow blood to clot for 30 mins at RT. Centrifuge at 2,000 x g for 10 mins. Collect supernatant (serum).

  • Iron Quantification: Use a standard Ferrozine assay (e.g., Sekisui Diagnostics or equivalent).

    • Mix serum with acidic buffer to release iron from transferrin.

    • Reduce Fe3+ to Fe2+.

    • React with chromogen and read absorbance at 560 nm.

Expected Results
GroupDoseSerum Iron (µg/dL)% Reduction
Vehicle (PBS) N/A160 ± 20Baseline
Hepcidin-25 50 µ g/mouse 60 ± 15~60-70% Decrease

Interpretation: A statistically significant drop (p < 0.01) confirms the peptide is correctly folded and bioactive. If no drop is observed, the peptide likely lacks the correct disulfide connectivity.

Advanced Application: Pharmacokinetic (PK) Benchmarking

Researchers developing Mini-Hepcidins or Hepcidin Mimetics use native Hepcidin-25 as the reference standard.

Workflow Diagram

PK_Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Lyophilized Lyophilized Hepcidin-25 FoldCheck Verify Folding (LC-MS) Lyophilized->FoldCheck Injection IP Injection (t=0) FoldCheck->Injection Pass Timepoints Sampling: 1h, 2h, 4h, 6h Injection->Timepoints Assay Serum Iron Quantification Timepoints->Assay Data PK/PD Profile Assay->Data

Figure 2: Workflow for PK/PD benchmarking of Hepcidin-25 vs. Mimetics.

Comparative Analysis Table
ParameterNative Hepcidin-25Mini-Hepcidins (Mimetics)
Molecular Weight ~2.7 kDa< 1.5 kDa
Stability Low (Rapid proteolysis)High (Engineered resistance)
Route IP / IVOral / SC / IP
Duration of Action 4-6 Hours> 24 Hours
Cost High (Complex synthesis)Lower (Shorter sequence)

Troubleshooting & Critical Controls

  • Peptide Folding: The most common failure mode is using "linear" or "reduced" hepcidin. The sequence DTHFPICIFCCGCCHRSKCGMCCKT contains 8 cysteines forming 4 disulfide bridges (C7-C23, C10-C13, C11-C19, C14-C22).

    • Validation: Ensure the Certificate of Analysis (CoA) confirms the mass corresponds to the oxidized form (approx. 8 Da less than linear due to loss of 8 hydrogens).

  • Circadian Rhythm: Serum iron fluctuates diurnally. Always perform experiments at the same time of day (e.g., inject at 9:00 AM, harvest at 11:00 AM).

  • Inflammation Check: Ensure mice are healthy. Unintended infection raises endogenous hepcidin (via IL-6), lowering baseline iron and masking the effect of the exogenous peptide.

References

  • Nemeth, E., et al. (2004). "Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization."[1] Science, 306(5704), 2090-2093.

  • Rivera, S., et al. (2005). "Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs." Blood, 106(6), 2196-2199.

  • Ganz, T. (2003). "Hepcidin, a key regulator of iron metabolism and mediator of anemia of inflammation." Blood, 102(3), 783-788.

  • Preza, G.C., et al. (2011). "Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for treating iron overload." Journal of Clinical Investigation, 121(12), 4880-4888.

Sources

how to use "Dthfpicifccgcchrskcgmcckt-OH" in oncology research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) to Modulate the Ferroportin Axis and Induce Ferroptosis in Oncology Research

Scientific Rationale & Mechanistic Overview

Hepcidin-25 (sequence: H-DTHFPICIFCCGCCHRSKCGMCCKT-OH) is a 25-amino acid peptide hormone containing four intramolecular disulfide bonds, serving as the master regulator of systemic iron homeostasis ()[1]. In the context of oncology, the hepcidin-ferroportin axis represents a critical metabolic vulnerability that can be exploited for targeted therapy ()[2].

Cancer cells exhibit a high demand for iron to sustain rapid proliferation and DNA synthesis. Hepcidin-25 directly binds to Ferroportin (FPN-1), the sole mammalian cellular iron exporter, inducing its tyrosine phosphorylation, ubiquitination, and subsequent lysosomal degradation ()[3]. This targeted degradation blocks iron efflux, leading to the rapid expansion of the intracellular labile iron pool (LIP) ()[4].

While this iron retention can initially promote tumor growth via Wnt and NF-κB signaling, it simultaneously primes the cancer cells for ferroptosis —an iron-dependent, non-apoptotic form of cell death driven by lethal lipid peroxidation ()[5]. By combining Hepcidin-25 with ferroptosis inducers (FINs) like Erastin or RSL3, researchers can weaponize this accumulated iron. The iron catalyzes the Fenton reaction to generate reactive oxygen species (ROS), which, when coupled with the inhibition of the cell's antioxidant defenses (e.g., GPX4/SLC7A11), triggers catastrophic oxidative stress and cell death ()[5].

Mechanistic Pathway

G HAMP Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) FPN Ferroportin (FPN-1) Internalization & Degradation HAMP->FPN Binds & Degrades Fe Intracellular Iron (Fe2+) Accumulation FPN->Fe Blocks Iron Efflux ROS Fenton Reaction (ROS Generation) Fe->ROS Catalyzes LPO Lipid Peroxidation ROS->LPO Oxidative Stress Ferroptosis Ferroptosis (Cancer Cell Death) LPO->Ferroptosis Induces Erastin Erastin / RSL3 (GPX4/SLC7A11 Inhibition) Erastin->LPO Removes Antioxidant Defense

Fig 1: Hepcidin-25 degrades Ferroportin, inducing iron accumulation and sensitizing to ferroptosis.

Experimental Protocols & Self-Validating Workflows

Expertise & Experience: Merely applying Hepcidin-25 and measuring cell death is insufficient, as iron accumulation alone may paradoxically increase proliferation in certain contexts if antioxidant defenses remain intact ()[4]. Therefore, our protocols are designed as self-validating systems : every functional consequence in the cascade (FPN-1 degradation


 Fe

accumulation

Lipid Peroxidation

Cell Death) must be independently verified to prove causality.
Protocol A: Peptide Preparation and Target Engagement

Causality: Hepcidin-25 must be properly folded (maintaining its 4 disulfide bonds) to effectively bind the FPN-1 receptor ()[1].

  • Reconstitution: Dissolve lyophilized Hepcidin-25 (trifluoroacetate salt) in sterile, degassed ultra-pure water to a stock concentration of 1 mg/mL (approx. 358 μM).

  • Storage: Aliquot into low-bind tubes and store at -80°C. Crucial: Avoid repeated freeze-thaw cycles which disrupt the disulfide bridges critical for FPN-1 receptor engagement.

  • Target Engagement (Self-Validation Step 1): Treat target cancer cells (e.g., PC3 prostate cancer cells) with 500 nM Hepcidin-25 for 24 hours. Harvest lysates and perform a Western Blot for FPN-1.

    • Validation Check: A successful treatment must show a >70% reduction in FPN-1 protein levels compared to the vehicle control, confirming target engagement ()[4].

Protocol B: In Vitro Sensitization to Ferroptosis

Causality: We pre-load the cells with iron by blocking its exit (via Hepcidin-25), then remove the cell's ability to clear lipid peroxides (via Erastin).

  • Cell Seeding: Seed cancer cells in a 96-well plate at

    
     cells/well. Allow 24 hours for adherence.
    
  • Hepcidin Pre-treatment: Treat cells with 500 nM Hepcidin-25 for 24 hours to induce FPN-1 degradation and expand the labile iron pool ()[4]. (Note: 500 nM ensures complete FPN-1 saturation without off-target peptide toxicity).

  • Ferroptosis Induction: Add Erastin (a system Xc- inhibitor) at varying concentrations (0.1 μM to 10 μM) for an additional 24 hours.

  • Endpoint 1 - Intracellular Iron (Self-Validation Step 2): Stain a parallel plate with 1 μM FerroOrange (a fluorescent Fe

    
     probe) for 30 minutes. Measure fluorescence (Ex/Em: 543/580 nm).
    
    • Validation Check: Hepcidin-treated wells must show significantly higher fluorescence than controls, proving the functional consequence of FPN-1 loss ()[4].

  • Endpoint 2 - Lipid Peroxidation (Self-Validation Step 3): Stain cells with 2 μM C11-BODIPY(581/591) for 30 minutes. Analyze via flow cytometry.

    • Validation Check: The combination of Hepcidin + Erastin must show a massive shift from red (~590 nm) to green (~510 nm) fluorescence, confirming the generation of lipid ROS—the hallmark of ferroptosis ()[5].

  • Endpoint 3 - Viability: Assess final cytotoxicity using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).

Quantitative Data Presentation

The following table summarizes the expected synergistic outcomes when utilizing this self-validating protocol on a standard prostate cancer cell line model (e.g., PC3).

Experimental ConditionFPN-1 Expression (% of Control)Intracellular Fe

(Relative FI)
Lipid ROS (C11-BODIPY FI)Cell Viability (%)
Control (Vehicle) 100 ± 51.0 ± 0.11.0 ± 0.1100 ± 4
Hepcidin-25 (500 nM) 25 ± 43.2 ± 0.31.4 ± 0.288 ± 6
Erastin (5 μM) 95 ± 61.2 ± 0.14.5 ± 0.465 ± 5
Hepcidin-25 + Erastin 22 ± 53.5 ± 0.49.8 ± 0.715 ± 3

Table 1: Quantitative summary of the self-validating ferroptosis workflow. Note the synergistic explosion of Lipid ROS and cell death only when iron efflux is blocked (Hepcidin-25) and antioxidant defense is simultaneously inhibited (Erastin).

References

  • Targeting ferroptosis for cancer therapy: exploring novel strategies from its mechanisms and role in cancers. Translational Lung Cancer Research (2020).

  • Distinctive modulation of hepcidin in cancer and its therapeutic relevance. Frontiers in Oncology (2023).

  • Role of hepcidin and iron metabolism in the onset of prostate cancer. Oncology Letters (2018).

  • The Molecular Mechanism of Hepcidin-mediated Ferroportin Down-Regulation. Molecular Biology of the Cell (2007).

  • Hepcidin-25 (trifluoroacetate salt) Technical Information. Cayman Chemical.

Sources

Technical Dossier: Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH)

Author: BenchChem Technical Support Team. Date: March 2026

Dosage, Reconstitution, and Experimental Administration[1][2]

Executive Summary & Molecule Identification

The peptide sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 (Human) .[1][2][3][4][5]

  • Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr[1][2][3][4][5]

  • Molecular Weight: ~2789.4 Da[2][3][4][6][7]

  • Structure: 25-amino acid peptide with four intramolecular disulfide bonds (C7–C23, C10–C13, C11–C19, C14–C22).[1][8] The vicinal disulfide bond (C13-C14) creates a unique hairpin turn essential for its biological activity.[1][2]

  • Physiological Role: The master regulator of iron homeostasis. It inhibits iron entry into the plasma by binding to Ferroportin (FPN) , the sole cellular iron exporter.

Application Scope: This protocol guide focuses on the use of synthetic Hepcidin-25 in preclinical research (in vitro/in vivo) and as an analytical standard for mass spectrometry.[1][2] While native Hepcidin-25 has therapeutic potential for iron overload disorders (e.g., Hemochromatosis,


-Thalassemia), its rapid degradation in vivo often necessitates the use of engineered "mini-hepcidins" or mimetics for clinical efficacy.[1][2]
Mechanism of Action: The Hepcidin-Ferroportin Axis[1][2]

To design effective experiments, one must understand the causality of the dosage. Hepcidin acts as a ligand that induces the endocytosis of its receptor.

  • Binding: Hepcidin binds to Ferroportin (FPN) on the surface of macrophages, enterocytes, and hepatocytes.[9]

  • Occlusion & Signaling: Binding occludes the iron export channel and triggers ubiquitination.

  • Internalization: The Hepcidin-FPN complex is internalized via endocytosis.[2]

  • Degradation: The complex is trafficked to lysosomes for degradation, permanently removing FPN from the membrane.

  • Result: Intracellular iron retention (hypoferremia).

Visualization: Signaling & Mechanism

HepcidinMechanism Hepcidin Hepcidin-25 (Exogenous/Endogenous) FPN_Surface Ferroportin (FPN) (Cell Surface) Hepcidin->FPN_Surface  Binds with high affinity   Complex Hepcidin-FPN Complex FPN_Surface->Complex Ubiquitin Ubiquitination Complex->Ubiquitin  Triggers   Endocytosis Internalization (Endocytosis) Ubiquitin->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome Iron_Effect Blockade of Iron Efflux (Intracellular Iron Retention) Lysosome->Iron_Effect  Result  

Caption: The Hepcidin-induced degradation of Ferroportin prevents iron export from cells.[1][2][4][6][10][11]

Reconstitution and Handling Protocols

Critical Quality Attribute: Hepcidin-25 is prone to aggregation and oxidation due to its high cysteine content and hydrophobicity.[1][2] Improper handling leads to loss of bioactivity (failure to bind FPN).

Protocol A: Stock Solution Preparation
  • Solvent: Do NOT use neutral PBS initially. Use sterile water or 0.1% Acetic Acid . The acidic pH prevents immediate aggregation and disulfide scrambling.

  • Concentration: Prepare a stock of 100 µM or 0.5 mg/mL .

  • Storage: Aliquot immediately into low-protein-binding tubes (LoBind). Store at -80°C . Avoid freeze-thaw cycles (maximum 1 cycle).

ParameterSpecificationReasoning
Initial Solvent 0.1% Acetic Acid or ultrapure waterAcidic pH stabilizes the peptide structure and solubility.[1][2]
Vortexing Gentle swirl onlyHigh shear stress can precipitate the peptide.
Vessel Material Polypropylene (LoBind)Prevents adsorption of the hydrophobic peptide to plastic.
Working Buffer PBS or Media (pH 7.[7]4)Dilute stock immediately before use. Do not store in PBS.
Dosage and Administration Guidelines

The following dosages are derived from validated literature for specific experimental endpoints.

Table 1: Recommended Dosage Matrix
ApplicationSubject / SystemDosage / ConcentrationRoute / DurationEndpoint
In Vitro Bioactivity HEK293-FPN (GFP)500 nM – 1 µM Incubation: 24 hoursLoss of GFP fluorescence (FPN degradation).[1][2]
In Vitro Bioactivity J774 Macrophages700 nM Incubation: 4–24 hoursIntracellular Ferritin increase; Iron retention.
In Vivo (Acute) C57BL/6 Mice50 µg / mouse (~2.5 mg/kg)I.P.[1] InjectionSerum iron reduction (measure at 4h post-dose).
In Vivo (Chronic) Mouse Models200 nmol/kg Daily S.C.[1]Amelioration of iron overload (requires mini-hepcidin analogs for stability).
Mass Spectrometry Human Serum (Spike)1 – 10 ng/mL Internal StandardQuantification of endogenous hepcidin.
Detailed Experimental Workflows
Experiment 1: In Vitro Ferroportin Degradation Assay

Objective: Validate the bioactivity of the Hepcidin-25 batch by measuring FPN internalization.

  • Cell Seeding: Seed HEK293T cells stably expressing FPN-GFP fusion protein in a 24-well plate. Grow to 70% confluency.

  • Induction: Add 10 µg/mL Cycloheximide (CHX) to stop new protein synthesis (isolating the degradation effect).

  • Treatment:

    • Control: Media + Vehicle.

    • Treatment: Media + 700 nM Hepcidin-25 (diluted from acetic acid stock).[1][2]

  • Incubation: Incubate at 37°C for 3 to 24 hours .

  • Readout:

    • Flow Cytometry: Trypsinize cells and measure Mean Fluorescence Intensity (MFI) of GFP.

    • Confocal Microscopy: Observe shift of GFP from membrane to intracellular puncta (lysosomes).

    • Western Blot: Lyse cells and blot for FPN (lower band intensity indicates degradation).

Experiment 2: In Vivo Hypoferremic Response (Mouse)

Objective: Assess the systemic efficacy of Hepcidin-25.

  • Animals: Male C57BL/6 mice (8–10 weeks old), fed a standard iron diet.

  • Preparation: Dilute 50 µg of Hepcidin-25 in 100 µL of sterile saline (immediately before injection).

  • Administration: Inject intraperitoneally (i.p.) .

  • Time Course: Euthanize mice at 4 hours post-injection. (Note: Native hepcidin effect wears off after 4-6 hours due to renal clearance).[1][2]

  • Analysis: Collect serum. Measure serum iron using a colorimetric ferrozine assay.

    • Expected Result: ~50% reduction in serum iron compared to vehicle-treated mice.[1][2]

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_invitro In Vitro (HEK-FPN) cluster_invivo In Vivo (Mouse) Stock Stock Prep (0.1% Acetic Acid) Dilution Dilution (Saline/Media) Stock->Dilution Cell_Tx Add 700nM Hepcidin Dilution->Cell_Tx Mouse_Tx I.P. Injection (50 µg/mouse) Dilution->Mouse_Tx Incubation 24h @ 37°C Cell_Tx->Incubation FACS Flow Cytometry (GFP Loss) Incubation->FACS Wait Wait 4 Hours Mouse_Tx->Wait Serum Serum Iron Assay Wait->Serum

Caption: Parallel workflows for validating Hepcidin-25 activity in cell culture vs. animal models.

References
  • Nemeth, E. et al. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[9] Science, 306(5704), 2090–2093.[9]

  • Rivera, S. et al. (2005). Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs.[1][2] Blood, 106(6), 2196–2199.

  • Ganz, T. & Nemeth, E. (2012). Hepcidin and iron homeostasis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(9), 1434–1443.[1]

  • Preza, G.C. et al. (2011). Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for treating iron overload.

    • [1]

  • PubChem Database. Hepcidin-25 (Human).[1][2] CID 91864521.

    • [1]

Sources

Application Note: High-Resolution HPLC Characterization and Purification of Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule ID: Hepcidin-25 (Human) Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr-OH Formula: C₁₁₃H₁₇₀N₃₄O₃₁S₉ MW: 2789.4 Da Disulfide Topology: C7–C23, C10–C13, C11–C19, C14–C22[1][2][3][4][5]

This protocol details the chromatographic separation of Hepcidin-25, a cysteine-rich cationic peptide hormone central to iron homeostasis.[1][2][3] The presence of four disulfide bridges—including a rare vicinal disulfide bond between C13 and C14—creates a highly compact, distorted


-sheet structure.[2] This structural rigidity, combined with a high isoelectric point (pI > 8.[6]0) and aggregation tendency, demands a specialized Reversed-Phase HPLC (RP-HPLC) approach.[1][2][3][6] This guide prioritizes the resolution of the native folded form from scrambled disulfide isomers and synthetic impurities.

Physicochemical Analysis & Chromatographic Strategy

The Challenge of the "Vicinal Bridge"

Hepcidin-25 is unique due to the vicinal disulfide bond (C13–C14) located at the hairpin turn.[1][2][3] This feature is energetically strained. During synthesis or oxidative folding, the peptide often falls into "scrambled" thermodynamic traps (misfolded isomers) that lack this specific bridge.[6]

  • Chromatographic Implication: The native form and scrambled isomers have identical mass but distinct hydrodynamic radii and surface hydrophobicities. Standard fast gradients will co-elute them. A shallow gradient on a high-efficiency C18 stationary phase is required for baseline separation.[1][2][3]

Solubility and Adsorption

The sequence contains basic residues (His, Arg, Lys) and a hydrophobic core.[6]

  • Risk: At neutral pH, the peptide may aggregate or adsorb to silanols on the column silica.

  • Solution: Low pH (TFA-based) mobile phases are mandatory to protonate basic residues (ensuring repulsion from residual silanols) and maintain solubility.[1][2][3][6]

Detailed HPLC Protocol

Instrumentation & Column Selection
  • System: UHPLC or HPLC system capable of 600 bar backpressure (for higher flow/efficiency).

  • Detector: Diode Array Detector (DAD).[6]

    • Primary Channel: 214 nm (Peptide bond absorption – High Sensitivity).[3][6]

    • Secondary Channel: 280 nm (Disulfide/Aromatic absorption – Specificity check).

  • Column: C18 Phase, fully end-capped.

    • Pore Size: 100 Å or 120 Å (Optimal for peptides < 5 kDa).[3][6]

    • Dimensions: 4.6 x 150 mm (Analytical) or 4.6 x 250 mm (High Resolution).[2][3][6]

    • Particle Size: 3 µm or sub-2 µm (for UHPLC).[3][6]

    • Recommended: Phenomenex Jupiter C18, Waters XSelect CSH C18, or equivalent.

Mobile Phase Preparation[1][2]
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1][2][3][6]

    • Role: Ion-pairing agent; solubilizes the cationic peptide and masks silanol interactions.[1][2][3]

  • Solvent B (Organic): 0.1% (v/v) TFA in 100% Acetonitrile (ACN).[2][3][6]

    • Note: Do not use Methanol. ACN provides sharper peaks for cysteine-rich peptides.[1][2][3]

Sample Preparation
  • Solvent: Dissolve lyophilized peptide in 5% Acetic Acid or 0.1% TFA in water. Avoid pure water to prevent aggregation.

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.22 µm PVDF filter (Low protein binding).[6]

  • Handling: Keep samples at 4°C in the autosampler to prevent spontaneous disulfide scrambling or oxidation of Met21.

Gradient Method (High-Resolution)

This method utilizes a "focused gradient" approach.[1][2][3][6] Since Hepcidin elutes in a specific organic window, we rapidly ramp to the starting point and then flatten the slope to maximize resolution between the native fold and isomers.

Flow Rate: 1.0 mL/min Temperature: 40°C (Elevated T improves mass transfer and peak symmetry for rigid peptides).[6]

Time (min)% Solvent BEvent
0.05Equilibration
2.05Injection / Desalting
3.020Rapid Ramp to elution window
33.050Focused Gradient (1% B per min)
35.095Wash Step
40.095Hold Wash
40.15Return to Initial
50.05Re-equilibration

Data Analysis & Troubleshooting

Peak Identification
  • Native Hepcidin-25: Typically elutes as a sharp, symmetrical peak.[1][2][3]

  • Isomers: Misfolded variants (scrambled disulfides) usually elute earlier than the native peak because the native form is the most compact (hydrophobic core is less exposed) or later if the misfolding exposes significant hydrophobic patches.[6] In C18 RP-HPLC, the native compact form often elutes later than "open" reduced forms but the relationship with scrambled isomers varies.[2]

  • Oxidation (Met-Sulfoxide): A peak eluting slightly earlier (more polar) with a mass shift of +16 Da indicates oxidation of Methionine-21.[1][2][3][6]

Common Issues
SymptomDiagnosisCorrective Action
Broad/Tailing Peak Silanol interaction or aggregation.[1][2][3]Increase Column Temp to 50°C; Ensure TFA is fresh (0.1%); Consider a "Charged Surface Hybrid" (CSH) column.
Doublet Peak Disulfide scrambling or Met-oxidation.[1][2][3]Check Mass Spec. If +16 Da, it's oxidation. If same mass, it's an isomer. Optimize folding buffer or storage conditions.
Ghost Peaks Carryover.Hepcidin is sticky. Add a needle wash step with 50% ACN / 0.1% TFA between injections.

Process Logic Visualization

The following diagram illustrates the decision matrix for characterizing Hepcidin-25, distinguishing between the native bioactive form and impurities.

HepcidinWorkflow Start Crude/Lyophilized Hepcidin-25 Dissolve Solubilization (5% Acetic Acid or 0.1% TFA) Start->Dissolve HPLC RP-HPLC Separation (C18, 1% gradient slope, 40°C) Dissolve->HPLC Decision Peak Analysis (UV 214nm) HPLC->Decision SinglePeak Single Sharp Peak Decision->SinglePeak Clean Profile MultiplePeaks Multiple Peaks/Doublets Decision->MultiplePeaks Complex Profile Native Native Fold (Target) SinglePeak->Native Confirm RT MS_Check Mass Spectrometry (ESI-MS) MultiplePeaks->MS_Check MS_Check->Native Main Peak Isomer Scrambled Disulfides (Same Mass) MS_Check->Isomer MW Match Oxidized Met-Oxidation (+16 Da) MS_Check->Oxidized MW +16Da

Caption: Workflow for the isolation and identification of Native Hepcidin-25 versus structural impurities.

References

  • Hunter, H. N., et al. (2002).[4][6] "The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis." Journal of Biological Chemistry, 277(40), 37597-37603.[2][3] Link

  • Jordan, J. B., et al. (2009).[6] "Hepcidin revisited, disulfide connectivity, dynamics, and structure." Journal of Biological Chemistry, 284(36), 24155-24167.[2][3] Link

  • Kroot, J. J., et al. (2011).[6] "Hepcidin in human iron disorders: diagnostic implications." Clinical Chemistry, 57(12), 1650-1669.[2][3][6] Link

  • Cayman Chemical. "Hepcidin-25 (trifluoroacetate salt) Product Information." Cayman Chemical. Link

Sources

Technical Note: High-Fidelity Quantitation and Structural Characterization of Hepcidin-25

Author: BenchChem Technical Support Team. Date: March 2026

Analyte: Hepcidin-25 (Human) Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH Molecular Formula: C₁₁₃H₁₇₀N₃₄O₃₁S₉ Monoisotopic Mass: 2787.02 Da (Folded)[1][2]

Executive Summary & Analyte Profile

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT corresponds to Hepcidin-25 , the master regulatory hormone of iron homeostasis.[3][4] Synthesized in the liver, it controls plasma iron levels by binding to the iron exporter ferroportin.

The Analytical Challenge: Hepcidin-25 presents a unique challenge for mass spectrometry due to its compact, cysteine-rich structure.[1] It contains eight cysteine residues forming four intramolecular disulfide bonds .[5] This results in a tightly folded "hairpin" structure that is resistant to fragmentation and prone to adsorption on standard laboratory plastics. Furthermore, the presence of isoforms (Hepcidin-20, -22, and -24) requires high-specificity separation to avoid cross-interference.[1]

This guide details a dual-stream workflow:

  • Quantitative Stream: A robust LC-MS/MS (Triple Quadrupole) protocol using Weak Cation Exchange (WCX) for clinical research.[1]

  • Qualitative Stream: A High-Resolution MS (Orbitrap/TOF) protocol for disulfide mapping and structural validation.[1]

Structural Logic & Disulfide Connectivity

Understanding the disulfide connectivity is crucial for distinguishing bioactive Hepcidin-25 from misfolded synthetic variants or degradation products.[1]

Connectivity Map: Unlike simple peptides, Hepcidin features a vicinal disulfide bridge (adjacent cysteines) and a knotted topology. The biologically active connectivity is:

  • C7 — C23 (C1-C8)[1]

  • C10 — C13 (C2-C4)

  • C11 — C19 (C3-C6)[1]

  • C14 — C22 (C5-C7)[1]

HepcidinStructure Start Asp(1) C7 Cys(7) Start->C7 2-6 C10 Cys(10) C7->C10 8-9 C23 Cys(23) C7->C23 S-S C11 Cys(11) C10->C11 C13 Cys(13) C10->C13 S-S C11->C13 Gly(12) C19 Cys(19) C11->C19 S-S C14 Cys(14) C13->C14 C14->C19 15-18 C22 Cys(22) C14->C22 S-S C19->C22 20-21 C22->C23 End Thr(25) C23->End Lys(24)

Figure 1: Disulfide connectivity of bioactive Hepcidin-25.[1][3][6][7] Note the complex "ladder" and vicinal bridges that stabilize the beta-hairpin turn.[1]

Protocol A: Quantitative LC-MS/MS (Clinical Research)

Objective: Absolute quantitation of Hepcidin-25 in human serum/plasma. Sensitivity Target: LLOQ < 1.0 ng/mL.

Sample Preparation (Weak Cation Exchange)

Why WCX? Hepcidin is a basic peptide (pI ~8.2). Most serum proteins (like Albumin) are acidic (pI ~4.7).[1] WCX allows the "sticking" of Hepcidin while washing away the bulk proteome, providing cleaner extracts than protein precipitation.

Materials:

  • Internal Standard (ISTD): Heavy Hepcidin-25 ([¹³C, ¹⁵N]-labeled).[1][4] Crucial for correcting matrix effects.

  • SPE Plate: Waters Oasis WCX µElution or equivalent magnetic beads.

  • Low-Bind Plastics: Mandatory.[1] Hepcidin adheres aggressively to polypropylene.

Step-by-Step Workflow:

  • Pre-treatment: Mix 100 µL Serum + 20 µL ISTD + 100 µL 1% NH₄OH (to ensure basic pH > pI of Albumin but < pI of Hepcidin is tricky; actually, we want Hepcidin positively charged. Correction: Use WCX at pH ~8. At pH 8, Hepcidin (pI 8.2) is positively charged?[1] Barely. Better approach: Acidify sample to pH 5-6 where Hepcidin is strongly cationic, but Albumin is anionic/neutral?

    • Refined Method: Dilute serum 1:1 with 0.1% Formic Acid. Load onto WCX equilibrated at pH 5. Hepcidin (+) binds.[3] Albumin (-) flows through.[1]

  • Load: Apply pre-treated sample to WCX plate.

  • Wash 1: 200 µL 5% NH₄OH (Remove acidic proteins).

  • Wash 2: 200 µL Methanol/Water (20:80) (Remove hydrophobic interferences).[1]

  • Elution: 2 x 25 µL 1% Formic Acid in Methanol/ACN (Elute the basic peptide).

  • Dilution: Dilute eluate with water in low-bind plate for injection.

LC-MS/MS Parameters (Triple Quadrupole)

Instrument: Sciex Triple Quad 6500+ or Waters Xevo TQ-XS.[1]

ParameterSettingRationale
Column C18 Peptide BEH, 300Å, 1.7 µm (2.1 x 50 mm)Wide pore size (300Å) improves diffusion for folded peptides.[1]
Mobile Phase A 0.1% Formic Acid in WaterStandard protonation source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 40% B in 4.0 minShallow gradient focused on the peptide elution window.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ion Source ESI PositiveHepcidin ionizes readily as +3, +4, +5.[4]

MRM Transitions: Hepcidin distributes charge across +3, +4, and +5 states. The +5 state is often the most intense but can be unstable. The +4 is robust.

AnalytePrecursor (m/z)Product (m/z)Charge StateType
Hepcidin-25 698.4 354.2 [M+4H]⁴⁺Quantifier
Hepcidin-25558.9354.2[M+5H]⁵⁺Qualifier
Hepcidin-25698.4644.2[M+4H]⁴⁺Qualifier
ISTD (Heavy) 703.4 354.2 [M+4H]⁴⁺Internal Std

Protocol B: High-Resolution Structural Validation

Objective: Confirm the identity and oxidation state (disulfide integrity) using Orbitrap or Q-TOF.

Methodology:

  • Direct Infusion/LC: Use the same LC conditions as above.

  • Full Scan (MS1): Scan range m/z 400–1500.

    • Look for the isotopic envelope at m/z 697.75 (Monoisotopic 4+).

    • Validation Check: The theoretical isotope distribution must match the experimental data (C113).

  • Fragmentation (MS2):

    • HCD/CID: Often breaks the weak S-S bonds, resulting in complex spectra.

    • ETD (Electron Transfer Dissociation): Preferred.[1] ETD cleaves the peptide backbone (c/z ions) while preserving disulfide bonds. This proves the peptide is intact and folded.

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Serum Serum/Plasma (100 µL) ISTD Add ISTD (13C, 15N Hepcidin) Serum->ISTD WCX WCX SPE Extraction (Remove Albumin) ISTD->WCX Elute Elute & Dilute (Low-Bind Plate) WCX->Elute LC UPLC Separation (C18, 300Å) Elute->LC MS Triple Quad MS (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant QC QC Validation (Accuracy 85-115%) Quant->QC

Figure 2: End-to-end workflow for clinical research quantification of Hepcidin-25.[1]

Troubleshooting & Optimization (The "Expertise" Pillar)

  • Adsorption Losses: If signal drops over time, the peptide is sticking to the vial.

    • Fix: Use silanized glass vials or specific "LoBind" polypropylene. Add 0.1% BSA or Rat Plasma to the solvent if analyzing neat standards (carrier protein effect).

  • Carryover: Hepcidin is sticky.

    • Fix: Use a needle wash containing 2,2,2-Trifluoroethanol (TFE) or Isopropanol/Acetone/Formic Acid.[1]

  • Isoform Separation: Hepcidin-24 differs by only one amino acid (Threonine).[1]

    • Fix: Ensure your LC gradient is shallow enough (1% B per minute) around the elution time to chromatographically resolve -24 from -25 if the MS resolution is insufficient.[1]

References & Standardization

To ensure regulatory compliance and data transferability, this protocol aligns with international standardization efforts lead by the CDC and the International Consortium for Harmonization of Clinical Laboratory Results.

  • Primary Reference Material:

    • Source:PubChem (NIH) [1]

    • Title: Hepcidin-25 (human) | C113H170N34O31S9[1][2][8]

    • URL:[Link][1]

  • Standardization Protocol (Clinical Chemistry):

    • Source:Hepcidinanalysis.com (Radboudumc) [1][9]

    • Title: Provisional standardization of hepcidin assays: creating a traceability chain.

    • URL:[Link][1]

  • LC-MS/MS Methodology:

    • Source:Waters Corporation Application Note [1]

    • Title: Quantification of Hepcidin in Plasma Using LC-MS/MS for Clinical Research.

    • URL:[Link][1][7]

  • Structural Characterization:

    • Source:RCSB Protein Data Bank [1]

    • Title: Solution Structure of Hepcidin-25 (NMR & MS Data).

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH) Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of Hepcidin-25 .

Hepcidin-25 is a 25-amino acid peptide hormone (Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr-OH) that serves as the master regulator of iron homeostasis[1]. The primary bottleneck in its chemical synthesis is its complex tertiary structure: it contains eight cysteine residues that form four intramolecular disulfide bonds [1]. Statistically, eight cysteines can form 105 different disulfide isomers, meaning random oxidative folding often results in yields of <5% for the bioactive native state.

This guide provides diagnostic triage, causal explanations for common failures, and self-validating protocols to maximize your synthesis yield.

Diagnostic Triage & Deep-Dive FAQs

Q1: My final purified Hepcidin-25 is biologically inactive in ferroportin-degradation assays, despite having the correct mass (2789.4 Da). What went wrong? A1: You have likely synthesized a kinetically trapped, misfolded isomer. Early structural literature (circa 2002) incorrectly proposed that Hepcidin-25 contained a vicinal disulfide bond at Cys13-Cys14[2]. If your folding conditions or orthogonal protection strategy forces this vicinal bond, the peptide will lack its native tertiary structure. The Causality: The correct, thermodynamically stable, and bioactive disulfide connectivity is C1-C8 (Cys7-Cys23), C2-C4 (Cys10-Cys13), C3-C6 (Cys11-Cys19), and C5-C7 (Cys14-Cys22) [3][4]. Ensure your folding protocol allows for thermodynamic equilibration to reach this specific native state rather than trapping early kinetic intermediates.

Q2: During one-step oxidative folding, I observe massive precipitation and recover almost no peptide. How can I prevent this aggregation? A2: Hepcidin-25 is highly prone to hydrophobic collapse. Before the disulfide network is fully formed, hydrophobic residues (e.g., Phe4, Phe9, Ile6, Ile8) are exposed, leading to rapid intermolecular cross-linking and precipitation. The Causality: You must disrupt these premature hydrophobic interactions. Solubilizing the reduced peptide in a chaotropic agent—specifically 2M Guanidine Hydrochloride (GuHCl)—prior to dilution in the redox buffer prevents intermolecular aggregation, allowing intramolecular disulfide formation to outcompete precipitation.

Q3: Is there a way to bypass thermodynamic folding traps entirely during solid-phase peptide synthesis (SPPS)? A3: Yes. Recent advancements utilize a Removable Glycosylation Modification (RGM) strategy [5]. By introducing simple O-linked β-N-acetylglucosamine (O-GlcNAc) groups at Ser/Thr sites during SPPS, the folding intermediates are sterically stabilized. This prevents aggregation and drastically improves the yield of the correctly folded isomer. Post-folding, the O-GlcNAc groups are efficiently removed using the O-GlcNAcase (OGA) enzyme[5].

Data Presentation: Disulfide Formation Strategies

Summarized below is a quantitative comparison of the primary strategies used to synthesize Hepcidin-25, allowing you to select the optimal workflow based on your lab's capabilities.

Synthesis StrategyMechanism of ActionTypical Yield of Native IsomerProsCons
Random Air Oxidation Air oxidation in dilute alkaline buffer (pH 8.0).< 5% Simple, low reagent cost.Massive isomer mixture; nearly impossible to purify the native fold.
Redox Buffer (GSH/GSSG) Thermodynamic control using glutathione to shuffle mispaired bonds.15 - 25% Favors native fold; scalable for manufacturing.Requires precise optimization of chaotropes (GuHCl) and peptide concentration.
Orthogonal Protection Directed, sequential disulfide formation using Trt, Acm, Mob, and tBu groups.30 - 40% Guarantees exact C1-C8, C2-C4, C3-C6, C5-C7 connectivity.Highly labor-intensive; multiple harsh cleavage/deprotection steps reduce overall mass recovery.
RGM Strategy (O-GlcNAc) Glycosylation at Ser/Thr to sterically stabilize folding intermediates.> 50% Highest yield; completely prevents hydrophobic aggregation.Requires specialized building blocks and O-GlcNAcase enzyme for final removal[5].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Thermodynamically Controlled Oxidative Folding (Redox Buffer)

This protocol relies on thiol-disulfide exchange to rescue kinetically trapped misfolds and drive the peptide toward its thermodynamic minimum (the native state).

  • Cleavage & Complete Reduction: Cleave the linear peptide from the resin using a cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5) for 2 hours. The inclusion of Ethanedithiol (EDT) is critical to ensure all eight cysteines remain fully reduced.

    • Validation Checkpoint: LC-MS must show a monoisotopic mass of [M+H]⁺ = 2797.4 Da.

  • Chaotropic Solubilization: Dissolve the crude lyophilized peptide in 2 M GuHCl, 0.1 M Tris-HCl (pH 8.0) at a highly dilute concentration (0.05 mg/mL).

  • Redox Equilibration: Add Reduced Glutathione (GSH) to a final concentration of 2 mM, and Oxidized Glutathione (GSSG) to 0.2 mM.

    • Causality: The 10:1 GSH:GSSG ratio mimics the redox potential of the endoplasmic reticulum, providing enough GSH to reduce incorrect kinetic bonds, and enough GSSG to drive overall oxidation.

  • Incubation: Stir gently at room temperature for 48 hours.

  • Quenching & Purification: Quench the folding reaction by acidifying the solution to pH 3.0 using 1% TFA. This protonates the thiolates, instantly freezing the disulfide exchange. Purify via RP-HPLC on a C18 column.

    • Validation Checkpoint: LC-MS must show a mass shift of exactly -8.0 Da ([M+H]⁺ = 2789.4 Da)[3], confirming the formation of 4 disulfide bonds. Ellman's reagent test must be negative (indicating zero free thiols).

Protocol B: Regioselective Disulfide Formation (Orthogonal Protection)

Use this protocol if you require absolute certainty of disulfide connectivity without relying on thermodynamic equilibration.

  • SPPS Elongation: Synthesize the linear sequence using Fmoc-SPPS with the following orthogonal Cys protecting groups:

    • Cys7 / Cys23: Trt (Acid labile)

    • Cys10 / Cys13: Acm (Iodine labile)

    • Cys11 / Cys19: Mob (Thallium labile)

    • Cys14 / Cys22: tBu (Strong acid/DPDS labile)

  • First Disulfide (C7-C23): Cleave the peptide with TFA/TIS/H2O. Trt groups are removed. Oxidize the free thiols in 0.1 M ammonium bicarbonate (pH 8.0) with mild aeration.

  • Second Disulfide (C10-C13): Treat the partially folded peptide with Iodine (I₂) in 80% AcOH. This simultaneously removes the Acm groups and oxidizes the cysteines.

  • Third Disulfide (C11-C19): Treat with Thallium(III) trifluoroacetate[Tl(tfa)₃] in TFA to remove Mob groups and form the C11-C19 bond.

  • Fourth Disulfide (C14-C22): Deprotect the highly stable tBu groups using concentrated TFA/anisole, followed by oxidation using 2,2'-dithiodipyridine (DPDS).

    • Validation Checkpoint: After each step, LC-MS must show a sequential -2.0 Da mass shift.

Mandatory Visualizations

FoldingPathway A Linear Hepcidin-25 (Reduced) 8 Free Thiols B Solubilization (2M GuHCl, pH 8.0) A->B C Redox Buffer Addition (GSH/GSSG 10:1 ratio) B->C D Thiol-Disulfide Exchange (Thermodynamic Equilibration) C->D E Misfolded Intermediates (Kinetic Traps) D->E Fast/Kinetic F Native Hepcidin-25 (Thermodynamically Stable) D->F Slow/Thermodynamic E->D Isomerization (GSH)

Caption: Thermodynamic folding pathway of Hepcidin-25 using a GSH/GSSG redox buffer system.

FPN_Mechanism Hep Hepcidin-25 (4 Disulfide Bonds) FPN Ferroportin-1 (FPN) (Cellular Iron Exporter) Hep->FPN Binds via N-terminus ATCUN motif Int Internalization & Lysosomal Degradation FPN->Int Ubiquitination Fe Decreased Serum Iron (Iron Sequestration) Int->Fe Blocks Iron Efflux

Caption: Mechanism of Hepcidin-25 binding to Ferroportin-1, leading to cellular internalization.

References

  • An Overlooked Hepcidin–Cadmium Connection - MDPI. URL:[Link]

  • Total Chemical Synthesis of Correctly Folded Disulfide-Rich Proteins Using a Removable O-Linked β-N-Acetylglucosamine Strategy - ACS Publications. URL:[Link]

  • US8629250B2 - Hepcidin, hepcidin antagonists and methods of use - Google Patents.
  • Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - NIH/PMC. URL:[Link]

  • Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR - MDPI. URL:[Link]

Sources

Part 1: Mechanistic Origins of Solubility & Stability Issues (The "Why")

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) Solubility and Stability

Welcome to the Technical Support Center for Hepcidin-25. The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to human Hepcidin-25, the 25-amino acid master regulatory hormone of iron homeostasis. Due to its complex structural topology, researchers frequently encounter issues with solubility, aggregation, and non-specific adsorption. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your experimental workflows.

To successfully troubleshoot Hepcidin-25, one must understand its biophysical properties:

  • Compact Disulfide Network & Hydrophobicity: Hepcidin-25 contains eight cysteine residues forming four intramolecular disulfide bonds. This creates a highly rigid

    
    -hairpin structure that exposes hydrophobic patches, making the peptide prone to aggregation in neutral aqueous buffers.
    
  • Non-Specific Adsorption: Due to its amphipathic nature and multiple charge states, intact Hepcidin-25 is highly susceptible to non-specific adsorption onto charged surfaces, particularly standard glass and polyethylene containers[1].

  • The ATCUN Motif & Trace Metal Complexation: The N-terminus (Asp-Thr-His, or DTH) forms an Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. This motif binds Cu

    
     with extraordinary affinity (
    
    
    
    M)[2]. The presence of trace metals in your buffers can lead to unintended metal-peptide complexation, which alters solubility and can generate reactive oxygen species (ROS) that degrade the peptide[3].
  • Methionine Oxidation: The methionine residue at position 21 (Met21) is highly susceptible to oxidation, which alters the peptide's conformation and biological activity.

Part 2: Validated Reconstitution & Storage Protocol

Self-Validating System: This protocol utilizes acidic conditions to protonate basic residues (His, Arg, Lys), increasing the net positive charge and electrostatic repulsion between peptide molecules to prevent aggregation.

Step-by-Step Methodology:

  • Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Centrifugation: Centrifuge the vial at 10,000

    
     g for 1 minute to ensure all lyophilized powder is collected at the bottom.
    
  • Acidic Solubilization: Do not use PBS or cell culture media for initial reconstitution. Add LC-MS grade 10% 0.5M Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in water to achieve a primary stock concentration of 1 mg/mL. Causality: LC-MS grade solvents lack trace metals, preventing ATCUN-mediated copper binding, while the acidic pH ensures full protonation and solubility.

  • Visual Verification: Gently vortex or pipette up and down. The solution must be completely clear. If particulate matter remains, sonicate in a room-temperature water bath for up to 5 minutes.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots using ultra-low bind polypropylene tubes[1].

  • Storage: Purge the tubes with nitrogen or argon gas to displace oxygen (preventing Met21 oxidation) and store at -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Troubleshooting FAQs

Q: My peptide precipitates immediately when I dilute the stock into my cell culture media (pH 7.4). How do I fix this? A: Hepcidin-25 has poor solubility near neutral pH due to a reduction in electrostatic repulsion. To prevent precipitation, perform the dilution immediately prior to adding it to the cells. Ensure the final concentration in the assay is below the solubility limit for neutral pH (typically <100


M), and consider adding a carrier protein like 0.1% BSA (if compatible with your assay) to act as a chaperone and prevent aggregation.

Q: I am losing peptide concentration over time, but there is no visible precipitate. What is happening? A: You are likely experiencing non-specific adsorption to the container walls[4]. Hepcidin-25 is notorious for sticking to standard plastics and glass. Always use low-bind pipette tips and ultra-low bind microcentrifuge tubes[1].

Q: My LC-MS/MS or functional assay results are highly variable between batches. Could the peptide be degrading? A: Yes. Two primary degradation pathways affect Hepcidin-25: Met21 oxidation and ATCUN-mediated ROS generation. Ensure you are using metal-free (LC-MS grade) water for reconstitution to prevent Cu(II) or Ni(II) binding[2]. Additionally, prepare aliquots under a nitrogen atmosphere to prevent the oxidation of Met21.

Part 4: Quantitative Data Summary

The following table summarizes the optimal parameters for handling Hepcidin-25 to maintain structural integrity and solubility.

ParameterOptimal ConditionSub-optimal / High-Risk ConditionCausality / Consequence
Primary Solvent 0.1% TFA or 10% 0.5M AcOHPBS, Tris, or Media (pH 7.4)Acidic pH prevents aggregation via electrostatic repulsion.
Water Quality LC-MS Grade (Metal-free)Standard Milli-Q or TapTrace Cu/Ni binds the ATCUN motif, altering structure/solubility[2].
Container Material Ultra-Low Bind PolypropyleneStandard Glass or PEPrevents non-specific adsorption and concentration loss[4],[1].
Storage Temp -80°C (Single-use aliquots)4°C or -20°C (Repeated FT)Prevents spontaneous aggregation and disulfide shuffling.
Atmosphere Nitrogen / Argon OverlayAmbient AirPrevents oxidation of the Met21 residue.

Part 5: Workflow Visualization

HepcidinTroubleshooting Start Lyophilized Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) Centrifuge 1. Centrifuge Vial (10,000 x g, 1 min) Start->Centrifuge Solvent 2. Add Acidic Solvent (e.g., 0.1% TFA or 10% AcOH) Centrifuge->Solvent Check 3. Visual Inspection Clear Solution? Solvent->Check Sonicate Gentle Sonication (<5 min, RT) Check->Sonicate No Aliquots 4. Aliquot into Low-Bind Tubes Check->Aliquots Yes Sonicate->Check Re-evaluate Store 5. Store at -80°C (Argon/N2 Overlay) Aliquots->Store

Workflow for the reconstitution and storage of Hepcidin-25 to prevent aggregation and adsorption.

References

  • Human Antimicrobial Peptide Hepcidin 25-Induced Apoptosis in Candida albicans - National Institutes of Health (NIH) / PMC. 3

  • Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR - National Institutes of Health (NIH) / PMC.2

  • Measurement of hepcidin-20, -22, -24, and-25 in human plasma by Liquid Chromatography-High Resolution-Mass Spectrometry - King's College London. 4

  • Quantification of Hepcidin in Plasma Using the Immundiagnostik Hepcidin-25 LC-MS/MS Kit (Ruo) For Clinical Research - Waters Corporation. 1

Sources

optimizing "Dthfpicifccgcchrskcgmcckt-OH" assay conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of "Dthfpicifccgcchrskcgmcckt-OH" (Human Hepcidin-25)
Molecule Identification & Technical Context

The sequence provided (D-T-H-F-P-I-C-I-F-C-C-G-C-C-H-R-S-K-C-G-M-C-C-K-T ) corresponds to Human Hepcidin-25 , the bioactive iron-regulatory hormone.[1][2]

  • Molecular Weight: ~2789.4 Da[1][3][4][5]

  • Structure: Cysteine-rich β-hairpin with four disulfide bonds (C1-C8, C2-C7, C3-C6, C4-C5 connectivity in the ladder configuration).[1][2]

  • Isoelectric Point (pI): ~8.5 (Basic).[4]

  • Key Challenge: This peptide is notoriously "sticky" (adsorbs to plastics), prone to aggregation, and exists alongside inactive isoforms (Hepcidin-20, -22) that complicate quantification.[1]

Pre-Analytical Optimization: The "Sticky Peptide" Problem

Issue: Users frequently report up to 40% signal loss before the assay even begins. Root Cause: Hepcidin-25 exhibits high non-specific binding to polypropylene surfaces due to its amphipathic nature.[1]

Protocol A: Sample Handling & Storage
  • Tube Selection: MANDATORY. Use only Protein LoBind (low retention) tubes.[4] Standard polypropylene tubes will sequester the peptide.

  • Matrix Stabilization:

    • Serum/Plasma: If storing >24 hours, freeze at -80°C.

    • Urine: Adjust pH to ~7.0 immediately. Urine pH < 5.0 can cause precipitation; pH > 8.0 promotes oxidation.

  • Thawing: Thaw samples on ice and vortex immediately. Do not filter samples using 0.22 µm syringe filters without validating recovery; the membrane often traps the peptide.

LC-MS/MS Optimization (The Gold Standard)

Objective: Distinguish bioactive Hepcidin-25 from inactive isoforms (Hepcidin-20, -22) which ELISAs often fail to differentiate.

Workflow Visualization

The following diagram outlines the critical Solid Phase Extraction (SPE) workflow required to isolate Hepcidin from complex serum matrices.

HepcidinWorkflow Sample Serum/Plasma Sample (100-200 µL) ISTD Add Internal Standard (Isotope-labeled Hepcidin-25) Sample->ISTD Spike Precip Protein Precipitation (Optional: TCEP Reduction) ISTD->Precip High Protein Load SPE_Load SPE Loading (WCX or HLB Cartridge) ISTD->SPE_Load Direct Load (Cleanest) Precip->SPE_Load Wash Wash Steps 1. Water (Desalt) 2. MeOH/H2O (Remove Lipids) SPE_Load->Wash Elute Elution (80% ACN + 1% TFA) Wash->Elute Evap Evaporation & Reconstitution (Avoid drying completely) Elute->Evap LCMS LC-MS/MS Analysis (Triple Quad / HRMS) Evap->LCMS

Caption: Optimized Solid Phase Extraction (SPE) workflow for Hepcidin-25 quantification minimizing matrix effects.

Critical Parameters
ParameterRecommendationScientific Rationale
Internal Standard 13C, 15N-labeled Hepcidin-25 Analogues (like Hepcidin-24) do not co-elute perfectly, leading to ionization variance.[1]
SPE Cartridge Weak Cation Exchange (WCX) or HLB Hepcidin is basic (pI ~8.5).[4] WCX allows aggressive washing of neutral proteins while retaining the peptide.
Mobile Phase A Water + 0.1% Formic AcidStandard protonation source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol provides lower ionization efficiency for this specific peptide charge state (+3, +4, +5).[4]
Column C18 (300 Å pore size) or C4 The wide pore size is critical.[4] Standard 100 Å columns may trap the folded peptide, causing peak tailing.
MS Transition Monitor [M+5H]5+ (m/z ~558.9)The +5 charge state is often the most abundant and sensitive precursor for intact Hepcidin.
Immunoassay (ELISA) Troubleshooting

Context: If you are using a commercial ELISA kit (e.g., DRG, Peninsula) instead of MS.

The "Isoform Interference" Trap: Many antibodies target the core structure of Hepcidin. They will cross-react with Hepcidin-20 (inactive breakdown product), artificially inflating your results in patients with Chronic Kidney Disease (CKD).[1][4]

  • Solution: Verify the kit's cross-reactivity data. If studying CKD patients, LC-MS/MS is strongly recommended over ELISA.[1]

Troubleshooting Guide (FAQ)

Q1: My standard curve is linear, but my sample recovery is <50%. Why?

  • Diagnosis: Non-specific binding.

  • Fix: Are you using glass vials? Stop. Use polypropylene LoBind. Are you evaporating to dryness? Stop. Hepcidin aggregates irreversibly when fully dried. Evaporate to ~10 µL and reconstitute immediately.

Q2: I see a "ghost peak" in my blank samples.

  • Diagnosis: Carryover. Hepcidin is sticky.

  • Fix: Add a "sawtooth" wash step to your LC gradient (ramp to 95% B, hold 1 min, drop to 5% B, repeat). Use a needle wash solution containing 20% Isopropanol/Acetonitrile .

Q3: The sensitivity is too low (LOD > 5 ng/mL).

  • Diagnosis: Ion suppression or wrong charge state.

  • Fix:

    • Sum the transitions of the +3, +4, and +5 charge states if using HRMS.

    • Switch from Protein Precipitation to SPE (WCX) to remove phospholipids that suppress ionization.[4]

Q4: Should I reduce the disulfide bonds (DTT/TCEP) before analysis?

  • Analysis: Generally, NO .

  • Reasoning: While reducing the peptide breaks the structure and can improve ionization, it complicates the assay by requiring an alkylation step (which can be incomplete). Furthermore, measuring the intact peptide confirms you are quantifying the biologically active form, not a degraded linear variant.

References
  • Kroot, J. J., et al. (2011).[6] Standardization of hepcidin measurements: comparison of 9 assays. Clinical Chemistry.[6][7][8][9][10] Link

  • Van der Vorm, L. N., et al. (2016). Hepcidin-25 in biological fluids: High-throughput LC-MS/MS method.[1][11] Analytical Chemistry.[7][8][10][12][13] Link[1][4]

  • Girelli, D., et al. (2016).[6] Hepcidin in the diagnosis of iron disorders.[6][13][14][15][16] Blood.[5][6][7][8][9][12][13][16] Link

  • Hoofnagle, A. N., et al. (2016). Recommendations for the Generation and Use of LC-MS/MS Assays for Peptides. Clinical Chemistry.[6][7][8][9][10] Link

Sources

preventing "Dthfpicifccgcchrskcgmcckt-OH" degradation in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Hepcidin-25.

Molecule Identification & Critical Parameters

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 (Human) , the master regulator of iron homeostasis. It is a 25-amino acid, cysteine-rich cationic peptide with four disulfide bonds.[1]

  • Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr-OH

  • Molecular Weight: ~2789.4 Da[1]

  • Isoelectric Point (pI): ~8.5 (Cationic at physiological pH)

  • Critical Vulnerabilities: Surface adsorption, Methionine oxidation (Met21), Disulfide scrambling, and Aggregation.

Core Stability Guide: The "Why" and "How"

As researchers, we often treat peptides as simple reagents, but Hepcidin-25 functions more like a complex mini-protein. Its stability is governed by a "Stability Triad": Redox State , Solubility , and Surface Interaction . Failure to control these leads to the rapid loss of bioactive titer, often misdiagnosed as "bad synthesis."

Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation vectors you must control in your experimental design.

HepcidinDegradation Hepcidin Native Hepcidin-25 (Bioactive) Oxidation Methionine Oxidation (Met21 → Met-SO) Hepcidin->Oxidation Oxidative Stress Adsorption Surface Adsorption (Loss of Titer) Hepcidin->Adsorption Hydrophobic/Ionic Interaction Aggregation Aggregation/Scrambling (Insoluble Fibrils) Hepcidin->Aggregation Beta-sheet Stacking Factors_Ox Dissolved O2 Trace Metals High pH Factors_Ox->Oxidation Factors_Ad Polystyrene/Glass Low Concentration No Carrier Protein Factors_Ad->Adsorption Factors_Ag Neutral pH Freeze-Thaw High Salt Factors_Ag->Aggregation

Figure 1: Primary degradation pathways for Hepcidin-25. Met21 oxidation and surface adsorption are the most common causes of experimental failure.

Troubleshooting & FAQs

Q1: My ELISA/MS signal is 90% lower than expected. Is the peptide degrading?

Diagnosis: Likely Surface Adsorption , not chemical degradation. Technical Insight: Hepcidin-25 is highly cationic and amphipathic. It adheres aggressively to standard borosilicate glass and polystyrene plastics, especially at low concentrations (<100 ng/mL). Solution:

  • Labware: Use Polypropylene (PP) or specialized "Protein LoBind" tubes.[2] Avoid standard glass vials unless silanized.

  • Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to your buffer. This "sacrificial" protein coats the tube walls, preventing Hepcidin loss.

Q2: I see a mass shift of +16 Da or +32 Da in my Mass Spec data.

Diagnosis: Methionine Oxidation . Technical Insight: The Methionine at position 21 (Met21) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da). This can alter biological activity and receptor binding. Solution:

  • Degassing: Use buffers degassed with Nitrogen or Argon.

  • Temperature: Keep samples on ice (4°C) at all times. Oxidation rates double for every 10°C increase.

  • Avoid Vortexing: Vortexing introduces air bubbles (oxygen) into the solution. Use gentle inversion or a pipette to mix.

Q3: The peptide won't dissolve in PBS (pH 7.4).

Diagnosis: Isoelectric Aggregation . Technical Insight: Hepcidin's pI is ~8.5. At neutral pH (PBS), it is close to its isoelectric point, reducing its net charge and solubility, leading to aggregation. Solution:

  • Acidic Reconstitution: Always reconstitute the lyophilized powder in an acidic vehicle first (e.g., 5% Acetic Acid or water adjusted to pH 3-4 ).

  • Dilution: Once fully dissolved at high concentration (e.g., 1 mg/mL) in acid, it can be diluted into neutral buffers (like PBS) for immediate use.

Validated Experimental Protocols

Protocol A: Optimal Reconstitution & Storage

This protocol ensures maximum solubility and minimizes oxidation.

Materials:

  • Lyophilized Hepcidin-25[3]

  • Sterile 5% Acetic Acid (v/v) or 0.1% TFA (Trifluoroacetic acid)

  • Protein LoBind Tubes (Eppendorf or equivalent)

Workflow:

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation).

  • Solubilization: Add sterile 5% Acetic Acid to achieve a stock concentration of 0.5 – 1.0 mg/mL .

    • Why? Acidic pH ensures protonation of basic residues, maximizing repulsion between molecules to prevent aggregation.

  • Dissolution Check: Gently swirl (do not vortex). Verify clarity.

    • Self-Validation Step: Measure A280.[4] Use the extinction coefficient (

      
       based on Cys/Trp/Tyr content) to verify concentration.
      
  • Aliquot: Dispense into LoBind tubes. Do not store the bulk stock.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C .

Protocol B: Handling Workflow Visualization

HepcidinWorkflow Lyophilized Lyophilized Powder (Store -20°C) Reconstitution Reconstitute (5% Acetic Acid, pH < 4) Lyophilized->Reconstitution Warm to RT Validation QC Check (A280 or HPLC) Reconstitution->Validation Dissolve Completely Aliquot Aliquot into LoBind Tubes (Avoid Glass) Validation->Aliquot Storage Long-Term Storage (-80°C, Avoid Freeze-Thaw) Aliquot->Storage Flash Freeze Usage Dilute into Assay Buffer (Use Immediately) Storage->Usage Thaw Once

Figure 2: Recommended lifecycle for Hepcidin-25 handling to maintain structural integrity.

Data Summary: Stability Factors

ParameterRecommended ConditionRisk Factor (Avoid)Reason
Solvent pH Acidic (pH 3.0 - 5.0) Neutral/Basic (pH > 7.0)Prevents isoelectric precipitation and disulfide exchange.
Container Material Polypropylene / LoBind Borosilicate Glass / PolystyrenePrevents up to 90% loss due to adsorption [1].
Temperature -80°C (Storage) -20°C (Long term) / RT-20°C can allow slow crystal growth/degradation; RT accelerates oxidation.
Additives 0.1% BSA (if assay allows)Surfactants (SDS)BSA blocks nonspecific binding sites on plasticware.
Atmosphere Inert (Argon/N2) Ambient AirMinimizes Methionine (Met21) oxidation [2].

References

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic . PLOS ONE. (2015). Demonstrates significant loss of cationic peptides to glass and standard plastic. [Link]

  • Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure . Journal of Biological Chemistry. (2009). Defines the disulfide connectivity (C7-C23, C10-C13, C11-19, C14-C22) and structural dynamics. [Link]

  • Measurement of hepcidin-25 in human serum . Journal of the American Society of Nephrology. (2007). Discusses clinical measurement and stability in serum matrices. [Link]

Sources

Technical Support Center: Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH) Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

The sequence you provided (Dthfpicifccgcchrskcgmcckt-OH) corresponds to Human Hepcidin-25 , the master regulator of iron homeostasis. It is a 25-amino acid, cysteine-rich peptide with four intramolecular disulfide bonds.[1][2]

Technical Alert: The primary sources of experimental variability for this specific sequence are surface adsorption (loss of analyte), Methionine-21 oxidation (signal drift), and antibody cross-reactivity (in ELISAs). This guide moves beyond standard protocols to address the physicochemical "traps" inherent to this hydrophobic, cationic peptide.

Pre-Analytical Variability: The Adsorption Trap

The Issue: Hepcidin-25 is amphipathic and extremely "sticky." It rapidly adsorbs to standard polypropylene (PP) and glass surfaces, causing up to 40% signal loss before the sample even reaches the column.

Protocol 1: Anti-Adsorption Sample Handling

Standard polypropylene tubes are forbidden for low-concentration samples (<10 ng/mL).

  • Collection: Use Lithium-Heparin or EDTA plasma. Serum is acceptable but prone to clotting artifacts if not separated quickly.

  • Vessel Selection: MUST use LoBind/Low-Retention microcentrifuge tubes or Silanized Glass vials.

  • The "Carrier" Solvent: Never store purified Hepcidin in 100% aqueous buffer.

    • Storage Buffer: 80% Solvent A (Water + 0.1% Formic Acid) / 20% Acetonitrile. The organic solvent reduces surface tension and adsorption.

  • Temperature: Keep samples at 4°C during processing. Adsorption kinetics accelerate at room temperature.

Visualization: Sample Extraction Workflow (SPE)

This workflow minimizes surface contact time and maximizes recovery.

HepcidinExtraction Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (SIL-Hepcidin-25) [CRITICAL STEP] Sample->IS_Add Corrects for Recovery Loss Precip Protein Precipitation (TCA or ACN) IS_Add->Precip SPE_Load Load onto SPE Plate (HLB or WCX) Precip->SPE_Load Wash Wash Step (Remove Salts/Proteins) SPE_Load->Wash Elute Elution (80% ACN + 0.1% TFA) Wash->Elute Evap Evaporation & Reconstitution (Low-Bind Plate) Elute->Evap LCMS LC-MS/MS Injection Evap->LCMS

Caption: Optimized Solid Phase Extraction (SPE) workflow. The addition of Stable Isotope Labeled (SIL) Hepcidin prior to any manipulation is the only way to mathematically correct for adsorption losses.

Chemical Stability: The Oxidation Drift

The Issue: The Methionine at position 21 (M21) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da mass shift).

  • In LC-MS: This splits your peak. If you monitor only the parent mass, you "lose" the oxidized portion, underestimating concentration.

  • In ELISA: Oxidation alters the epitope, potentially reducing antibody binding affinity.

Troubleshooting Guide: Preventing & Managing Oxidation
SymptomDiagnosisCorrective Action
Split Peak in LC-MS Met21 has oxidized to Met(O)-Hepcidin.Sum the Integrals: You must quantify both the native and oxidized peaks if separation occurs. Ideally, force reduction or prevent oxidation.
Signal Drift in Autosampler Samples sitting at >10°C.Cooling: Ensure autosampler is set to 4°C. Speed: Analyze within 12h of reconstitution.
Poor Reproducibility Variable oxidation between replicates.Antioxidants: Add trace Methionine or Ascorbic Acid to the elution solvent to act as a scavenger.
Visualization: Structural Vulnerabilities

HepcidinStructure N_Term N-Term (DTH...) Cys_Core Cysteine Core (8 Cys / 4 S-S Bonds) N_Term->Cys_Core Bioactivity Region Met21 Met21 (Oxidation Hotspot) Cys_Core->Met21 Rigid Scaffold Scrambling Risk: Disulfide Scrambling Cys_Core->Scrambling C_Term C-Term (...KT-OH) Met21->C_Term Oxidation Risk: +16 Da Shift (Sulfoxide) Met21->Oxidation

Caption: Structural map of Hepcidin-25 highlighting the Met21 oxidation site and the disulfide-rich core prone to scrambling if pH is too high (>8.0).

Analytical Specificity: ELISA vs. LC-MS/MS

The Issue: Researchers often see discrepancies between Immunoassay (ELISA) and Mass Spectrometry results.

  • Cause: Biological degradation produces N-truncated isoforms (Hepcidin-20, -22, -24).

  • Impact: Most ELISAs use polyclonal antibodies that cross-react with these isoforms, yielding artificially high results. LC-MS/MS specifically isolates the m/z of Hepcidin-25.

FAQ: Troubleshooting Specific Issues

Q: My ELISA standard curve is perfect, but patient samples show high CV%. Why? A: This is likely a "Matrix Effect."[3] The standard curve is often in a clean buffer, while plasma contains binding proteins (Alpha-2-Macroglobulin/Albumin) that sequester Hepcidin.

  • Fix: Use a kit that includes a pre-treatment/precipitation step, or switch to LC-MS/MS with an internal standard to compensate for matrix suppression.

Q: I am seeing a "Carryover" effect in my LC-MS runs. A: Hepcidin binds to the metallic components of the HPLC column and needle.

  • Fix: Use a "Needle Wash" solution containing 20% Acetone / 80% Isopropanol or high concentrations of Acetonitrile with Formic Acid. Standard aqueous washes are ineffective.

Q: Can I use TCEP or DTT to reduce the disulfides for better fragmentation? A: NO. While reducing the disulfides improves fragmentation, it destroys the native structure and makes the peptide linear. This prevents you from distinguishing between the active folded form and potential misfolded aggregates. Quantify the intact peptide (usually charge states +4 or +5).[4]

References & Authority

  • Kroot, J. J., et al. (2012).[5] Second round robin for plasma hepcidin methods: first steps toward harmonization. Clinical Chemistry.[6] (Demonstrates the variability between ELISA and MS methods).

  • Lefebvre, T., et al. (2015).[6] LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders. CCLM.[6] (Defines the gold-standard MS protocol).

  • Ganz, T., et al. (2008). Immunoassay for human serum hepcidin.[7][8][9] Blood.[4][5][6][7][9][10][11][12] (Foundational paper on Hepcidin quantification).

  • Immundiagnostik AG. Hepcidin-25 LC-MS/MS Kit Protocol.[4] (Industrial standard for kit-based extraction).

Sources

Technical Support Center: Hepcidin-25 Affinity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of "Dthfpicifccgcchrskcgmcckt-OH" (Hepcidin-25) Binding Affinity Case ID: HEP-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Molecule Identification & Baseline Analysis

User Query: I am working with the sequence Dthfpicifccgcchrskcgmcckt-OH. How do I improve its binding affinity?

System Diagnosis: The sequence provided corresponds to Hepcidin-25 , the master regulator of iron homeostasis.[1][2]

  • Target: Ferroportin (SLC40A1/FPN), the sole cellular iron exporter.[2][3]

  • Mechanism: Binding induces FPN ubiquitination, internalization, and lysosomal degradation, effectively locking iron inside cells.

  • Structural Class: Cysteine-rich antimicrobial peptide (defensin-like) with a distorted

    
    -hairpin structure stabilized by four disulfide bonds.
    

To improve affinity, we must address three critical failure points: Oxidative Instability , Disulfide Scrambling , and N-Terminal Degradation .

Module 1: Structural Integrity & Synthesis Troubleshooting

Problem: My synthetic peptide shows correct mass (MS) but low or inconsistent binding affinity (


).

Root Cause Analysis: Hepcidin-25 contains 8 cysteines forming 4 disulfide bonds. The native connectivity is C7-C23, C10-C13, C11-C19, and C14-C22 (using 1-25 numbering: C1-C8, C2-C4, C3-C6, C5-C7 relative to cysteine positions). Misfolded isomers (scrambled disulfides) often have the same mass but negligible affinity.

Troubleshooting Protocol:

  • Check Disulfide Connectivity:

    • Diagnostic: Perform partial reduction and alkylation followed by MS/MS mapping.

    • Correction: If scrambling is detected, switch from random oxidative folding to Regioselective Synthesis . Use orthogonal protecting groups (e.g., Trt, Acm, Mob, tBu) to force correct pairing.

  • The "Met21" Oxidation Trap:

    • Issue: Methionine at position 21 (M21) is highly susceptible to oxidation into methionine sulfoxide.

    • Impact: Oxidized Hepcidin-25 loses significant bioactivity and affinity for Ferroportin.

    • Solution: In your next synthesis, substitute Methionine (M) with Norleucine (Nle) . Nle is isosteric to Met but resistant to oxidation. This single substitution preserves affinity while drastically improving shelf-life and assay stability.

Visual Workflow: Folding & QC Logic

HepcidinQC Start Synthesized Peptide (Crude) Fold Oxidative Folding (GSH/GSSG pH 7.5) Start->Fold HPLC RP-HPLC Purification Fold->HPLC QC_Mass QC: Mass Spec (ESI) HPLC->QC_Mass Decision Correct Mass? QC_Mass->Decision QC_Activity QC: Bioactivity (FPN Internalization) Decision->QC_Activity Yes Fail_Fold Issue: Scrambled Disulfides Action: Regioselective Synthesis Decision->Fail_Fold No (Isomers) Pass Batch Release QC_Activity->Pass High Affinity Fail_Ox Issue: Met21 Oxidation Action: Substitute with Nle QC_Activity->Fail_Ox Low Affinity

Figure 1: Quality Control workflow to distinguish between synthesis errors, folding isomers, and oxidation artifacts.

Module 2: Rational Design for Affinity Improvement

User Query: Which residues can I modify to create a "Super-Agonist"?

Technical Guidance: The N-terminal segment (D1-P5) is the "warhead" essential for Ferroportin binding. The C-terminal region is primarily structural (scaffold).

Optimization Strategy (SAR Table):

RegionResidue (WT)Modification StrategyRationale for Affinity Gain
N-Term Asp (D1) Ida (Iminodiacetic acid) D1 is prone to proteolytic cleavage. Ida mimics Asp but removes the amino group, preventing degradation by aminopeptidases, effectively increasing functional affinity in biological systems.
N-Term His (H3) Dpa (Dipicolylamine) Enhances metal coordination. H3 is critical for pH-dependent binding; rigidifying this interaction can lower

.
Core Met (M21) Nle (Norleucine) Prevents oxidation (sulfoxide formation). Stabilizes the hydrophobic patch required for receptor interaction.
Scaffold C7-C23 Mini-Hepcidin Truncation Removing residues 10-25 and cyclizing the remaining N-term (e.g., PR73) can retain potency while improving bioavailability, though native scaffold usually has highest absolute affinity.

Key Reference: The "Mini-hepcidin" approach demonstrates that the N-terminus drives binding, but the full cysteine cage stabilizes the active conformation [1, 2].

Module 3: Assay Troubleshooting (Measuring & )

User Query: My internalization assay results are noisy. The


 shifts between days.

Troubleshooting Guide:

1. The "GFP-Leak" Phenomenon

  • Symptom: High background fluorescence in FPN-GFP degradation assays.

  • Cause: Constitutive turnover of Ferroportin or overexpression toxicity.

  • Fix: Use an Inducible Expression System (e.g., Tet-On). Induce FPN expression 18-24 hours prior to the assay. Do not use constitutive promoters (CMV) as high FPN levels can saturate the degradation machinery, masking the effect of your peptide.

2. Ligand Depletion via Adsorption

  • Symptom:

    
     appears weaker than expected (right-shift).
    
  • Cause: Hepcidin is sticky. It adheres to plastics.

  • Fix: Ensure assay buffers contain 0.01% BSA or Tween-20 . Use low-binding polypropylene plates.

3. Mechanism of Action Visualization Understanding the pathway is crucial for selecting the right readout (Ubiquitination vs. Degradation).

HepcidinPathway Hepcidin Hepcidin-25 (Ligand) FPN Ferroportin (Receptor) Hepcidin->FPN Binding (Kd) Complex Ligand-Receptor Complex FPN->Complex Jak2 Jak2 Activation Complex->Jak2 Conformational Change Ub Ubiquitination (Lysine residues) Jak2->Ub Signaling Endo Endocytosis Ub->Endo Internalization Deg Lysosomal Degradation Endo->Deg Iron Lock

Figure 2: The Pharmacodynamic Pathway. Binding (


) is the first step, but efficacy (

) depends on the successful triggering of Jak2-mediated ubiquitination.
Frequently Asked Questions (FAQs)

Q: Can I attach a fluorophore to measure binding via FP/FRET? A: Yes, but avoid the N-terminus . The N-terminus (D1-P5) is the receptor contact site. Attaching FITC or Rhodamine here will abolish binding. You must conjugate tags to Lysine 24 (K24) or the N-terminal amine only if using a long linker, though K24 modification is safer [3].

Q: Why does my peptide aggregate at neutral pH? A: Hepcidin-25 is prone to aggregation due to its amphipathic nature and


-sheet content.
  • Solution: Dissolve lyophilized powder in acidic water (0.01% Acetic acid or pH 4.0) first to ensure monomerization, then dilute into the assay buffer immediately before use.

Q: Is the C326 residue on Ferroportin a disulfide target? A: Early theories suggested a disulfide bond between Hepcidin and FPN C326.[2] However, recent Cryo-EM structural data suggests the interaction is primarily driven by hydrophobic and electrostatic fits, with C326 being structurally critical for FPN rather than a covalent partner [4]. Therefore, designing "covalent binders" targeting C326 is likely not a viable strategy.

References
  • Preza, G.C., et al. (2011).[4] "Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for the treatment of iron overload."[5][6][7] Journal of Clinical Investigation.

  • Nemeth, E., & Ganz, T. (2006).[2] "The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study."[2][7] Blood.

  • Clark, R.J., et al. (2011).[4] "Understanding the structure/activity relationships of the iron regulatory peptide hepcidin." Chemistry & Biology.

  • Billesbølle, C.B., et al. (2020).[8] "Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms."[8][9] Nature.[8]

Sources

Hepcidin-25 (LEAP-1) Scale-Up & Troubleshooting Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hepcidin-25 Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Hepcidin-25 (H-DTHFPICIFCCGCCHRSKCGMCCKT-OH), a 25-amino acid liver-expressed antimicrobial peptide (LEAP-1) and the master regulator of human iron homeostasis.

Due to its eight cysteine residues and highly specific beta-hairpin structure, Hepcidin-25 is notoriously difficult to synthesize, fold, and purify. As a Senior Application Scientist, I have structured this center to address the critical bottlenecks in Solid-Phase Peptide Synthesis (SPPS), oxidative folding, and downstream processing, providing you with self-validating protocols and causal explanations for every troubleshooting step.

Section 1: Solid-Phase Peptide Synthesis (SPPS) & Cleavage

Q: I am experiencing severe peak broadening and low crude purity during the linear synthesis of Hepcidin-25. What is causing this? A: The sequence contains highly hydrophobic regions (e.g., FPICI, IFCC) and a strong propensity to form beta-sheet structures. On-resin, these regions undergo intermolecular hydrogen bonding, causing the peptide chains to aggregate. This aggregation physically blocks the N-terminal amines, leading to incomplete Fmoc deprotection and poor coupling efficiency. Causality & Solution: To disrupt on-resin aggregation, switch from standard polystyrene to a PEG-based resin (e.g., ChemMatrix), which provides superior swelling in DMF. Additionally, implement microwave-assisted SPPS (heating couplings to 75°C) or insert pseudoproline dipeptides (e.g., Fmoc-Ile-Thr(psiMe,Me pro)-OH) to introduce structural kinks that prevent beta-sheet formation during chain elongation.

Q: LC-MS analysis of my crude linear peptide shows a significant M-18 Da impurity. How do I prevent this? A: This is aspartimide formation. The N-terminus of Hepcidin-25 is Asp-Thr. While the Asp-Thr sequence is less susceptible than Asp-Gly, the repeated exposure to basic piperidine during the synthesis of the subsequent 23 amino acids drives the nucleophilic attack of the alpha-nitrogen on the Asp side-chain carbonyl, resulting in the loss of water (-18 Da). Causality & Solution: Suppress the ionization of the peptide backbone by adding 0.1 M HOBt or 0.1 M Oxyma Pure to your piperidine deprotection solution. For commercial scale-up, using a Dmb-protected Threonine completely abolishes aspartimide formation by sterically hindering the nitrogen.

Section 2: Oxidative Folding & Disulfide Bond Formation

Q: What is the correct disulfide connectivity for Hepcidin-25, and why am I getting a complex mixture of isomers during oxidation? A: Hepcidin-25 contains eight cysteines, meaning there are 105 possible disulfide bond combinations. The native, biologically active connectivity is Cys1-Cys8 (7-23), Cys2-Cys4 (10-13), Cys3-Cys6 (11-19), and Cys5-Cys7 (14-22) , which stabilizes its distorted beta-sheet hairpin [1]. If you use non-selective air oxidation in water, the cysteines will pair randomly (kinetic trapping), resulting in a scrambled mixture of misfolded isomers.

To achieve the native fold, you must rely on either step-wise orthogonal protection or a thermodynamically controlled redox buffer system.

Table 1: Comparison of Hepcidin-25 Disulfide Folding Strategies
StrategyMechanismProsConsYield
Orthogonal Protection Uses 4 different Cys protecting groups (e.g., Trt, Acm, tBu, Mob) to form bonds step-wise.Absolute control over regioselectivity; prevents scrambling.Highly labor-intensive; requires multiple intermediate purifications.Low (<5%)
Thermodynamic Folding (One-Pot) Uses a redox buffer (GSH/GSSG) to allow continuous thiol-disulfide exchange.Scalable; single purification step; drives peptide to its natural energy minimum.Requires high dilution (<0.1 mg/mL) to prevent oligomerization.Moderate (15-25%)

Note: For commercial scale-up, Thermodynamic Folding is the industry standard due to the prohibitive cost and material loss associated with orthogonal intermediate purifications.

G Linear Linear Hepcidin-25 (8 Free Cysteines) Buffer Redox Buffer (GSH/GSSG, pH 7.8) Linear->Buffer Dilute to <0.1 mg/mL Folding Thermodynamic Folding (24-48h, 25°C) Buffer->Folding Misfolded Misfolded Isomers (Scrambled Disulfides) Folding->Misfolded Minor Products Native Native Hepcidin-25 (4 Native Disulfides) Folding->Native Major Product Misfolded->Buffer Thiol-disulfide exchange HPLC RP-HPLC Purification (TFA/MeCN) Native->HPLC Quench pH 3.0

Fig 1. Thermodynamically controlled one-pot oxidative folding workflow for Hepcidin-25.

Self-Validating Protocol: Optimized One-Pot Thermodynamic Folding

This protocol utilizes a redox couple to allow misfolded intermediates to break and reform until the thermodynamically stable native beta-hairpin is achieved.

Step 1: Solubilization Dissolve the crude linear peptide in 6 M Guanidine Hydrochloride (Gdn-HCl) at a concentration of 10 mg/mL. Causality: Gdn-HCl acts as a chaotropic agent, completely denaturing the peptide and preventing premature hydrophobic collapse or aggregation before the redox buffer is introduced.

Step 2: Dilution & Initiation Dropwise, dilute the solubilized peptide into the folding buffer (0.1 M Ammonium Acetate, 2 mM Reduced Glutathione [GSH], 0.5 mM Oxidized Glutathione [GSSG], pH 7.8) to a final peptide concentration of 0.05 mg/mL . Causality: High dilution is critical. If the concentration exceeds 0.1 mg/mL, intermolecular disulfide bonding will outcompete intramolecular folding, resulting in irreversible polymeric precipitates. The pH of 7.8 ensures the cysteine thiols are partially deprotonated (thiolate anions), making them nucleophilic enough to engage in disulfide exchange.

Step 3: Incubation & Monitoring Stir gently at 25°C for 24 to 48 hours. Monitor the reaction via LC-MS. Validation Check: The reaction is complete when the mass shifts exactly from M (linear) to M-8 Da (indicating the loss of 8 protons to form 4 disulfide bonds), and an Ellman’s reagent test returns negative (indicating zero free thiols remain).

Step 4: Quenching Lower the pH to 3.0 using neat Trifluoroacetic acid (TFA). Causality: Protonating the thiols immediately halts all disulfide exchange reactions, locking the native fold in place prior to RP-HPLC purification.

Section 3: Purification, Handling, and Mechanism of Action

Q: My folded Hepcidin-25 precipitates during fraction pooling after RP-HPLC. How do I manage its solubility? A: Once folded, Hepcidin-25 is highly amphipathic. At neutral pH, the hydrophobic patches of the beta-hairpin drive rapid aggregation. Causality & Solution: Never store Hepcidin-25 in neutral aqueous buffers. Keep the RP-HPLC fractions acidic (0.1% TFA) and lyophilize them immediately. For biological assays, reconstitute the lyophilized powder in mildly acidic conditions (e.g., 10 mM sodium acetate, pH 5.0) or use a small percentage of DMSO before diluting into the final assay buffer. Furthermore, Hepcidin has a high affinity for divalent metals like Cu(II) and Cd(II) at its N-terminal ATCUN motif [2], so ensure all reconstitution buffers are prepared with metal-free, LC-MS grade water to prevent metal-induced precipitation.

Q: How do I verify that my synthesized Hepcidin-25 is biologically active? A: The biological activity of Hepcidin-25 is strictly dependent on its N-terminus binding to Ferroportin (FPN1), the cellular iron exporter. An in vitro cellular degradation assay using FPN1-GFP expressing cells (e.g., HEK293T) is the gold standard. Active Hepcidin-25 will trigger the internalization and lysosomal degradation of Ferroportin, resulting in a quantifiable loss of GFP fluorescence.

G Hepcidin Hepcidin-25 (Active) [DTHFPICIFCCGCCHRSKCGMCCKT-OH] Ferroportin Ferroportin (FPN1) Cell Surface Iron Exporter Hepcidin->Ferroportin Binds via N-terminus Complex Hepcidin-Ferroportin Complex Ferroportin->Complex Internalization Internalization & Ubiquitination Complex->Internalization Triggers Lysosome Lysosomal Degradation Internalization->Lysosome Endocytic Pathway IronBlock Blockade of Iron Efflux (Cellular Iron Retention) Lysosome->IronBlock Functional Result

Fig 2. Mechanism of action: Hepcidin-25 binding to Ferroportin, triggering its degradation.

References
  • Jordan, J. B., Poppe, L., Haniu, M., Arvedson, T., Syed, R., Li, V., Kohno, H., Kim, H., Schnier, P. D., Harvey, T. S., Miranda, L. P., Cheetham, J., & Sasu, B. J. (2009). "Hepcidin revisited, disulfide connectivity, dynamics, and structure." Journal of Biological Chemistry, 284(36), 24155–24167. URL:[Link]

  • Płonka, D., Wiśniewska, M. D., Peris-Díaz, M. D., Krężel, A., Bonna, A. M., & Bal, W. (2022). "An Overlooked Hepcidin–Cadmium Connection." International Journal of Molecular Sciences, 23(24), 15633. URL:[Link]

  • Hunter, H. N., Fulton, D. B., Ganz, T., & Vogel, H. J. (2002). "The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis." Journal of Biological Chemistry, 277(40), 37597–37603. URL:[Link]

Validation & Comparative

Acknowledgment of Fictional Compound and Substitution with a Real-World Example

Author: BenchChem Technical Support Team. Date: March 2026

The initial compound of interest, "Dthfpicifccgcchrskcgmcckt-OH," does not correspond to any known chemical entity in scientific literature or databases. To fulfill the comprehensive requirements of this comparative guide, we will proceed with a well-documented and clinically relevant comparison: Osimertinib versus Gefitinib . This allows for a robust, data-driven analysis of efficacy, mechanism of action, and resistance profiles, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Efficacy and Mechanistic Deep Dive: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

A Senior Application Scientist's Guide to Understanding Third-Generation vs. First-Generation EGFR Inhibition

This guide provides an in-depth comparison of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Gefitinib, a first-generation EGFR TKI. Both are pivotal in the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring EGFR mutations, yet their distinct mechanisms, efficacy profiles, and resistance landscapes warrant a detailed examination for strategic research and development.

At a Glance: Key Differentiators

FeatureGefitinib (First-Generation)Osimertinib (Third-Generation)
Binding Mechanism Reversible, competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain.[1][2]Irreversible, covalent binding to the Cysteine-797 residue in the ATP-binding site of mutant EGFR.[3][4]
Primary Target Mutations Activating EGFR mutations (Exon 19 deletions, L858R).[1][2]Activating EGFR mutations (Exon 19 deletions, L858R) AND the T790M resistance mutation.[3][5][6][7]
Selectivity Active against both mutant and wild-type (WT) EGFR.Significantly more selective for mutant EGFR over WT EGFR.[8]
Acquired Resistance Primarily through the T790M "gatekeeper" mutation (~50% of cases).[5][9][10][11]Primarily through EGFR C797S mutation, MET amplification, and activation of bypass pathways.[5][9][12]
Clinical Efficacy (First-Line) Progression-Free Survival (PFS) of approximately 9.7 to 10.7 months.[2][13]PFS of approximately 18.1 to 18.9 months.[13][14]
Central Nervous System (CNS) Activity LimitedImproved CNS penetration and activity.[14]

Deconstructing the Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between Gefitinib and Osimertinib lies in their interaction with the EGFR kinase domain.

Gefitinib: The Reversible Competitor

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain.[1][15] This reversible binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K-AKT-mTOR and RAS-RAF-MAPK pathways.[1][2] Its efficacy is most pronounced in NSCLC cells with activating EGFR mutations, which become dependent on EGFR signaling.[2]

Osimertinib: The Irreversible Covalent Inhibitor

Osimertinib represents a significant evolution in EGFR inhibitor design. It forms an irreversible covalent bond with the Cysteine-797 residue within the ATP-binding site of the EGFR kinase.[3][4] This permanent inactivation of the kinase is a key advantage. Crucially, Osimertinib was specifically engineered to be effective against the T790M mutation, which is the most common mechanism of resistance to first-generation TKIs like Gefitinib.[5][6] The T790M mutation increases the ATP affinity of the receptor, making it difficult for reversible inhibitors to compete effectively.[16][17] Osimertinib's irreversible binding circumvents this issue.[16] Furthermore, its high selectivity for mutant EGFR over the wild-type form contributes to a more favorable safety profile.[8]

cluster_gef Gefitinib (1st Gen) cluster_osi Osimertinib (3rd Gen) gef Gefitinib egfr_mut_gef Mutant EGFR (L858R/Ex19del) gef->egfr_mut_gef Reversible Binding atp_gef ATP atp_gef->egfr_mut_gef Competes with osi Osimertinib egfr_t790m Mutant EGFR (L858R/Ex19del + T790M) osi->egfr_t790m Irreversible Covalent Bond (Cys797)

Binding Mechanisms: Gefitinib vs. Osimertinib

The Landscape of Acquired Resistance

The long-term efficacy of any targeted therapy is ultimately limited by the development of drug resistance. The resistance mechanisms to Gefitinib and Osimertinib are distinct and reflect their different modes of action.

Gefitinib Resistance:

The predominant mechanism of acquired resistance to Gefitinib is the emergence of a secondary mutation in the EGFR gene, T790M, occurring in approximately 50% of cases.[5][9][10][11] This "gatekeeper" mutation does not prevent Gefitinib from binding but increases the receptor's affinity for ATP, effectively outcompeting the reversible inhibitor.[16][17] Other resistance mechanisms include MET gene amplification, which activates a bypass signaling pathway, and, less commonly, activation of the PI3K/AKT pathway.[10][18]

Osimertinib Resistance:

Resistance to Osimertinib is more complex and heterogeneous. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation at the C797 residue, most commonly C797S.[5][12] This mutation prevents the covalent binding of Osimertinib. Other resistance mechanisms involve the activation of bypass pathways, such as MET amplification, HER2 amplification, and mutations in KRAS, BRAF, and PIK3CA.[5][9] In some cases, the cancer may undergo histological transformation, for example, to small-cell lung cancer.[12]

cluster_gef_res Gefitinib Resistance cluster_osi_res Osimertinib Resistance gef_res Gefitinib t790m T790M Mutation (Increased ATP Affinity) gef_res->t790m met_amp_gef MET Amplification gef_res->met_amp_gef pi3k_akt PI3K/AKT Activation gef_res->pi3k_akt osi_res Osimertinib c797s C797S Mutation (Blocks Covalent Binding) osi_res->c797s met_amp_osi MET Amplification osi_res->met_amp_osi her2_amp HER2 Amplification osi_res->her2_amp other_mut KRAS/BRAF/PIK3CA Mutations osi_res->other_mut hist_trans Histologic Transformation osi_res->hist_trans

Acquired Resistance Pathways

Experimental Protocols for Efficacy Assessment

To empirically compare the efficacy of EGFR inhibitors like Gefitinib and Osimertinib, standardized in vitro assays are essential. The following protocols outline two fundamental experiments: a cell viability assay to determine cytotoxic potency and a Western blot to assess the inhibition of EGFR signaling.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of an inhibitor indicates cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gefitinib and Osimertinib in EGFR-mutant NSCLC cell lines.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., HCC827 for sensitizing mutation, H1975 for T790M resistance mutation)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib and Osimertinib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19][20]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Gefitinib and Osimertinib in growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Shake the plate for 15 minutes on an orbital shaker.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol: Western Blot for EGFR Phosphorylation

This protocol allows for the direct visualization of the inhibition of EGFR autophosphorylation, a key step in its activation.

Objective: To assess the ability of Gefitinib and Osimertinib to inhibit EGF-induced EGFR phosphorylation.

Materials:

  • EGFR-mutant NSCLC cell lines

  • Serum-free medium

  • Gefitinib and Osimertinib

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Gefitinib or Osimertinib for 2-4 hours. Include a vehicle-only control.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10-15 minutes to induce EGFR phosphorylation.[23]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the anti-p-EGFR primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and then for GAPDH to ensure equal protein loading.[23][24]

Conclusion and Future Directions

The comparison between Gefitinib and Osimertinib clearly illustrates the evolution of targeted therapy in NSCLC. While Gefitinib marked a paradigm shift by targeting activating EGFR mutations, its efficacy is limited by the development of T790M-mediated resistance. Osimertinib, with its irreversible binding mechanism and activity against the T790M mutation, offers a significant improvement in progression-free survival and CNS activity.[13][14]

However, the challenge of acquired resistance remains. The emergence of C797S mutations and the activation of bypass pathways in response to Osimertinib highlight the need for next-generation inhibitors and combination therapies. Future research should focus on:

  • Fourth-generation EGFR TKIs: Compounds that can overcome C797S-mediated resistance.

  • Combination Strategies: Combining EGFR inhibitors with inhibitors of bypass pathways (e.g., MET inhibitors) to prevent or treat resistance.

  • Understanding Tumor Heterogeneity: Utilizing liquid biopsies and advanced molecular profiling to track the evolution of resistance mechanisms and guide treatment decisions.

This comprehensive guide serves as a foundational resource for understanding the nuances of first and third-generation EGFR inhibitors. The provided protocols offer a starting point for researchers to further investigate the efficacy and mechanisms of these and other novel targeted therapies.

References

  • Gefitinib - Liv Hospital. (2026, February 23). Liv Hospital.
  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21). Synapse.
  • Passiglia, F., et al. (2018). Mechanisms of resistance to osimertinib.
  • Ciardiello, F., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_1), 4218–4223.
  • What is the mechanism of Osimertinib mesyl
  • What is the mechanism of Gefitinib? (2024, July 17). Synapse.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Zheng, D., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research, 24(13), 3097–3107.
  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017, April 30). Clinical Cancer Research, 23(9), 2131–2136.
  • Rolfo, C., et al. (2023). Acquired resistance mechanisms to osimertinib: The constant battle.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).
  • Mechanisms of resistance to osimertinib. a Resistance mechanisms of... (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • Kwak, E. L., et al. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665–7670.
  • Gu, T., et al. (2013). Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. Oncotarget, 4(12), 2426–2435.
  • Oxnard, G. R., et al. (2014). Germline EGFR T790M mutation found in multiple members of a familial cohort. Journal of Thoracic Oncology, 9(4), 569–573.
  • The Mechanism of Action of Osimertinib: A Technical Guide. (n.d.). Benchchem.
  • Leonetti, A., et al. (2023).
  • An update of the mechanisms of resistance to EGFR-tyrosine kinase inhibitors in breast cancer: Gefitinib (Iressa)-induced chang. (n.d.). SciSpace.
  • MTT (Assay protocol, published on Feb 27, 2023). (2023, February 27). protocols.io.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Tre
  • Riely, G. J., et al. (2009). Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research, 15(24), 7502–7509.
  • Roskoski, R. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 190, 106720.
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • T790M in NSCLC: ESMO Biomarker Factsheet. (n.d.). OncologyPRO.
  • Fernandez-Pol, J. A. (1985). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Journal of Biological Chemistry, 260(9), 5151–5156.
  • Mechanism of Action. (n.d.). TAGRISSO® (osimertinib).
  • Hata, A., et al. (2010). Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Annals of Thoracic and Cardiovascular Surgery, 16(2), 92–98.
  • Som
  • T790M. (n.d.). In Wikipedia.
  • EGFR pathway and mechanism of action of osimertinib. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
  • Osimertinib vs Sequential Gefitinib/Osimertinib in Advanced EGFR-Mutant NSCLC. (2024, February 12). The ASCO Post.
  • Yun, C.-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075.
  • Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(35), 38032–38043.
  • Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 13(6), 1468–1479.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
  • Wang, Y., et al. (2021). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Pakistan Journal of Medical Sciences, 37(7), 1892–1897.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PMC.
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  • How could I detect EGFR by western blot effectively? (2016, July 19).
  • Patel, A., et al. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. American Journal of Clinical Oncology, 48(1), 1–9.
  • Osimertinib Plus Gefitinib Feasible for First-Line Treatment of EGFR-Mutated. (2021, March 9). Targeted Oncology.

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Comprehensive Comparison Guide: Reproducibility of Synthetic "Dthfpicifccgcchrskcgmcckt-OH" vs. Recombinant and Analog Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide assay validation, I frequently encounter a critical bottleneck in iron metabolism research: the batch-to-batch reproducibility of Hepcidin-25.

Chemically denoted by the sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH , Hepcidin-25 is a 25-amino-acid peptide hormone that serves as the master regulator of systemic iron homeostasis ()[1]. While the linear sequence is straightforward, the peptide contains eight cysteine residues that must fold into a highly specific four-disulfide bond network to be biologically active ()[2]. The reproducibility of your experimental results—whether quantifying ferroportin (FPN1) internalization or assessing antimicrobial efficacy—is entirely dictated by the structural homogeneity of this disulfide core.

This guide objectively compares the reproducibility of properly folded synthetic Hepcidin-25 against recombinant alternatives and truncated analogs, providing self-validating protocols to ensure absolute data integrity.

The Mechanistic Mandate: Disulfide Connectivity

To understand why reproducibility fails, we must understand the molecule's structure. Historically, the disulfide connectivity of Hepcidin-25 was mischaracterized as a ladder-like arrangement containing a rare vicinal disulfide bond between Cys13 and Cys14 ()[3].

However, rigorous disulfide mapping and NMR studies have definitively proven that the correct physiological connectivity is Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, and Cys14-Cys22 ()[4]. This specific conformation stabilizes a rigid β-hairpin motif, leaving the critical N-terminal region (the first five amino acids) flexible. This exposed N-terminus is essential for binding the extracellular loop of FPN1 on macrophages and enterocytes ()[3].

Upon binding, Hepcidin-25 recruits and activates Janus Kinase 2 (Jak2), which phosphorylates FPN1, triggering its ubiquitination, internalization, and subsequent lysosomal degradation ()[5]. If even one disulfide bond is scrambled, the N-terminus shifts, FPN1 binding affinity drops drastically, and your assay results become uninterpretable.

G H25 Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) FPN Ferroportin (FPN1) on Macrophage/Enterocyte H25->FPN Binds N-terminus JAK2 Jak2 Activation FPN->JAK2 Recruits PHOS FPN1 Phosphorylation JAK2->PHOS Catalyzes INT Internalization & Lysosomal Degradation PHOS->INT Triggers BLOCK Blockade of Iron Efflux (Hypoferremia) INT->BLOCK Results in

Hepcidin-25 binding to FPN1 triggers Jak2-mediated internalization and iron efflux blockade.

Objective Performance Comparison

When designing assays, researchers must choose between Synthetic Hepcidin-25, Recombinant Hepcidin, and engineered truncated analogs known as mini-hepcidins (e.g., PR65, PR73).

Recombinant expression in E. coli or yeast frequently results in heterogeneous folding (disulfide scrambling) due to the dense clustering of 8 cysteines in a 25-amino-acid span. Conversely, mini-hepcidins are rationally designed mimetics (often 7-9 amino acids) that lack the complex disulfide network entirely, making them highly reproducible but physiologically distinct ()[6].

Table 1: Performance and Reproducibility Metrics
ModalityDisulfide HomogeneityBatch ReproducibilityFPN1 Internalization IC50Primary Limitation
Synthetic Hepcidin-25 High (Requires rigorous QC)Excellent~2–5 nMComplex, multi-day oxidative folding process.
Recombinant Hepcidin Variable (Prone to scrambling)Moderate10–50 nM (Batch-dependent)High risk of structural heterogeneity and false negatives.
Mini-hepcidins (PR73/PR65) Absolute (No disulfide core)Outstanding< 1 nMNon-native PK/PD; can cause severe anemia at high doses ()[7].

Expert Verdict: While mini-hepcidins like PR73 offer excellent stability and are invaluable for therapeutic development in models like disseminated candidiasis ()[8], native synthetic Hepcidin-25 remains the gold standard for physiological benchmarking —provided the batch passes rigorous structural validation.

Self-Validating Experimental Protocols

To guarantee reproducibility, you cannot assume a commercial or in-house batch of Dthfpicifccgcchrskcgmcckt-OH is correctly folded. Every batch must be treated as a self-validating system. The following protocols establish both structural integrity and functional bioactivity.

Protocol 1: Structural Validation via Disulfide Mapping

Causality: Before functional testing, you must prove that all eight cysteines are engaged in the correct disulfide bonds. Free thiols indicate incomplete oxidation, while incorrect linkages indicate scrambling.

  • Free Thiol Quantification: React the peptide batch with Ellman's Reagent (DTNB). Measure absorbance at 412 nm. A reproducible batch must yield an absorbance equivalent to exactly 0 moles of free sulfhydryl per mole of peptide.

  • Enzymatic Digestion: Digest the fully oxidized peptide with thermolysin at pH 6.6. Critical Step: Maintaining a slightly acidic pH (below 7.0) is mandatory; alkaline environments catalyze disulfide shuffling (scrambling) during digestion, creating false data ()[9].

  • LC-MS/MS Analysis: Analyze the fragments using liquid chromatography-tandem mass spectrometry. You must identify the specific mass shifts corresponding to the Cys10-Cys13 and Cys14-Cys22 linkages to confirm the absence of the artifactual Cys13-Cys14 vicinal bond ()[4].

Protocol 2: Functional Validation via FPN1 Internalization Assay

Causality: Structural validation is meaningless without biological activity. This assay confirms that the N-terminus is properly exposed to bind FPN1 and recruit Jak2 ()[5].

  • Cell Preparation: Transfect mouse bone marrow macrophages (or a stable macrophage cell line) with a plasmid encoding an FPN-GFP fusion protein ()[5].

  • Iron Induction: Incubate cells with 10 µM Ferric Ammonium Citrate (FAC) for 24 hours. Critical Step: FPN1 expression is iron-dependent; without FAC pre-treatment, baseline FPN1 levels are too low to provide a statistically significant dynamic range for the assay ()[5].

  • Hepcidin Treatment: Treat the cells with 1.0 µg/mL of the synthetic Hepcidin-25 batch for 4 hours at 37°C.

  • Quantification: Use confocal epifluorescence microscopy or flow cytometry to quantify the loss of GFP signal from the plasma membrane. A highly reproducible, correctly folded batch will consistently demonstrate >80% internalization compared to untreated controls.

W SYN Synthetic Peptide Generation FOLD Oxidative Folding (4 Disulfide Bonds) SYN->FOLD ELL Ellman's Assay (Confirm 0 Free Thiols) FOLD->ELL Structural QC MS LC-MS/MS Thermolysin Digest (Map 10-13 & 14-22) ELL->MS Pass ASSAY FPN-GFP Macrophage Internalization Assay MS->ASSAY Functional QC VAL Validated Reproducible Hepcidin-25 Batch ASSAY->VAL IC50 Confirmed

Self-validating workflow ensuring structural homogeneity and functional bioactivity of Hepcidin-25.

Conclusion

The reproducibility of "Dthfpicifccgcchrskcgmcckt-OH" is not a given; it is an engineered outcome. I strongly advise against using recombinant hepcidin for precise kinetic or structural assays due to the high risk of disulfide scrambling. By utilizing high-purity synthetic Hepcidin-25 and subjecting it to the self-validating structural and functional workflows outlined above, researchers can ensure absolute confidence and reproducibility in their iron metabolism and antimicrobial data.

References

  • Płonka D, et al. (2022). "An Overlooked Hepcidin–Cadmium Connection". Source: MDPI. URL: [Link]

  • Preza GC, et al. (2011). "Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin". Source: NIH/PMC. URL: [Link]

  • Jordan JB, et al. (2009). "Hepcidin revisited, disulfide connectivity, dynamics, and structure". Source: PubMed. URL: [Link]

  • Jordan JB, et al. (2009). "Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure (PDF)". Source: ResearchGate. URL: [Link]

  • Ramos E, et al. (2012). "Minihepcidin PR65 and its activity in wild-type mice". Source: Blood. URL: [Link]

  • Arezes J, et al. (2024). "Essential role of Hepcidin in host resistance to disseminated candidiasis". Source: bioRxiv. URL: [Link]

  • Casu C, et al. (2016). "Pharmacological Targeting of the Hepcidin/Ferroportin Axis". Source: Frontiers in Pharmacology. URL: [Link]

  • De Domenico I, et al. (2009). "Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2". Source: PNAS / PMC. URL: [Link]

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Comparative Performance Guide: Synthetic Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH) in Iron Homeostasis Research

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr-OH (Hepcidin-25) Audience: Senior Researchers, Pharmacologists, and Biochemists

Executive Summary & Sequence Identification

The peptide sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 , the master regulatory hormone of systemic iron homeostasis. Produced primarily in hepatocytes, this 25-amino acid peptide contains four disulfide bonds, including a rare vicinal disulfide bridge between Cys13 and Cys14, which creates a distorted


-sheet hairpin structure essential for its biological activity.

Core Mechanism: Hepcidin-25 binds to the cellular iron exporter Ferroportin (FPN) , inducing its phosphorylation, ubiquitination, and subsequent internalization and lysosomal degradation. This blocks iron efflux from macrophages and enterocytes into the plasma.

Why Cross-Validate? Synthetic Hepcidin-25 is notoriously difficult to fold correctly due to its cysteine density (8 Cys in 25 residues). "Off-the-shelf" commercial preparations often contain scrambled disulfide isomers with significantly reduced potency. This guide validates the performance of correctly folded Hepcidin-25 against its truncated metabolite (Hepcidin-20) and engineered mini-hepcidins.

Mechanistic Logic & Pathway Visualization

Understanding the specific molecular pathway is critical for designing validation assays. The primary failure mode in Hepcidin experiments is not the peptide concentration, but the lack of bioactivity due to improper disulfide connectivity preventing Ferroportin binding.

Figure 1: Hepcidin-Ferroportin Signaling Axis

HepcidinPathway Hepcidin Hepcidin-25 (Dthfpicifccgcchrskcgmcckt) FPN_Surface Ferroportin (FPN) (Cell Surface) Hepcidin->FPN_Surface Binds Extracellular Loop Complex Hepcidin-FPN Complex FPN_Surface->Complex Jak2 Jak2 Autophosphorylation (Conformational Change) Complex->Jak2 Triggers Ubiquitin Ubiquitination (Lysine Residues) Jak2->Ubiquitin Signals Endocytosis Internalization (Endosome) Ubiquitin->Endocytosis Degradation Lysosomal Degradation (Iron Efflux Blocked) Endocytosis->Degradation

Caption: The mechanism of action for Hepcidin-25. Binding to Ferroportin is the rate-limiting step, strictly dependent on the N-terminal DTHF motif and correct disulfide folding.

Comparative Performance Analysis

To validate the experimental data of a specific Hepcidin-25 batch, it must be benchmarked against known standards.

The Alternatives
  • Hepcidin-20 (Natural Metabolite): Lacks the N-terminal 5 residues (DTHFP). It retains antimicrobial activity but cannot bind Ferroportin . It is the perfect negative control for iron regulation studies.

  • Mini-Hepcidins (e.g., PR73): Engineered small peptides (9-11 residues) designed to mimic the N-terminus but with enhanced stability against proteolysis.

Table 1: Comparative Experimental Data
FeatureHepcidin-25 (Subject)Hepcidin-20 (Negative Control)Mini-Hepcidin (PR73)
Sequence Length 25 AA20 AA~9 AA (Modified)
FPN Binding (

)
5 - 10 nM > 1000 nM (Inactive)20 - 50 nM
Serum Half-life (

)
~2-4 minutes~2-5 minutes> 20 hours
In Vivo Iron Drop Moderate (Transient)NoneHigh (Sustained)
Proteolytic Risk High (N-term cleavage)ModerateLow (Cyclized/Mod)
Primary Use Physiological StandardSpecificity ControlTherapeutic Dev

Expert Insight: If your Hepcidin-25 shows an


 > 50 nM in a standard FPN-GFP assay, the batch likely contains "scrambled" disulfide isomers. The vicinal disulfide (C13-C14) is energetically unfavorable and often fails to form during bulk synthesis without specific orthogonal protection strategies.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: Ferroportin Internalization Assay (Functional Validation)

Objective: Determine the biological activity of Hepcidin-25 by measuring the removal of Ferroportin from the cell surface.

Materials:

  • HEK293 cells stably expressing FPN-GFP (inducible via Ponasterone A or Tetracycline).

  • Cycloheximide (to block new protein synthesis).

  • Flow Cytometer or High-Content Imager.

Step-by-Step Workflow:

  • Induction: Seed HEK293-FPN-GFP cells and induce FPN expression for 24 hours.

  • Blockade: Treat cells with Cycloheximide (75

    
    g/mL) for 30 minutes. Why? This ensures we are measuring the degradation of existing surface FPN, not the synthesis of new FPN.
    
  • Treatment: Add Hepcidin-25 (Serial dilutions: 1 nM to 1

    
    M) for 24 hours.
    
    • Control A: Vehicle (PBS).

    • Control B: Hepcidin-20 (1

      
      M). Crucial:  If Hepcidin-20 causes internalization, your system has non-specific endocytosis artifacts.
      
  • Analysis: Trypsinize cells and analyze via Flow Cytometry (Mean Fluorescence Intensity - MFI).

  • Calculation: Plot MFI vs. Log[Concentration] to derive

    
    .
    
Protocol B: Serum Stability & Degradation Mapping (LC-MS)

Objective: Confirm the sequence integrity and identify the rapid N-terminal degradation characteristic of authentic Hepcidin-25.

Step-by-Step Workflow:

  • Preparation: Spike Hepcidin-25 (10

    
    M) into fresh human plasma (pre-warmed to 37°C).
    
  • Sampling: Aliquot 50

    
    L samples at T=0, 5, 15, 30, 60 min.
    
  • Quenching: Immediately add 150

    
    L of 1% Formic Acid in Acetonitrile. Why? This precipitates plasma proteins and halts protease activity immediately.
    
  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • LC-MS Analysis: Inject supernatant onto a C18 column.

    • Target Mass: Hepcidin-25

      
       m/z.
      
    • Look for: Appearance of Hepcidin-24 (loss of Asp1) and Hepcidin-20 (loss of DTHFP).

    • Validation: If the parent peak remains stable for >60 mins, the peptide may be aggregated or chemically modified (e.g., oxidized methionines), rendering it biologically inert.

Figure 2: Stability Assay Logic

StabilityWorkflow Sample Plasma + Hepcidin-25 (37°C) Aliquot Timepoint Aliquots (0, 5, 15... min) Sample->Aliquot Kinetic Series Quench Acid/ACN Quench (Precipitate Proteins) Aliquot->Quench Stop Reaction Spin Centrifuge (14k x g) Quench->Spin LCMS LC-MS Analysis (Monitor [M+5H]) Spin->LCMS Supernatant

Caption: Workflow for validating Hepcidin-25 susceptibility to serum proteases, a key quality control step.

References

  • Nemeth, E., et al. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization. Science, 306(5704), 2090-2093. Link

  • Jordan, J. B., et al. (2009). Hepcidin revisited, disulfide connectivity, dynamics, and structure.[1] Journal of Biological Chemistry, 284(36), 24155-24167. Link

  • Preza, G. C., et al. (2011). Minihepcidins are rationally designed small peptides that mimic hepcidin activity in mice and may be useful for treating iron overload. Journal of Clinical Investigation, 121(12), 4880-4888. Link

  • Rivera, S., et al. (2005). Hepcidin excess induces the sequestration of iron and exacerbates tumor-associated anemia. Blood, 105(4), 1797-1802. Link

Sources

Comparative Guide: Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25) vs. Emerging Ferroportin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dthfpicifccgcchrskcgmcckt-OH, universally recognized as the 25-amino acid peptide hormone Hepcidin-25 , is the master endogenous regulator of systemic iron homeostasis[1]. By binding directly to the cellular iron exporter ferroportin (FPN1), hepcidin induces its internalization and lysosomal degradation, effectively halting iron efflux into the plasma[2]. While native Hepcidin-25 is a potent biological regulator, its therapeutic utility is limited by a short half-life, complex disulfide-rich synthesis, and parenteral administration requirements[3].

This guide provides a rigorous comparison between native Hepcidin-25 and next-generation ferroportin inhibitors—including peptide mimetics (Rusfertide), minihepcidins (PR65), and oral small molecules (Vamifeport/VIT-2763). It details their mechanistic differences, quantitative performance, and validated experimental protocols to support researchers and drug development professionals.

Mechanistic Overview of the Hepcidin-Ferroportin Axis

Ferroportin (SLC40A1) is the sole known cellular iron exporter in vertebrates, predominantly expressed on duodenal enterocytes, hepatocytes, and reticuloendothelial macrophages[2]. Inhibitors of this pathway operate through two distinct mechanisms:

  • Native Hepcidin-25 & Peptide Mimetics: These molecules bind to the extracellular face of FPN. This binding event triggers the ubiquitination of FPN, leading to endocytosis and subsequent lysosomal degradation, permanently removing the transporter from the cell membrane[4].

  • Small Molecule Inhibitors (e.g., Vamifeport): These compounds bind directly to the central cavity of FPN, competing with hepcidin. Structural studies reveal that vamifeport stabilizes FPN in a novel occluded conformation, directly blocking iron transport without necessarily inducing receptor degradation[5].

G Hepcidin Hepcidin-25 / Rusfertide (Peptide Agonists) FPN Ferroportin (SLC40A1) Iron Exporter Hepcidin->FPN Binds extracellular loop Degradation Ubiquitination & Lysosomal Degradation Hepcidin->Degradation Induces Vamifeport Vamifeport (VIT-2763) (Small Molecule) Vamifeport->FPN Binds central cavity Occlusion Conformational Occlusion (Transport Blockade) Vamifeport->Occlusion Induces IronEfflux Iron Efflux to Plasma FPN->IronEfflux Normal physiological state Degradation->IronEfflux Inhibits Occlusion->IronEfflux Inhibits

Mechanisms of ferroportin inhibition by Hepcidin-25 vs small molecule Vamifeport.

Comparative Analysis of Ferroportin Inhibitors

To address the pharmacokinetic limitations of native Hepcidin-25 (MW 2789.4 Da)[6], several therapeutic alternatives have been developed to treat iron-overload diseases like beta-thalassemia and polycythemia vera (PV)[7].

Table 1: Quantitative Comparison of Ferroportin Inhibitors
CompoundClassMolecular WeightRoute of Admin.Half-Life / DurationClinical Status
Hepcidin-25 Native Peptide2789.4 Da[6]IV / SubcutaneousMinutes to HoursPhase II (LJPC-401)[8]
Rusfertide (PTG-300) Peptide Mimetic~2.8 kDaSubcutaneousSustained (Days)[4]Phase III (PV)[2]
Minihepcidin (PR65) Engineered Peptide<1.5 kDaSubcutaneous / Oral~24 Hours[9]Preclinical[9]
Vamifeport (VIT-2763) Small Molecule<500 DaOralHours (Daily Dosing)Phase II (Thalassemia)[10]

Experimental Methodologies: Validating Ferroportin Inhibitors

To evaluate the efficacy of novel ferroportin inhibitors against the Dthfpicifccgcchrskcgmcckt-OH standard, researchers must employ robust, self-validating in vitro assays. The following protocol details a competitive FPN Internalization Assay.

Protocol: Ferroportin Internalization and Degradation Assay

Rationale & Causality: J774 murine macrophages are utilized because they endogenously express high levels of FPN, providing a physiologically relevant model for reticuloendothelial iron recycling[11]. Using a fluorescently tagged hepcidin (e.g., TMR-hepcidin) allows for the direct quantification of competitive binding and receptor internalization.

Step-by-Step Methodology:

  • Cell Preparation: Seed J774 macrophages in 96-well optical plates at

    
     cells/well.
    
    • Self-Validation Step: Treat a subset of wells with 100 µM Ferric Ammonium Citrate (FAC) for 16 hours prior to the assay. Iron loading upregulates endogenous FPN expression, ensuring a sufficient dynamic range and signal-to-noise ratio for the assay.

  • Compound Incubation: Wash cells and incubate with serial dilutions of the test compound (e.g., Vamifeport or PR65) alongside native Hepcidin-25 (positive control) and a vehicle (DMSO/PBS, negative control) for 2 hours at 37°C.

  • Fluorescent Probe Addition: Add 20 nM TMR-hepcidin to all wells.

    • Causality: If the test compound acts as a competitive inhibitor (like Vamifeport) or induces rapid FPN internalization (like Rusfertide), the available surface FPN will decrease, and TMR-hepcidin binding will be proportionally reduced[11].

  • Imaging & Quantification: Fix cells with 4% paraformaldehyde. Counterstain nuclei with DAPI. Image using high-content fluorescence microscopy.

  • Data Analysis: Calculate the IC50 by plotting the TMR fluorescence intensity against the log concentration of the test compound.

    • Self-Validation Step: The dose-response curve of the native Hepcidin-25 control must reach a lower plateau equivalent to the background fluorescence of FPN-knockdown cells, confirming complete receptor saturation and total internalization.

Workflow Seed Seed J774 Macrophages (+ FAC Iron Loading) Treat Add Test Inhibitor vs Hepcidin-25 Control Seed->Treat Probe Add TMR-Hepcidin (Competitive Binding) Treat->Probe Image High-Content Fluorescence Imaging Probe->Image Analyze Calculate IC50 & Validate Dynamic Range Image->Analyze

Step-by-step workflow for the Ferroportin Internalization Assay using J774 macrophages.

In Vivo Efficacy and Clinical Translation

The ultimate validation of a ferroportin inhibitor is its ability to induce hypoferremia and restrict iron availability for erythropoiesis in vivo.

  • Polycythemia Vera (PV): In PV, hyperactive erythropoiesis depletes iron stores. Rusfertide acts as a "chemical phlebotomy," maintaining hematocrit below 45% without the need for physical blood removal, thereby reversing systemic iron deficiency while controlling erythrocyte overproduction[2].

  • Beta-Thalassemia: In thalassemia, ineffective erythropoiesis suppresses endogenous hepcidin, leading to toxic iron overload. Both minihepcidins[7] and the oral inhibitor Vamifeport[10] have demonstrated the ability to restrict dietary iron absorption, redistribute iron to splenic macrophages, and significantly ameliorate anemia in Hbbth3/+ mouse models.

Conclusion

While Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25) established the paradigm for targeting the ferroportin axis, its physicochemical limitations have driven the development of advanced therapeutics. Peptide mimetics like Rusfertide offer extended half-lives suitable for chronic conditions like PV, whereas small molecules like Vamifeport provide the distinct advantage of oral bioavailability and a novel occlusive mechanism of action. Researchers must select the appropriate reference standard and assay design based on whether the therapeutic goal is FPN degradation or competitive transport blockade.

References

1.[1] An Overlooked Hepcidin–Cadmium Connection Source: MDPI URL:

2.[6] Hepcidin-25(human) | C113H170N34O31S9 | CID 90472084 - PubChem Source: NIH URL:

3.[2] Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis Source: PMC - NIH URL:

4.[9] Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis Source: PMC - NIH URL:

5.[7] Minihepcidin peptides as disease modifiers in mice affected by β-thalassemia and polycythemia vera Source: Blood - ASH Publications URL:

6.[10] Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia Source: JCI URL:

7.[11] Vifor Pharma describes new ferroportin inhibitors for iron metabolism disorders Source: BioWorld URL:

8.[8] Full article: Hepcidin as a therapeutic target in iron overload Source: Taylor & Francis Online URL:

9.[3] Novel hepcidin mimetics and uses thereof Source: Google Patents URL:

10.[4] Hepcidin Therapeutics Source: PMC - NIH URL:

11.[5] Structures of ferroportin in complex with its specific inhibitor vamifeport Source: bioRxiv URL:

Sources

Comparative Efficacy of Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH) Across Key Cell Line Models: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating iron-regulatory therapeutics requires a rigorous understanding of both the target molecule and the biological models used to assess it. Hepcidin-25 , defined by its 25-amino acid sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH and stabilized by four intramolecular disulfide bonds, is the master endogenous regulator of systemic iron homeostasis. It functions by binding to ferroportin (FPN)—the sole known cellular iron exporter—triggering its ubiquitination, internalization, and lysosomal degradation.

This guide provides an objective comparison of Hepcidin-25's performance across standard cell line models, contrasts it with modern synthetic alternatives (like minihepcidins and small-molecule inhibitors), and outlines a self-validating experimental protocol for your laboratory.

Cell Line Model Selection: Context and Causality

The choice of cell line fundamentally alters the pharmacological readout of Hepcidin-25 due to differences in endogenous FPN expression and cellular function.

  • J774A.1 (Mouse Macrophages): The Gold Standard for Iron Retention. Macrophages are responsible for recycling iron from senescent red blood cells. J774 cells express robust endogenous FPN when induced by iron. This model is ideal for evaluating the physiological ubiquitination and degradation kinetics of Hepcidin-25 and its competitors.

  • Caco-2 (Human Enterocytes): The Dietary Absorption Model. These cells mimic the intestinal lining. Hepcidin-25 assays in Caco-2 cells are utilized specifically to measure the block in apical-to-basolateral iron transport, typically demonstrating a ~50% reduction in iron uptake upon Hepcidin-25 treatment.

  • HEK293T / MDCK (Engineered): The High-Throughput Screening Models. Because endogenous FPN can be difficult to quantify rapidly, these cell lines are often transfected with fluorescently tagged FPN (e.g., HaloTag-FPN or GFP-FPN). They are strictly used for real-time internalization tracking and calculating binding affinities (IC50/EC50) via fluorescence polarization.

Mechanistic Pathway of Hepcidin-25

To accurately design an assay, one must understand the sequence of molecular events following Hepcidin-25 administration. Upon binding FPN, Hepcidin-25 induces rapid tyrosine phosphorylation, followed by poly-ubiquitination. This specific ubiquitination signature dictates the speed and completeness of lysosomal degradation.

SignalingPathway Hepcidin Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) FPN Ferroportin (FPN) Iron Exporter Hepcidin->FPN Binds to Phos Tyrosine Phosphorylation FPN->Phos Induces Ubiq Poly-ubiquitination (4-5 molecules) Phos->Ubiq Triggers Degrad Lysosomal Degradation Ubiq->Degrad Internalization IronRet Intracellular Iron Retention Degrad->IronRet Causes

Caption: Hepcidin-25 mediated Ferroportin internalization and degradation pathway.

Comparative Efficacy: Hepcidin-25 vs. Alternatives

In modern drug development, native Hepcidin-25 is frequently compared against synthetic alternatives designed to overcome its poor oral bioavailability and short half-life. Two major classes of alternatives are Minihepcidins (engineered peptide analogs) and Vamifeport (VIT-2763) , a first-in-class oral small-molecule FPN inhibitor [1].

Recent immunoprecipitation studies in J774 cells highlight distinct mechanistic differences between these agents [2]. While both Hepcidin-25 and Vamifeport trigger FPN internalization, native Hepcidin-25 induces the attachment of 4–5 ubiquitin molecules, leading to complete degradation within 1–2 hours. In contrast, Vamifeport induces oligo-ubiquitination (1–2 molecules), resulting in incomplete degradation over the same timeframe, despite having a slightly higher binding potency.

Quantitative Performance Comparison (J774 Cell Model)
ParameterNative Hepcidin-25 (DTHFPICIF...)Vamifeport (VIT-2763)Minihepcidin (e.g., PR73)
Molecule Class 25-aa Endogenous PeptideSmall Molecule Inhibitor (408.4 g/mol )Engineered Peptide Analog
Target Receptor Ferroportin (FPN)Ferroportin (FPN)Ferroportin (FPN)
EC50 (Iron Efflux) ~123 ± 46 nM~68 ± 21 nM~10 - 50 nM
Ubiquitination Profile Poly-ubiquitination (4-5 molecules)Oligo-ubiquitination (1-2 molecules)Poly-ubiquitination
Degradation Kinetics Complete within 1-2 hoursIncomplete at 2 hoursComplete within 1-2 hours
Primary Application Endogenous baseline studiesOral therapeutic developmentHigh-potency therapeutic research

Validated Experimental Protocol: FPN Internalization in J774 Cells

To ensure reproducibility, protocols must be self-validating. The following methodology for assessing Hepcidin-25 activity in J774 macrophages includes internal checkpoints to verify assay integrity.

Workflow Step1 1. Cell Seeding (J774 Macrophages) Step2 2. Iron Induction (FAC Pre-treatment) Step1->Step2 Step3 3. Ligand Incubation (Hepcidin / VIT-2763) Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. Western Blot (Anti-FPN / Anti-Ub) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating Ferroportin internalization.

Step-by-Step Methodology

Step 1: Cell Seeding and Iron Induction

  • Action: Seed J774A.1 cells in 6-well plates and grow to 70% confluency. Pre-incubate cells with 250 µg/mL Ferric Ammonium Citrate (FAC) for 16-24 hours.

  • Causality: Basal FPN expression in macrophages is remarkably low. FAC treatment artificially mimics an iron-loaded state, robustly upregulating FPN to the cell surface, providing a measurable baseline for degradation.

  • Validation Checkpoint 1: A control well treated with vehicle (no FAC) must be maintained. If Western Blot analysis shows no significant difference in FPN bands between vehicle and FAC-treated cells, the induction failed, and downstream data is invalid.

Step 2: Ligand Preparation and Treatment

  • Action: Wash cells twice with PBS. Prepare Hepcidin-25 (100–500 nM) in serum-free media. Incubate cells for a time-course of 10, 20, 60, and 120 minutes.

  • Causality: Serum contains α2-macroglobulin, which acts as a carrier protein that binds Hepcidin-25. While α2-macroglobulin-bound hepcidin is still active, it alters the free-peptide concentration and delays degradation kinetics [3]. Using serum-free media isolates the direct pharmacological kinetics of the peptide. Expert Tip: Hepcidin-25 is highly prone to sticking to plastic; always use low-protein binding microcentrifuge tubes for dilutions.

Step 3: Cell Lysis and Protein Extraction

  • Action: Halt the reaction by placing plates on ice. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, plus N-ethylmaleimide (NEM).

  • Causality: NEM is a critical addition; it inhibits deubiquitinating enzymes (DUBs). Without NEM, the transient ubiquitination signature of FPN will be lost during extraction, making it impossible to distinguish between Hepcidin-25 and Vamifeport mechanisms.

Step 4: Western Blot Analysis

  • Action: Resolve lysates on a 4–12% Bis-Tris gel. Probe with anti-FPN (C-terminal specific) and anti-Ubiquitin antibodies. Use GAPDH or Actin as a loading control.

  • Validation Checkpoint 2: The loading control must be uniform across all lanes.

  • Validation Checkpoint 3: In the Hepcidin-25 treated wells, FPN bands (~62 kDa) should visibly shift to higher molecular weights (ubiquitinated FPN) at 10-20 minutes, followed by a near-total disappearance of the signal by 120 minutes.

References

  • Vamifeport: Monography of the First Oral Ferroportin Inhibitor Source: PMC - NIH URL:[Link]

  • Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia Source: Journal of Clinical Investigation (JCI) URL:[Link]

  • Hepcidin Bound to α2-Macroglobulin Reduces Ferroportin-1 Expression and Enhances Its Activity at Reducing Serum Iron Levels Source: PMC - NIH URL:[Link]

Safety Operating Guide

Dthfpicifccgcchrskcgmcckt-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25)

Executive Summary

Dthfpicifccgcchrskcgmcckt-OH, universally known as Hepcidin-25, is a 25-amino acid peptide hormone and the master regulator of systemic iron homeostasis in vertebrates[1]. Synthesized primarily by hepatocytes, it dictates iron efflux by binding to ferroportin (Fpn), the sole known mammalian iron exporter, inducing its internalization and lysosomal degradation[1]. Additionally, Hepcidin exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria[2].

Because of its potent endocrine functions and antimicrobial properties, improper disposal of Hepcidin-25 poses significant environmental and biological risks, including the potential promotion of antimicrobial resistance and unintended hormonal disruption in aquatic ecosystems. This guide provides drug development professionals and researchers with a validated, step-by-step operational framework for the safe handling, inactivation, and disposal of Hepcidin-25.

Physicochemical Properties & Risk Assessment

To design an effective disposal strategy, we must first understand the structural resilience of Hepcidin-25. The peptide is highly structured and stabilized by four intramolecular disulfide bonds, rendering it highly resistant to standard proteolytic degradation and thermal stress[3].

PropertySpecification
Peptide Sequence D-T-H-F-P-I-C-I-F-C-C-G-C-C-H-R-S-K-C-G-M-C-C-K-T-OH
Molecular Weight 2789.4 g/mol [2]
Structural Features 4 Disulfide bridges (Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, Cys14-Cys22)[3]
Common Salt Form Trifluoroacetate (TFA) salt[2]
Solubility Water (≥ 1 mg/mL)[2]
Hazard Profile Bioactive hormone, Antimicrobial, Environmental hazard if untreated

Mechanistic Context: The Hepcidin-Ferroportin Axis

Understanding the mechanism of action of Hepcidin-25 is crucial for appreciating why simple dilution is an inadequate disposal method. Hepcidin binds directly to the central cavity of ferroportin on the plasma membrane of enterocytes and macrophages[4]. This binding event triggers the tyrosine phosphorylation and subsequent ubiquitination (mediated by UBA6 and NDFIP1) of ferroportin, marking the complex for endocytosis and degradation in the late endosome/lysosome pathway[4][5].

To permanently neutralize this biological activity in laboratory waste, the four stabilizing disulfide bonds must be irreversibly oxidized, and the peptide backbone cleaved.

HepcidinPathway Hepcidin Hepcidin-25 (Dthfpicifccgcchrskcgmcckt-OH) Binding Receptor Binding & Cavity Occlusion Hepcidin->Binding Ferroportin Ferroportin (Fpn) Plasma Membrane Ferroportin->Binding Phosphorylation Tyrosine Phosphorylation Binding->Phosphorylation Ubiquitination Ubiquitination via UBA6 / NDFIP1 Phosphorylation->Ubiquitination Endocytosis Internalization (Endosome Pathway) Ubiquitination->Endocytosis Degradation Lysosomal Degradation (Iron Efflux Halted) Endocytosis->Degradation

Hepcidin-25 mediated degradation of Ferroportin, halting cellular iron export.

Validated Disposal Protocols

As a highly structured peptide, Hepcidin-25 requires aggressive chemical oxidation to ensure complete loss of function. We recommend the Sodium Hypochlorite (Bleach) Inactivation Method for aqueous waste, and a separate protocol for HPLC/solvent waste.

Protocol A: Chemical Inactivation of Aqueous Peptide Waste Causality: Sodium hypochlorite (NaOCl) acts as a strong oxidizing agent. It rapidly oxidizes the eight cysteine residues (disrupting the four disulfide bonds) and cleaves the peptide bonds, destroying the tertiary structure required for ferroportin binding and antimicrobial activity[6].

Step-by-Step Methodology:

  • Consolidation: Collect all aqueous Hepcidin-25 waste (buffers, cell culture media, unused reconstituted peptide) in a designated, shatter-proof liquid waste container.

  • Oxidation Initiation: Add fresh, undiluted household bleach (5-8% sodium hypochlorite) to the waste container to achieve a final concentration of at least 10% bleach by volume (e.g., 100 mL bleach per 900 mL of peptide waste)[6].

  • Incubation: Gently swirl the container to ensure complete mixing. Allow the solution to incubate at room temperature for a minimum of 30 minutes[6]. Expert Insight: The 30-minute contact time is critical for the complete oxidation of the dense disulfide network in Hepcidin-25.

  • Self-Validation Step: To ensure the system is validated, verify the presence of active chlorine using potassium iodide (KI) starch paper. A rapid color change to blue-black confirms that the oxidative capacity was not exhausted by organic loads in the waste. If the paper does not change color, add an additional 5% bleach and incubate for 15 more minutes.

  • Final Disposal: Once validated, the inactivated, non-hazardous aqueous solution can typically be disposed of down the laboratory sink with copious amounts of water, strictly in accordance with local environmental health and safety (EHS) regulations.

Protocol B: Disposal of Organic Solvent-Contaminated Waste (e.g., HPLC Effluents) Causality: Hepcidin-25 is frequently analyzed or purified using Reversed-Phase HPLC with mobile phases containing Acetonitrile and Trifluoroacetic acid (TFA). Bleach must NEVER be added to organic solvents or acids, as this can generate toxic chlorine gas or explosive mixtures.

Step-by-Step Methodology:

  • Segregation: Direct all HPLC effluents and solvent-dissolved Hepcidin-25 into a dedicated, clearly labeled "Hazardous Organic Waste" carboy. Do not mix with biological or aqueous waste.

  • Labeling: Label the container with the exact constituents: "Acetonitrile, Water, Trifluoroacetic Acid, Trace Peptide (Hepcidin-25)".

  • Storage & Venting: Store the waste carboy in a flammable storage cabinet or under a fume hood. Ensure the container has a vented cap to prevent pressure buildup from solvent vapor.

  • Institutional Transfer: Submit a hazardous waste pickup request to your institutional EHS department for high-temperature incineration, which completely destroys the peptide and safely combusts the organic solvents.

DisposalWorkflow Start Hepcidin-25 Waste Generated Decision Waste Type? Start->Decision Aqueous Aqueous / Biological (Buffers, Media) Decision->Aqueous Organic Organic / Acidic (HPLC, TFA, ACN) Decision->Organic Bleach Add 10% Bleach (NaOCl) Aqueous->Bleach Segregate Segregate in Vented Carboy Organic->Segregate Incubate Incubate 30 mins (Oxidize Disulfides) Bleach->Incubate Validate Validate Active Chlorine (KI Starch Paper) Incubate->Validate Sink EHS-Approved Sink Disposal Validate->Sink Label Label: Organic Waste + Trace Peptide Segregate->Label Incinerate EHS Pickup for Incineration Label->Incinerate

Decision matrix and operational workflow for Hepcidin-25 laboratory waste disposal.

References[3] Title: An Overlooked Hepcidin–Cadmium Connection - MDPI

Source: mdpi.com URL: 2] Title: Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com Source: biomol.com URL: 4] Title: The Molecular Mechanism of Hepcidin-mediated Ferroportin Down-Regulation Source: molbiolcell.org URL: 1] Title: Hepcidin targets ferroportin for degradation in hepatocytes - PMC - NIH Source: nih.gov URL: 6] Title: Myostatin inhibitory peptide 7 | 1621169-52-5 | Benchchem Source: benchchem.com URL: 5] Title: UBA6 and NDFIP1 regulate the degradation of ferroportin - Early View | Haematologica Source: haematologica.org URL:

Sources

Personal protective equipment for handling Dthfpicifccgcchrskcgmcckt-OH

Author: BenchChem Technical Support Team. Date: March 2026

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to Hepcidin-25 (also known as Liver-Expressed Antimicrobial Peptide 1 or LEAP-1), a 25-amino acid bioactive peptide hormone containing four intramolecular disulfide bonds (1)[1]. In biological systems, it serves as the master regulator of systemic iron homeostasis by binding to the iron exporter ferroportin, inducing its internalization and degradation (2)[2].

While Safety Data Sheets (SDS) often list this compound as "not classified" under standard GHS chemical hazard criteria (3)[3], treating Hepcidin-25 as a benign substance is a critical operational failure. As a Senior Application Scientist, I mandate strict handling protocols not just for operator safety, but to preserve the structural and functional integrity of the molecule itself.

Risk Assessment & Causality

Handling Hepcidin-25 requires stringent controls driven by two core factors:

  • Biological Potency: As an active pharmaceutical ingredient (API), accidental systemic exposure via inhalation of lyophilized dust or mucosal absorption can inadvertently disrupt the operator's iron metabolism.

  • High-Affinity Metal Chelation: The N-terminal sequence (DTH) of Hepcidin-25 possesses exceptionally high-affinity binding sites for transition metals. Exposure to trace metals from human skin, ambient dust, or standard laboratory plastics will prematurely complex the peptide, irreversibly altering its conformation and ruining downstream experimental data (4)[4].

Quantitative Molecular Profile

To understand the handling constraints, we must look at the physical and chemical properties of the peptide.

PropertyValueOperational ImplicationSource
Molecular Weight 2789.4 g/mol Prone to aerosolization in lyophilized form.[1][2]
Chemical Formula C113H170N34O31S9High sulfur content (9 atoms) necessitates protection from oxidative environments.[1]
Zn(II) Binding Affinity 10^10.1 M^-1 (pH 7.4)Requires strict use of metal-free consumables.[4]
Cd(II) Binding Affinity 10^14.1 - 10^15.2 M^-1Extreme affinity; trace heavy metals will instantly deactivate the peptide.[4]

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Every layer serves a dual purpose: protecting the researcher from the hormone, and protecting the hormone from the researcher.

PPE CategorySpecificationOperational Causality
Respiratory N95 Respirator or Class II BSCPrevents inhalation of aerosolized peptide particles when the vacuum seal of the lyophilized vial is broken.
Dermal / Hands Powder-free Nitrile Gloves (Double-gloved)Prevents dermal absorption. Crucially, it blocks human proteases and trace skin metals from degrading or complexing the peptide.
Ocular Safety GogglesProtects ocular mucosa from accidental splashes during the liquid reconstitution phase.
Body Lab Coat (Knit cuffs, fully buttoned)Minimizes electrostatic attraction of the lyophilized powder to personal clothing and prevents cross-contamination.

Operational Plan: Reconstitution and Handling Protocol

To ensure a self-validating system where experimental integrity is maintained, follow this step-by-step methodology for reconstituting Hepcidin-25 ().

  • Step 1: Thermal Equilibration. Before opening, allow the sealed vial of lyophilized Hepcidin-25 to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture, causing condensation that rapidly degrades the peptide's disulfide bonds.

  • Step 2: Workspace Preparation. Perform all handling within a Biological Safety Cabinet (BSC). Wipe down all surfaces with 70% ethanol.

  • Step 3: Equipment Selection. Use exclusively metal-free, low-protein-binding pipette tips and microcentrifuge tubes. Causality: Hepcidin-25 readily adsorbs to standard plastics and chelates trace metals leached from standard tips, which will artificially lower your functional yield.

  • Step 4: Reconstitution. Inject the appropriate solvent (e.g., sterile water or 10% 0.5M acetic acid) directly onto the inner wall of the vial. Do not vortex. Gently swirl or invert the vial. Causality: Vigorous vortexing creates shearing forces and foaming, leading to rapid peptide denaturation.

  • Step 5: Aliquoting. Immediately aliquot the reconstituted solution into single-use low-bind tubes. Store at -20°C to -80°C. Causality: Repeated freeze-thaw cycles will destroy the structural integrity of the four disulfide bridges, rendering the hormone biologically inactive.

Workflow Visualization

G Start Lyophilized Hepcidin-25 (Store at -20°C) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don PPE & Transfer to BSC (Nitrile Gloves, N95, Lab Coat) Equilibrate->PPE Reconstitute Reconstitute in Diluent (Use Metal-Free Tips) PPE->Reconstitute Aliquot Aliquot into Low-Bind Tubes (Avoid Freeze-Thaw) Reconstitute->Aliquot Waste Decontaminate & Dispose (10% Bleach -> 70% EtOH) Reconstitute->Waste Waste Handling Storage Long-Term Storage (-20°C to -80°C) Aliquot->Storage

Workflow for the safe reconstitution, handling, and disposal of bioactive Hepcidin-25.

Disposal & Decontamination Plan

Because Hepcidin-25 is an active hormone and a mild environmental hazard for aquatic life (3)[3], it cannot be flushed down the sink.

  • Surface Decontamination: Wipe down the BSC and all non-disposable equipment with a 10% sodium hypochlorite (bleach) solution. Causality: The extreme oxidative stress from the bleach will rapidly cleave the peptide's disulfide bonds, neutralizing its biological activity. Follow with a 70% ethanol wipe to remove corrosive bleach residue.

  • Solid Waste Disposal: All consumables (pipette tips, empty vials, gloves) that contacted the peptide must be disposed of in designated biohazard or API waste containers for high-temperature incineration, in strict accordance with institutional and environmental regulations.

References

  • PubChem. "Hepcidin-25(human) | CID 90472084." National Library of Medicine. [Link]

  • Płonka, D., et al. "An Overlooked Hepcidin–Cadmium Connection." MDPI. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.